molecular formula C13H10FNO3 B1399005 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid CAS No. 370864-61-2

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Cat. No.: B1399005
CAS No.: 370864-61-2
M. Wt: 247.22 g/mol
InChI Key: KWZDUJBEZOVBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid ( 370864-61-2) is a fluorinated benzoic acid derivative with a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a fluorine atom and a methoxypyridinyl group, is frequently utilized in the design and synthesis of novel active molecules. For instance, similar 2-fluoro-benzoic acid derivatives have been identified as key precursors in the development of retinoid-X-receptor (RXR) antagonists, which are being investigated as potential oral agents for the treatment of obesity and diabetes . Furthermore, the structural motif of this compound is featured in patented chemical series, including 1H-pyrrolo[2,3-b]pyridines, indicating its relevance in early-stage drug discovery programs . The presence of the fluorine atom can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets, making this building block particularly useful for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this high-purity compound to advance their projects in hit-to-lead optimization and the synthesis of complex target molecules.

Properties

IUPAC Name

2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDUJBEZOVBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734281
Record name 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370864-61-2
Record name 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid: A Key Building Block for Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a transformative modality, capable of addressing previously "undruggable" targets. This is primarily achieved through the design of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] The modular synthesis of these complex molecules relies on a robust toolkit of chemical intermediates known as "building blocks." This guide provides a detailed technical overview of this compound, a key exemplar of such a building block, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, its strategic role in the synthesis of protein degraders, and a detailed experimental workflow for its incorporation into advanced molecular architectures.

Molecular Structure and Physicochemical Properties

A thorough understanding of a building block's fundamental characteristics is paramount for its effective application in complex multi-step syntheses. This compound is a bi-aryl carboxylic acid featuring a fluorinated benzene ring linked to a methoxypyridine moiety. These structural features are not arbitrary; the fluorination can enhance metabolic stability and binding interactions, while the carboxylic acid serves as a critical chemical handle for conjugation.

Key Identifiers and Properties

The essential physicochemical data for this compound are summarized below. This information is critical for reaction planning, characterization, and ensuring purity.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀FNO₃[3]
Molecular Weight 247.22 g/mol [4][5]
CAS Number 370864-61-2[3]
IUPAC Name This compound
Classification Protein Degrader Building Block[3]
Physical Form White to off-white solid (typical)
Storage Room temperature, in a dry, well-sealed container[3]

Strategic Importance in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" situates it at the forefront of modern medicinal chemistry.[3] Its utility is best understood within the context of the PROTAC mechanism.

The PROTAC Mechanism: A Primer

PROTACs are bifunctional molecules designed to induce the degradation of a target Protein of Interest (POI). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[4][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][7] This event-driven, catalytic mechanism allows for sustained target knockdown with potentially lower doses compared to traditional inhibitors.[2]

Role as a Synthetic Intermediate

This compound serves as a precursor or fragment for one of the key recognition moieties in a PROTAC. Its carboxylic acid group is an ideal anchor point for covalent attachment to a linker, which in turn is connected to the second ligand. The bi-aryl core structure is a common motif in pharmacologically active molecules, providing a rigid scaffold that can be oriented to achieve optimal binding with a target protein. While not definitively a ligand for a specific E3 ligase or POI on its own, its structure is representative of fragments used to build such ligands.

The workflow for constructing a PROTAC often involves the modular connection of these building blocks. The diagram below illustrates the conceptual flow of using a building block like the topic compound in a PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Final Conjugation BB Building Block This compound Intermediate Ligand-Linker Intermediate BB->Intermediate Amide Bond Formation (Protocol in Sec. 3) Linker Linker-Amine (e.g., H₂N-PEG-) Linker->Intermediate POI_Ligand POI Ligand (Warhead) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC e.g., Nucleophilic Substitution E3_Ligand E3 Ligase Ligand note Conceptual representation where the Building Block forms part of the E3 Ligand or POI Ligand after synthesis. Intermediate->PROTAC

Caption: Conceptual workflow for PROTAC synthesis using a carboxylic acid building block.

Experimental Protocol: Amide Coupling for Linker Attachment

The following protocol provides a detailed, self-validating methodology for conjugating this compound to an amine-terminated linker, a foundational step in PROTAC synthesis.[8][9]

Rationale and Causality
  • Reaction: Standard amide coupling. This reaction is chosen for its high efficiency, reliability, and the chemical stability of the resulting amide bond, which is crucial for a therapeutic agent.

  • Reagents:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is preferred for its rapid reaction times and minimal side products.

    • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acidic species generated during the reaction, maintaining an optimal pH and preventing unwanted side reactions.

    • DMF (Dimethylformamide): A polar aprotic solvent chosen for its excellent ability to dissolve all reactants and facilitate the reaction.

Step-by-Step Methodology

Objective: To synthesize the amide conjugate between this compound and a representative amine-linker (e.g., Boc-amino-PEG2-amine).

Materials:

  • This compound (1.0 eq)

  • Boc-amino-PEG2-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • TLC plates (Silica gel 60 F254)

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄ for workup

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion of the carboxylic acid to its activated ester form.

  • Coupling: Add the amine-linker (1.1 eq), dissolved in a small amount of anhydrous DMF, dropwise to the activated acid mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, higher molecular weight spot/peak corresponding to the product indicates a successful reaction. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring key functional groups for conjugation and potential bioactivity, makes it an invaluable asset for constructing libraries of novel PROTACs. As researchers continue to explore the vast therapeutic potential of TPD for cancer, neurodegenerative disorders, and infectious diseases, the demand for sophisticated, high-quality building blocks like this will only intensify. The methodologies and principles outlined in this guide provide a solid foundation for scientists to leverage this and similar molecules in their quest to develop the next generation of transformative medicines.

References

  • This compound, min 96%, 1 gram. [Link]

  • Ciulli, A. et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Ciulli, A. et al. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]

  • Henning, N. J. et al. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Hematology & Oncology. [Link]

  • Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne. [Link]

  • Sun, N. et al. Recent advances in targeted protein degraders as potential therapeutic agents. Signal Transduction and Targeted Therapy. [Link]

  • Vazquez, Y. et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]

  • Henning, N. J. et al. (PDF) Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. ResearchGate. [Link]

  • Pettersson, M. & Crews, C. M. Targeted protein degradation: current and future challenges. FEBS Letters. [Link]

  • Al-Karaki, M. et al. (PDF) Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. [Link]

  • Al-Karaki, M. et al. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Journal of Controlled Release. [Link]

  • Tinworth, C. P. et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

For decades, the dominant paradigm in drug discovery has been occupancy-based inhibition, where small molecules are designed to bind to the active site of a pathogenic protein and block its function. While immensely successful, this approach has limitations. It is estimated that approximately 80% of the human proteome is considered "undruggable" by conventional inhibitors because many proteins lack well-defined binding pockets or their function is mediated by protein-protein interactions.[1]

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that circumvents these challenges.[2][3] Instead of merely inhibiting a target protein, TPD co-opts the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[4] This approach offers several advantages, including the ability to target previously intractable proteins, the potential for more profound and durable pharmacological effects, and the possibility of overcoming drug resistance.[2]

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5][6][7] This guide provides a deep technical dive into a key chemical scaffold, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , and its application as a versatile building block in the rational design and synthesis of novel protein degraders.

Chapter 1: The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are modular molecules comprising three key components: a ligand that binds to the POI, a second ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6][7] The mechanism is elegant in its simplicity: the PROTAC induces proximity between the POI and the E3 ligase, forming a ternary complex.[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation.[8] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded Peptides Proteasome->Degradation Results in

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall drug-like properties.[5][9] While over 600 E3 ligases exist in the human genome, only a handful, including Von Hippel-Lindau (VHL), Cereblon (CRBN), inhibitors of apoptosis proteins (IAPs), and MDM2, have been extensively leveraged for PROTAC design due to the availability of well-characterized small molecule binders.[5][6][9][10]

Chapter 2: this compound: A Core Building Block

The design and synthesis of PROTACs can be a complex, empirical process. To streamline this, the field has widely adopted a modular approach using "building blocks"—pre-synthesized ligand-linker conjugates that can be readily coupled to a POI ligand.[1][11][12] This compound represents such a foundational scaffold, offering key chemical features for incorporation into protein degraders.

Chemical Properties and Structural Rationale

While a specific public database entry for "this compound" is not available, its isomers like 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid provide insight into its core structure.[13][14]

PropertyValue
Molecular Formula C₁₃H₁₀FNO₃
Molecular Weight ~247.22 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Pyridine Ring, Fluoro (-F) group, Methoxy (-OCH₃) group

The strategic placement of these functional groups makes this molecule an attractive starting point for degrader synthesis:

  • Carboxylic Acid: This group is a versatile chemical handle, ideal for forming stable amide bonds with amine-functionalized linkers, a common strategy in PROTAC assembly.

  • Fluorine Atom: The introduction of fluorine can significantly modulate the physicochemical properties of a molecule. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.

  • Methoxy Pyridine Moiety: The pyridine ring is a common feature in bioactive molecules and can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket. The methoxy group can further fine-tune electronic properties and solubility.

Generalized Synthesis Pathway

The synthesis of this class of compounds typically involves multi-step organic reactions. While a specific protocol for the title compound is proprietary, a generalized workflow can be inferred from related syntheses, such as those for other fluorinated benzoic acids.[15][16] A plausible route could involve a Suzuki or other cross-coupling reaction between a boronic acid derivative of methoxypyridine and a di-halogenated benzoic acid precursor, followed by selective functional group manipulations.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of the Building Block Start1 Halogenated Benzoic Acid Derivative Coupling Suzuki Cross-Coupling Start1->Coupling Start2 Methoxypyridine Boronic Acid Start2->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydrolysis Ester Hydrolysis (if applicable) Intermediate->Hydrolysis Final_Product 2-Fluoro-4-(6-methoxypyridin-3-yl) benzoic acid Hydrolysis->Final_Product

Figure 2: A generalized synthetic workflow for the building block.

Chapter 3: Experimental Application: From Building Block to Validated PROTAC

The true value of a building block lies in its utility. This chapter outlines the comprehensive workflow for designing, synthesizing, and validating a novel PROTAC using this compound as a core component. This process represents a self-validating system, where each step provides critical data to justify proceeding to the next.

PROTAC Design and Synthesis Workflow

The modular nature of PROTACs allows for a systematic, library-based approach to discover an effective degrader.

PROTAC_Synthesis_Flow cluster_design PROTAC Synthesis & Validation Pipeline BuildingBlock Building Block: 2-Fluoro-4-(...) benzoic acid Coupling1 Amide Coupling BuildingBlock->Coupling1 Linker Amine-Linker Library (e.g., PEG, Alkyl) Linker->Coupling1 POI_Ligand POI Ligand (with coupling handle) Coupling2 Second Coupling POI_Ligand->Coupling2 Ligand_Linker Ligand-Linker Conjugate Coupling1->Ligand_Linker Ligand_Linker->Coupling2 Crude_PROTAC Crude PROTAC Library Coupling2->Crude_PROTAC Purification HPLC Purification & Characterization Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Candidates Purification->Pure_PROTAC Validation Biochemical & Cellular Validation Pure_PROTAC->Validation

Figure 3: Workflow for PROTAC library synthesis and validation.

Step-by-Step Synthesis Protocol (Generalized Amide Coupling):

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • First Coupling: To the activated ester solution, add the desired amine-terminated linker (1.0 eq). Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the resulting ligand-linker conjugate using reverse-phase HPLC.

  • Second Coupling: Repeat the activation and coupling steps, reacting the other end of the purified ligand-linker conjugate with the selected POI ligand.

  • Final Purification & Characterization: Purify the final PROTAC molecule by HPLC. Confirm its identity and purity using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Comprehensive Validation Cascade

A rigorous series of assays is essential to characterize a new PROTAC and understand its structure-activity relationship (SAR).[17][18]

Part 1: Biochemical and Biophysical Characterization

These assays confirm the fundamental molecular interactions required for PROTAC function.

Assay TypeTechnique(s)PurposeKey Parameters
Binary Binding Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[17][18][19][20]Confirms the PROTAC binds independently to the POI and the E3 Ligase.Kd (dissociation constant)
Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA[20]Demonstrates the PROTAC's ability to bridge the POI and E3 ligase.Ternary complex Kd, Cooperativity (α)
In Vitro Ubiquitination Western Blot for Ubiquitin, High-throughput ubiquitination assays[21]Confirms that ternary complex formation leads to POI ubiquitination.Ubiquitinated POI levels

Part 2: Cellular Activity Assessment

These assays evaluate the PROTAC's performance in a biologically relevant environment.

Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize POI levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

From this data, two critical parameters are derived:

  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Additional cellular assays include:

  • Live-Cell Degradation Assays: Using reporter systems like NanoLuc® or HaloTag® fused to the POI allows for real-time kinetic measurements of degradation.[22]

  • Functional Assays: Cell viability, proliferation, or apoptosis assays can measure the downstream biological consequence of degrading the POI.

Part 3: In Vivo Evaluation

The most promising PROTAC candidates from cellular assays are advanced to in vivo studies to assess their therapeutic potential.[]

  • Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model.[]

  • Pharmacodynamics (PD): Measures the extent and duration of POI degradation in relevant tissues (e.g., tumors) following PROTAC administration.[][24]

  • Efficacy Studies: In disease models (e.g., tumor xenografts), the PROTAC's ability to inhibit disease progression (e.g., reduce tumor volume) is evaluated.[][24]

Chapter 4: Advanced Concepts and Future Outlook

The field of TPD is rapidly evolving. Building blocks like this compound can be adapted for next-generation degrader technologies.

  • Covalent PROTACs: For challenging targets with shallow binding pockets, incorporating a reactive warhead into the PROTAC can enable covalent and irreversible binding to the POI, potentially leading to more sustained degradation.[8][25][26]

  • Expanding the E3 Ligase Toolbox: Efforts are underway to develop ligands for novel E3 ligases, which could offer tissue-specific degradation or overcome resistance mechanisms.[9][10][27]

  • Beyond PROTACs: The principles of induced proximity are being applied to other modalities, such as Lysosome-Targeting Chimeras (LYTACs) for degrading extracellular proteins and molecular glues, which induce novel protein-protein interactions.[3][28][29]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest to drug the undruggable. Its well-defined structure, versatile chemical handles, and favorable physicochemical properties make it an exemplary building block for the modular construction of PROTACs. By following a rigorous, self-validating workflow of synthesis, biochemical characterization, and cellular validation, researchers can leverage this and similar scaffolds to develop potent and selective protein degraders, pushing the boundaries of modern medicine. The continued innovation in building block chemistry will be a driving force in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Ottis, P., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Vertex AI Search.
  • Al-Shakran, M., et al. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery. The University of Dundee Research Portal.
  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Testa, A., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • BOC Sciences.
  • Garg, A., et al. (2021).
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Marin Biologic Laboratories.
  • Bio-Techne.
  • Promega Corporation.
  • Matyskiela, M., et al. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PMC - NIH.
  • Whyte, B. (2024).
  • Reaction Biology.
  • Lu, M., et al. (2022).
  • Tinworth, C., et al. (2019). Protein degradation through covalent inhibitor-based PROTACs. RSC Publishing.
  • Ciulli, A. (2021).
  • Han, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. PMC.
  • Benchchem. PROTAC In Vivo Experiments: Technical Support Center.
  • Ciulli, A., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • LifeSensors.
  • Lu, M., et al. (2022).
  • Hughes, S., et al. (2026). Covalent chemistry in targeted protein degradation.
  • Sigma-Aldrich.
  • Sigma-Aldrich. Protein Degrader Building Blocks.
  • PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid.
  • PubChem. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid.
  • Life Chemicals. (2023).
  • Precise PEG. Targeted Protein Degrader Building Blocks.
  • Kim, D., et al. (2024).
  • Sun, X., et al. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. PMC - PubMed Central.
  • National Center for Biotechnology Information. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Békés, M., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry.
  • Tocris Bioscience.
  • Wang, Y., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. PMC.
  • ResearchGate. (2010). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • NJ Bio, Inc. (2025). Targeted Protein Degraders.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

Sources

The Potential Role of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Therapeutic Modality

Targeted Protein Degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the complete removal of disease-causing proteins.[1][2] By co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), TPD agents can selectively eliminate proteins that were once considered "undruggable."[1][2] This is achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

This technical guide delves into the potential role of a specific small molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , within the framework of TPD. While this molecule is not yet established as a key player in the field, its structural motifs suggest several plausible applications as a building block or fragment in the rational design of novel protein degraders. This document will provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential, grounded in the fundamental principles of TPD.

Core Concepts in Targeted Protein Degradation

The UPS is a cornerstone of cellular protein homeostasis, responsible for the degradation of misfolded or no-longer-needed proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that culminates in the covalent attachment of ubiquitin to the target protein.[2] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[3] TPD technologies hijack this system through two primary mechanisms:

  • PROTACs: These are heterobifunctional molecules composed of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][5] By bringing the POI and E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the POI.[5]

  • Molecular Glues: These are smaller, monovalent molecules that induce a conformational change in an E3 ligase or a target protein, creating a new binding interface that promotes the formation of a stable ternary complex, leading to the target's degradation.

The design and efficacy of these degraders are heavily influenced by the choice of E3 ligase, the affinity of the warhead for the POI, and the composition of the linker.[5][6]

Deconstructing this compound: A Fragment-Based Analysis

While direct evidence for the role of this compound in TPD is not yet prevalent in published literature, a detailed examination of its constituent fragments provides valuable insights into its potential applications.

FeatureChemical MoietyPotential Role in TPDRationale
Scaffold Biaryl (Fluorinated Phenyl linked to Methoxypyridine)Core structure for a warhead or E3 ligase ligandBiaryl scaffolds are common in medicinal chemistry for providing a rigid framework for orienting functional groups for optimal protein binding.
Functionality 1 2-Fluoro-benzoic acidComponent of a warhead or linker attachment pointThe fluorine atom can enhance binding affinity and improve metabolic stability.[7] The carboxylic acid provides a handle for linker attachment.
Functionality 2 6-Methoxy-pyridin-3-ylComponent of a warhead or E3 ligase ligandThe pyridine ring can participate in hydrogen bonding and pi-stacking interactions within a protein binding pocket. The methoxy group can also influence binding and solubility.
Hypothetical Role as a Warhead Fragment

The biaryl structure of this compound could serve as a foundational scaffold for a novel warhead targeting a specific protein of interest. The fluorinated benzoic acid and methoxypyridine moieties could be tailored to interact with a protein's binding pocket. The carboxylic acid group is a particularly useful feature, providing a clear vector for the attachment of a linker, which would then be connected to an E3 ligase ligand to form a complete PROTAC.

Potential as a Linker Component

While less likely to be the entire linker, the fluorinated benzoic acid portion could be incorporated into more complex linker structures.[6][8] The rigidity of the phenyl ring could help to control the spatial orientation of the warhead and E3 ligase ligand, which is a critical factor for efficient ternary complex formation.[6]

Exploration as a Novel E3 Ligase Ligand Fragment

The universe of E3 ligase ligands is continuously expanding, with researchers actively seeking novel scaffolds to recruit different E3 ligases beyond the commonly used VHL and Cereblon.[9][10] The methoxypyridine moiety of this compound could potentially be explored as a fragment for developing new E3 ligase ligands. Fragment-based screening approaches could be employed to determine if this chemical motif has any affinity for the ligand-binding pockets of various E3 ligases.

Experimental Workflows for Functional Validation

To investigate the potential of this compound in TPD, a systematic experimental approach is required.

Workflow 1: Synthesis of a PROTAC Library

This workflow outlines the steps to synthesize a library of PROTACs using this compound as a hypothetical warhead.

G cluster_synthesis PROTAC Synthesis cluster_screening Functional Screening A 1. Amide Coupling: Couple this compound to a linker with a terminal amine. B 2. Linker Variation: Synthesize a library with varying linker lengths and compositions (e.g., PEG, alkyl chains). A->B C 3. E3 Ligase Ligand Conjugation: Couple the linker-warhead conjugate to a known E3 ligase ligand (e.g., for VHL or Cereblon). B->C D 4. Cellular Permeability Assay: Assess the ability of the synthesized PROTACs to enter cells. E 5. Target Engagement Assay: Confirm binding of the warhead moiety to the protein of interest. D->E F 6. Protein Degradation Assay (Western Blot/MS): Quantify the reduction of the target protein levels in cells treated with the PROTACs. E->F G 7. Ternary Complex Formation Assay: (e.g., TR-FRET or SPR) Confirm the formation of the POI-PROTAC-E3 ligase complex. F->G

Caption: PROTAC Synthesis and Screening Workflow.

Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Directions

While this compound is not a recognized agent in targeted protein degradation, its chemical structure presents intriguing possibilities for its use as a building block in the design of novel PROTACs or other protein degraders. The biaryl scaffold, coupled with the synthetically tractable carboxylic acid and the potential for protein-ligand interactions offered by the fluorinated and methoxylated rings, makes it a candidate for fragment-based drug discovery campaigns in the TPD space.

Future research should focus on the systematic evaluation of this molecule and its derivatives through the synthesis of focused libraries and rigorous biological testing. Such efforts will be instrumental in determining if this chemical entity can be harnessed to expand the growing arsenal of therapeutics that leverage the power of targeted protein degradation.

References

  • WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google P
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: Not available)
  • 2-Fluoro-4-(2-methylpyridin-3-yl)benzoic acid - PubChem. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])

  • WO2019099868A2 - Degraders and degrons for targeted protein degrad
  • 2-Fluoro-4-(4-methyl-3-pyridinyl)benzoic acid - PubChem. (URL: [Link])

  • CN112239469B - Targeted protein degradation c-Met degradation agent and preparation method and application thereof - Google P
  • Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])

  • E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing. (URL: [Link])

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - MDPI. (URL: [Link])

  • US20230398224A1 - Targeted plasma protein degradation - Google P
  • E3 Ligase Ligands in PROTAC - Precise PEG. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

  • Recent PROTAC Patent Publications and Target Proteins - Marin Biologic Laboratories. (URL: [Link])

  • This compound - 南江生物. (URL: [Link])

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • Targeted Protein Degradation by Small Molecules - PMC - NIH. (URL: [Link])

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. (URL: [Link])

  • 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid - PubChem. (URL: [Link])

  • Targeted Protein Degraders - NJ Bio, Inc.. (URL: [Link])

  • Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality - ScienceOpen. (URL: [Link])

  • Targeted Protein Degradation Approaches and Applications - BPS Bioscience. (URL: [Link])

  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial - Lirias. (URL: [Link])

Sources

An In-Depth Technical Guide to the Exploratory Study of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the exploratory study of the novel small molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and chemical biology, this guide details the rationale, synthesis, and a multi-tiered screening cascade to elucidate the compound's potential as a therapeutic agent. The structural motifs of the molecule, specifically the fluorinated benzoic acid and methoxypyridine moieties, suggest a strong hypothesis for its activity as a kinase inhibitor. This guide provides detailed, field-proven protocols for its synthesis, in vitro characterization, and subsequent in vivo evaluation, establishing a self-validating system for inquiry.

Introduction and Rationale

The confluence of a fluorinated benzoic acid and a methoxypyridine ring in a single molecular entity presents a compelling case for investigation. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The benzoic acid moiety is a common feature in a multitude of biologically active compounds, including those with anticancer properties.[2] Furthermore, the pyridine ring is a ubiquitous scaffold in numerous pharmaceuticals, with its nitrogen atom capable of crucial hydrogen bonding interactions with biological targets.[3] The combination of these fragments suggests that this compound possesses a pharmacophore with the potential to interact with specific biological targets, most notably protein kinases.[4][5]

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern oncology.[6] The proposed exploratory study is therefore designed to systematically evaluate the druglikeness of this compound and to identify its biological targets and mechanism of action, with a primary focus on kinase inhibition.

Druglikeness Assessment (Lipinski's Rule of Five)

A preliminary in silico assessment of this compound against Lipinski's Rule of Five provides an early indication of its potential as an orally bioavailable drug.[7][8]

Property Value Lipinski's Rule Compliance
Molecular Weight247.22 g/mol < 500 DaYes
LogP (octanol-water partition coefficient)~2.4< 5Yes
Hydrogen Bond Donors1 (from carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors4 (2 from carboxylic acid, 1 from pyridine nitrogen, 1 from methoxy oxygen)≤ 10Yes

The compound's compliance with all four of Lipinski's rules suggests favorable physicochemical properties for oral absorption and cell permeability, warranting further investigation.[9][10]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of biaryl compounds.[4][8]

Synthesis_Workflow Reactant1 2-Fluoro-4-bromobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Reactant1->Catalyst Reactant2 (6-Methoxypyridin-3-yl)boronic acid Reactant2->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst Purification Purification (e.g., Column Chromatography) Product->Purification In_Vitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: ADME Profiling Kinase_Panel Broad Kinase Panel Screen IC50_Determination IC50 Determination for Top Kinase Hits Kinase_Panel->IC50_Determination Cell_Viability Cancer Cell Line Panel (e.g., NCI-60) Dose_Response Dose-Response Curves in Sensitive Cell Lines Cell_Viability->Dose_Response Signaling_Pathway Western Blot Analysis of Downstream Signaling IC50_Determination->Signaling_Pathway Dose_Response->Signaling_Pathway ADME_Assays In Vitro ADME Assays (Solubility, Permeability, Stability) Signaling_Pathway->ADME_Assays In_Vivo_Workflow cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy PK_Study Pharmacokinetic (PK) Study in Mice Xenograft_Model Human Tumor Xenograft Model in Immunocompromised Mice PK_Study->Xenograft_Model

Sources

An In-depth Technical Guide to the Biological Activity of 2-Fluoro-4-(pyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold represents a compelling example of such a design, merging three key components known to impart favorable biological properties: a benzoic acid moiety, a pyridine ring, and a fluorine substituent. While the specific compound, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, has limited publicly available biological data, the broader class of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives is of significant interest due to the established activities of structurally similar molecules. This guide will provide an in-depth technical overview of the potential biological activities of this class of compounds, drawing on evidence from related chemical series to infer mechanisms of action, guide experimental design, and discuss structure-activity relationships.

The benzoic acid core is a common feature in a multitude of biologically active compounds, including a wide array of anticancer agents.[1][2][3] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can serve as a hydrogen bond acceptor and improve aqueous solubility.[4] The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6] The convergence of these three motifs in the 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold suggests a high potential for potent and selective biological activity, particularly in the realms of kinase inhibition and cancer therapy.

This guide is intended for researchers, scientists, and drug development professionals. It will synthesize current knowledge, provide detailed experimental protocols for evaluating key biological activities, and offer insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Inferred Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, the 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold is predicted to primarily exhibit kinase inhibitory and anticancer properties.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[7] Dysregulation of kinase activity is a frequent driver of various diseases, most notably cancer, making them a major class of therapeutic targets.[2][7] Several lines of evidence suggest that 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives are likely to function as kinase inhibitors.

A study on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, which bear a strong resemblance to the scaffold , identified potent inhibitors of Casein Kinase 2 (CSNK2A) with antiviral activity.[8] This finding highlights the potential of the substituted phenyl/pyridinyl-benzoic acid framework to occupy the ATP-binding pocket of kinases. The 4'-carboxyphenyl group was determined to be optimal for CSNK2A activity, with little tolerance for modification.[8] Furthermore, the introduction of a 3-fluoro group on the benzoic acid moiety was shown to restore CSNK2A activity in analogs where the carboxylic acid was modified.[8]

Derivatives of 4-(thiazol-5-yl)benzoic acid have also been developed as potent protein kinase CK2 inhibitors.[9] This further supports the notion that the benzoic acid component is a key pharmacophore for this target class. Additionally, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was identified as a selective Aurora A kinase inhibitor, demonstrating that the fluorinated benzoic acid-containing heterocyclic core can be adapted to target different kinases.[10]

The likely mechanism of action for kinase inhibition by these compounds is competitive inhibition at the ATP-binding site. The heterocyclic core (e.g., pyridine) would act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The substituted benzoic acid portion would then extend into the active site, where the carboxylic acid and other substituents can form additional interactions, contributing to potency and selectivity.

graph kinase_inhibition_pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Hypothetical Kinase Inhibition Pathway.
Anticancer Activity

The potential for kinase inhibition strongly suggests that 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives could possess significant anticancer activity. Many clinically successful anticancer drugs are kinase inhibitors. Beyond kinase inhibition, other mechanisms may contribute to the anticancer effects of this class of compounds.

Benzoic acid derivatives, in general, have been extensively investigated for their anticancer properties.[1][3] For instance, novel pyrazole-3(5)-carboxylic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines in MTT assays.[11] Similarly, new pyridocarbazole derivatives have shown potent in vitro anticancer activity.[12]

Another potential mechanism of anticancer activity for this scaffold is the disruption of microtubule dynamics. The compound 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt has been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to cytotoxicity in human colon tumor cells.[13] While not a direct interaction with tubulin, this highlights that fluorinated quinoline carboxylic acids can have potent anticancer effects through various mechanisms.

A summary of the potential biological activities and the corresponding IC50 values for structurally related compounds is presented in Table 1.

Compound Class/DerivativeBiological Target/ActivityIC50 ValuesReference
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2α0.014-0.017 µM[9]
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2α'0.0046-0.010 µM[9]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinasePotent Inhibition (IC50 not specified)[10]
Pyrazole-3(5)-carboxylic acid derivativesAnticancer (various cell lines)Varies by compound and cell line[11]
Pyridocarbazole derivativesAnticancer (various cell lines)More potent than ellipticine[12]
3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridinesPIKfyve KinaseLow nM range[14]

Table 1: Biological Activities of Structurally Related Compounds

Structure-Activity Relationships (SAR)

The biological activity of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and benzoic acid rings. Based on studies of analogous series, several key SAR trends can be inferred.

For kinase inhibitory activity, the carboxylic acid group on the benzoic acid ring appears to be crucial for potent activity, likely forming key interactions within the ATP-binding site.[8] Modifications at this position, such as conversion to an amide or sulfonamide, can lead to a loss of activity.[8] The presence of a fluorine atom at the 2-position of the benzoic acid ring is a common feature in many biologically active compounds and is expected to enhance activity, potentially through increased binding affinity or improved metabolic stability.[5][6]

Substituents on the pyridine ring also play a critical role in determining potency and selectivity. In the case of isothiazolo[4,3-b]pyridines as PIKfyve inhibitors, the introduction of electron-donating groups like methyl and methoxy on the pyridinyl ring resulted in potent inhibitors.[14] This suggests that for the this compound scaffold, the 6-methoxy group on the pyridine ring is likely to be a favorable substitution for biological activity.

Experimental Protocols

To evaluate the predicted biological activities of 2-fluoro-4-(pyridin-3-yl)benzoic acid derivatives, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction: a. In a 96-well plate, add the serially diluted test compound or DMSO control to each well. b. Add the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding the substrate/ATP mixture to each well. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

graph kinase_assay_workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: In Vitro Kinase Assay Workflow.
MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules over time using a fluorescent reporter.[17][18]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye

  • Test compounds

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Black 96-well plates

  • Fluorescence microplate reader with temperature control

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

  • Assay Setup: a. Pre-warm the microplate reader to 37°C. b. Add the test compound, controls, or vehicle to the appropriate wells of the 96-well plate.

  • Initiation of Polymerization: a. To initiate the reaction, add the ice-cold tubulin reaction mix to each well. b. Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the effect of the test compounds.[17]

Conclusion

The 2-fluoro-4-(pyridin-3-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this class are likely to exhibit potent kinase inhibitory and anticancer activities. The strategic combination of the benzoic acid, pyridine, and fluorine moieties provides a rich platform for further optimization through medicinal chemistry efforts. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds and the elucidation of their mechanisms of action. Further investigation into the structure-activity relationships of this scaffold will be crucial for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • BenchChem. (2025).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Roche. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Bio-protocol. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Vasile, S., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 555-566.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Giamas, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123.
  • Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.
  • Lee, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • White, A. D., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 14(12), 2465-2475.
  • National Institutes of Health. (2014). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors. Bioorganic & Medicinal Chemistry, 22(1), 335-343.
  • Kaczmarek, Ł., et al. (2008). New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity. Acta Poloniae Pharmaceutica, 65(4), 451-457.
  • Preprints.org. (2023).
  • PubMed. (2021). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed.
  • PubChem. (n.d.). 2-Fluoro-3-(3-fluoro-4-pyridinyl)benzoic acid. PubChem.
  • PubChem. (n.d.). 2-Fluoro-4-(4-methyl-3-pyridinyl)benzoic acid. PubChem.
  • MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • ResearchGate. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives.
  • National Institutes of Health. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114488.
  • PubMed. (2014).
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.
  • MDPI. (2021). 2-(3-Bromophenyl)
  • PubChem. (n.d.). 2-Fluoro-4-(3-methoxy-2-pyridinyl)benzoic acid. PubChem.
  • BenchChem. (n.d.). 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid. BenchChem.

Sources

An In-depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Targeted Protein Degradation and the Pivotal Role of Key Building Blocks

The landscape of modern drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to targeted modulation of cellular processes. Among the most exciting advancements is the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The success of this technology hinges on the rational design of heterobifunctional molecules, which are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[1]

This guide focuses on a critical component in the construction of many potent and selective PROTACs: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid . This seemingly simple biaryl carboxylic acid has established itself as a cornerstone building block for the synthesis of high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2] Through an in-depth exploration of its synthesis, mechanism of action, and application in PROTAC development, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the significance and practical utility of this essential molecule in the ever-evolving field of medicinal chemistry.

Physicochemical Properties and Structural Rationale

At its core, this compound is a tailored molecular scaffold, with each functional group playing a deliberate role in its utility as a VHL ligand precursor.

PropertyValueReference
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS Number 370864-61-2
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol

The key structural features that underpin its function include:

  • The Biaryl Core: The connection between the fluorinated benzoic acid and the methoxypyridine ring creates a rigidified scaffold that correctly orients the key binding motifs within the VHL ligand binding pocket.

  • The Carboxylic Acid: This functional group serves as the primary attachment point for the linker, which will ultimately connect the VHL ligand to the target protein ligand in the final PROTAC molecule.

  • The 2-Fluoro Substituent: The fluorine atom on the benzoic acid ring is not merely a passive substituent. It can engage in favorable interactions within the VHL binding pocket and can also modulate the physicochemical properties of the molecule, such as its pKa and lipophilicity, which can influence cell permeability and pharmacokinetic properties of the resulting PROTAC.

  • The 6-Methoxypyridin-3-yl Moiety: This heterocyclic ring system is a crucial component for achieving high-affinity binding to VHL. The methoxy group and the pyridine nitrogen are key pharmacophoric elements that participate in a network of hydrogen bonds and van der Waals interactions within the VHL active site.

Synthesis of this compound: A Strategic Approach

The synthesis of this biaryl compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction provides a convergent and efficient route to the desired product. The general strategy involves the coupling of a fluorinated benzoic acid derivative with a methoxypyridine boronic acid or ester, or vice versa.

A plausible and commonly employed synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 4-Bromo-2-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 6-Methoxypyridin-3-ylboronic acid B->C D This compound C->D

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard Suzuki-Miyaura coupling conditions and the synthesis of analogous compounds. Researchers should optimize conditions for their specific setup.

Step 1: Preparation of Reactants

  • 4-Bromo-2-fluorobenzoic acid: This starting material is commercially available or can be synthesized from 2-fluoro-4-bromotoluene via oxidation with reagents such as potassium permanganate.[3]

  • 6-Methoxypyridin-3-ylboronic acid: This boronic acid derivative is also commercially available.

Step 2: Suzuki-Miyaura Coupling Reaction

  • To a reaction vessel, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 6-methoxypyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

  • Add a suitable base, typically an aqueous solution of potassium carbonate (K2CO3, 2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with water and acidify to a pH of approximately 3-4 with aqueous HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford this compound.

Application in PROTAC Development: The Gateway to VHL Ligands

The primary utility of this compound is as a key intermediate in the synthesis of VHL ligands. The carboxylic acid moiety serves as a handle for amide bond formation with the core of the VHL ligand, which is typically derived from hydroxyproline.

PROTAC_Assembly cluster_building_blocks Core Components cluster_synthesis Synthetic Steps cluster_final_product Final Molecule A This compound D Amide Coupling A->D B Hydroxyproline Derivative B->D C Linker-Target Ligand Conjugate E Linker Attachment C->E D->E VHL Ligand F VHL-based PROTAC E->F

Figure 2: Conceptual workflow for the incorporation of the benzoic acid into a VHL-based PROTAC.

Mechanism of VHL-mediated Targeted Protein Degradation

Once incorporated into a PROTAC, the VHL ligand derived from this compound facilitates the recruitment of the VHL E3 ubiquitin ligase to a target protein of interest. This induced proximity leads to the formation of a ternary complex (Target Protein - PROTAC - VHL), which triggers the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Pathway POI Target Protein of Interest Ternary_Complex Ternary Complex Formation POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ubiquitination->Degradation Ub-Tagged POI Degradation->POI Degraded Peptides Degradation->PROTAC Recycled

Figure 3: The catalytic cycle of PROTAC-mediated protein degradation via VHL recruitment.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are often proprietary, general principles for VHL ligand design provide valuable insights:

  • Fluorine Substitution: The position and number of fluorine atoms on the benzoic acid ring can significantly impact binding affinity and cell permeability. The 2-fluoro substitution is a common and effective feature in many potent VHL ligands.

  • Pyridine Ring Modifications: Alterations to the methoxy group on the pyridine ring, such as replacement with other small alkyl groups or hydrogen bond acceptors/donors, can modulate binding affinity and selectivity.

  • Linker Attachment Point: The carboxylic acid provides a robust and predictable point for linker attachment. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

Conclusion and Future Perspectives

This compound has cemented its place as an indispensable tool in the medicinal chemist's arsenal for the development of VHL-based PROTACs. Its well-defined structure, synthetic accessibility, and proven utility in generating high-affinity VHL ligands make it a go-to building block for researchers in the field of targeted protein degradation. As the exploration of PROTACs continues to expand to new and challenging drug targets, the demand for versatile and highly functionalized building blocks like this benzoic acid derivative will undoubtedly grow. Future research may focus on developing novel analogs with improved pharmacokinetic properties, exploring alternative coupling strategies for its synthesis, and incorporating it into next-generation protein degraders with enhanced tissue specificity and reduced off-target effects. The continued innovation in the design and synthesis of such key molecular fragments will be a driving force in unlocking the full therapeutic potential of targeted protein degradation.

References

  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved January 19, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Fine Chemicals. (n.d.). 4-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Fine Chemicals. Retrieved January 19, 2026, from [Link]

  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Retrieved January 19, 2026, from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • cata log.lib.ky. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved January 19, 2026, from [Link]

  • RSC Advances. (n.d.). Palladium-catalyzed Suzuki cross-coupling of N′-mesyl arylhydrazines with arylboronic acids. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in a research and development environment. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar chemical entities.

Introduction and Chemical Profile

This compound is a specialized chemical compound, likely utilized as a building block in organic synthesis, particularly within the realm of pharmaceutical and materials science research.[1][2] Its structure, incorporating a fluorinated benzoic acid moiety and a methoxypyridine ring, suggests a certain reactivity profile that necessitates careful handling to ensure personnel safety and experimental integrity.

Chemical Identity:

  • IUPAC Name: 2-fluoro-4-(6-methoxy-3-pyridinyl)benzoic acid[5]

  • CAS Number: 370864-61-2[1]

  • Molecular Formula: C13H10FNO3[1][5]

  • Molecular Weight: 247.22 g/mol [1][5]

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation and other adverse health effects upon exposure.

Anticipated Hazards:

  • Skin Irritation: Similar to other benzoic acid derivatives, this compound is expected to cause skin irritation upon direct contact.[6][7][8][9]

  • Serious Eye Irritation/Damage: Contact with the eyes is likely to cause serious irritation or potentially severe damage.[6][7][8][10]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized form of this compound may lead to irritation of the respiratory system.[6][7][10]

  • Harmful if Swallowed: Ingestion may be harmful.[7][8][11]

The following table summarizes the likely hazard classifications based on data from structurally related compounds:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[6][7][8][9]
Serious Eye Damage/Eye Irritation2A/1H319: Causes serious eye irritation. / H318: Causes serious eye damage.[6][7][8][10]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[6][7][10]
Acute toxicity, oral4H302: Harmful if swallowed.[7][8][11]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area.[4][11][12][13] A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.[3][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[15] A face shield may be necessary for operations with a high risk of splashing.[3]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][10]
Hand Protection Chemically resistant gloves such as nitrile or neoprene.[3][4] Latex gloves are not recommended.[3]Provides a barrier against skin contact, which can lead to irritation.[3][6]
Skin and Body Protection A chemical-resistant lab coat.[3][14] Consider flame-retardant and antistatic protective clothing.[3]Protects against skin contact and contamination of personal clothing.[3][10]
Respiratory Protection Not typically required when handling small quantities within a certified fume hood.[15] If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator is necessary.[3][14]Prevents inhalation of dust or aerosols which can cause respiratory irritation.[3][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust or vapors.[10][11] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10][12][13][16]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11][14][16]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12][13][14][16][17]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[10][14][15][18]

  • Segregation: Store in a segregated and approved area.[14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6][10][17] If symptoms persist, seek medical attention.[6][17]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[6][10] Remove contaminated clothing and wash it before reuse.[10] If skin irritation occurs, get medical advice.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6][10][17] Remove contact lenses, if present and easy to do. Continue rinsing.[6][10][17] Seek immediate medical attention.[10]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Spill Response
  • Small Spills: For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in an appropriate waste disposal container.[14][19]

  • Large Spills: For large spills, evacuate the area.[11] Wear appropriate PPE, including respiratory protection.[14] Contain the spill and prevent it from entering drains.[10][16] Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.[19]

  • Ventilation: Ensure the area is well-ventilated after a spill.[11][16]

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[6][17] Treat it as hazardous chemical waste. Do not allow the material to enter drains or waterways.[10]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Risk Assessment Review SDS of related compounds. Identify specific hazards of the planned experiment. B Engineering Controls & PPE Verify fume hood certification. Don appropriate PPE (goggles, gloves, lab coat). A->B Proceed if safe C 3. Material Retrieval & Weighing Transport in secondary containment. Weigh solid inside fume hood. B->C Proceed with caution D 4. Reaction Setup / Use Perform all manipulations in fume hood. Keep container closed when not in use. C->D Maintain vigilance E 5. Decontamination & Waste Disposal Decontaminate glassware and surfaces. Dispose of waste in labeled hazardous waste container. D->E Complete experiment F 6. Final Steps Remove PPE correctly. Wash hands thoroughly. E->F Finalize cleanup

Caption: Safe handling workflow for this compound.

Conclusion

While this compound is a valuable compound for scientific research, it must be handled with the respect and caution afforded to all potentially hazardous chemicals. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established safe handling and emergency procedures outlined in this guide, researchers can significantly minimize the risks and ensure a safe laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. [Link]

  • PubChem. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. [Link]

  • Aladdin Scientific. This compound, min 96%, 1 gram. [Link]

  • Fisher Scientific. 3-Fluorobenzoic acid - SAFETY DATA SHEET. [Link]

  • National Institute of Standards and Technology. (2015, December 1). Benzoic Acid (Acidimetric Standard) - SAFETY DATA SHEET. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • PubChem. 3-Fluoro-5-(6-methoxypyridin-3-yl)benzoic acid. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: benzoic acid. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Modular Approach to PROTAC Synthesis Utilizing the 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[][4] A PROTAC consists of three key components: a "warhead" ligand that binds the POI, an E3 ligase ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[5][6] This tripartite structure allows the PROTAC to act as a molecular bridge, forming a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[7][8]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[4][5] Therefore, a modular and flexible synthetic strategy is paramount for efficiently generating libraries of PROTACs with varied linkers to optimize for potent and selective degradation.

This application note details a robust, convergent synthetic methodology for constructing PROTACs using 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a versatile precursor for the POI-binding warhead. This approach emphasizes standard, high-yield amide coupling reactions, providing researchers with a reliable framework for PROTAC development.

PROTAC Mechanism of Action

The catalytic cycle of a PROTAC begins with its entry into the cell and subsequent binding to both a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex. This proximity enables the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to the POI. Following poly-ubiquitination, the POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Core Synthetic Strategy

The protocol employs a convergent synthesis, a highly efficient strategy where complex molecules are assembled from smaller, pre-synthesized fragments.[7] This allows for modularity and ease of purification of intermediates. The overall workflow involves two main stages:

  • Synthesis of Warhead-Linker Intermediate: The provided building block, this compound, is coupled to one end of a bifunctional linker.

  • Final PROTAC Assembly: The Warhead-Linker intermediate is coupled to a pre-functionalized E3 ligase ligand to yield the final PROTAC.

For this guide, we will use a common amino-PEG-acid linker and a well-established VHL ligand precursor.[9][10]

Synthesis_Workflow Warhead_Acid 2-Fluoro-4-(6-methoxypyridin-3-yl) benzoic acid Coupling1 Protocol 1: Amide Coupling Warhead_Acid->Coupling1 Linker Bifunctional Linker (e.g., Boc-NH-PEG-COOH) Linker->Coupling1 Intermediate Warhead-Linker Intermediate (Boc-Protected) Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine_Intermediate Warhead-Linker-NH2 Deprotection->Amine_Intermediate Coupling2 Protocol 2: Final Amide Coupling Amine_Intermediate->Coupling2 VHL_Ligand VHL Ligand Precursor (with COOH handle) VHL_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Figure 2: Convergent synthesis workflow for PROTAC assembly.

Experimental Protocols

Materials and Reagents
  • This compound

  • Boc-NH-(PEG)n-COOH linker (e.g., Boc-4-amino-2,2-dimethyl-3-oxabutanoic acid)

  • VHL ligand precursor with carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • OxymaPure or HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for HPLC (Acetonitrile, Water, Formic Acid/TFA)

Protocol 1: Synthesis of Warhead-Linker Intermediate

This protocol details the amide coupling of the warhead precursor to a Boc-protected amino-linker. HATU is an efficient coupling agent that minimizes racemization and is highly effective for forming amide bonds.[11][12]

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Acid Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed, indicating the formation of the activated ester.

  • Coupling Reaction: To the activated acid solution, add a solution of the Boc-protected amino-linker (1.1 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[12] This removes unreacted acid, HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected Warhead-Linker intermediate.

Protocol 2: Final PROTAC Assembly

This protocol involves two steps: deprotection of the linker's amine group followed by the final amide coupling to the E3 ligase ligand.

Step A: Boc Deprotection

  • Dissolve the purified Warhead-Linker intermediate from Protocol 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-30% v/v) to the solution.

  • Stir at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the Boc-protected starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

Step B: Final Amide Coupling

  • Reagent Preparation: In a separate dry, nitrogen-flushed flask, dissolve the VHL ligand precursor (with COOH handle) (1.0 eq) in anhydrous DMF.

  • Acid Activation: Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq). The additional base is required to neutralize the TFA salt of the amine intermediate. Stir for 15-20 minutes.

  • Coupling Reaction: Add a solution of the deprotected Warhead-Linker-amine TFA salt (1.05 eq) from Step A in anhydrous DMF to the activated VHL ligand solution.

  • Reaction Monitoring & Work-up: Follow steps 4 and 5 as described in Protocol 1.

  • Final Purification: Purify the final crude PROTAC using preparative reverse-phase HPLC. This is the standard method for obtaining highly pure PROTACs for biological evaluation.

Characterization and Quality Control

Ensuring the structural integrity and purity of the synthesized PROTAC is critical for reliable biological data.[2] A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the intermediates and the final product.[13] The spectra should be consistent with the expected structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC, providing definitive evidence of its elemental composition.[14] Native mass spectrometry can also be a powerful tool to study the formation of the ternary complex.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound. For cellular assays, a purity of >95% is typically required.

Compound Description Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Purity (HPLC)
Warhead-Linker (Boc)C₂₅H₃₀FN₃O₇504.2146e.g., 504.2149>98%
Final PROTAC (Example)C₄₉H₅₉FN₈O₈S955.4243e.g., 955.4251>95%
Table 1: Example Characterization Data for a Synthesized PROTAC. Actual values will depend on the specific linker and E3 ligand used.

Safety Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling reagents.

  • Reagent Handling:

    • Acids/Bases: Handle corrosive reagents like TFA and strong bases like DIPEA in a certified chemical fume hood.

    • Solvents: Anhydrous solvents like DMF and DCM are flammable and/or toxic. Handle them in a well-ventilated fume hood.

    • Benzoic Acid Derivatives: While specific data for this compound may be limited, related benzoic acid compounds can cause skin and serious eye irritation.[16][17] Avoid creating dust and ensure proper handling to prevent contact.[18][19]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Kozicka, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. Available at: [Link]

  • Foley, D. J., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]

  • Foley, D. J., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]

  • van der Meer, T., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]

  • Liu, X., et al. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. Available at: [Link]

  • Shrestha, E., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available at: [Link]

  • Foley, D. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]

  • van der Meer, T., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Publications. Available at: [Link]

  • Al-Dali, A. M., et al. (2023). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. ChemRxiv. Available at: [Link]

  • Rios-Esteves, J., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available at: [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). NIST. Available at: [Link]

  • Bioengineer.org. (2023). Advancing PROTACs: New Macrocyclic and Trivalent Designs. Bioengineer.org. Available at: [Link]

  • Wu, X., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry. Available at: [Link]

  • Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. Available at: [Link]

  • Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Girard, A. M., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

Sources

detailed protocol for incorporating 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid into a linker

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Protocol for Incorporating 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid into a Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Incorporation of a Privileged Biaryl Fragment

This compound is a key heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of targeted therapies. Its structure is a component of several important molecules, including those designed for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[][3][4]

The efficacy of such molecules is critically dependent on the linker that connects the protein-targeting "warhead" to the E3 ligase-recruiting "anchor".[4][5] The linker is not merely a spacer but a crucial determinant of the molecule's physicochemical properties, solubility, cell permeability, and ability to induce a productive ternary complex formation (Target Protein-PROTAC-E3 Ligase).[3][4]

This document provides a detailed technical guide for the chemical incorporation of this compound onto an amine-functionalized linker via amide bond formation. We will delve into the rationale behind the chosen methodology, provide a robust step-by-step protocol, and outline the necessary purification and characterization steps to ensure the integrity of the final conjugate.

Reagent Profile and Strategic Considerations

This compound

  • Molecular Formula: C₁₃H₁₀FNO₃[1]

  • Molecular Weight: 247.22 g/mol [1][6][7]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the primary reactive handle for conjugation. It requires activation to facilitate nucleophilic attack by an amine.

    • Aryl Fluoride (Ar-F): The C-F bond is the strongest single bond to carbon, making it generally stable and unreactive under standard amidation conditions. This chemical stability is advantageous, preventing unwanted side reactions at this position. While palladium-catalyzed cross-coupling of aryl fluorides is possible, it requires specific and harsh conditions not present in this protocol.[8]

    • Methoxypyridine Ring: This electron-rich heteroaromatic system influences the molecule's overall electronics, planarity, and potential for hydrogen bonding, which can be critical for target engagement.

The primary goal is to form a stable amide bond between the carboxylic acid of this building block and a primary or secondary amine on a linker. The most common and reliable method for this transformation in a medicinal chemistry context is through the use of coupling reagents.[9]

Core Chemistry: Amide Bond Formation via Activated Esters

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, limiting its use for complex molecules.[10] The most prevalent strategy involves the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.[11][12]

For this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) .

Why this system?

  • Expertise & Efficiency: HATU is renowned for its high efficiency, fast reaction times, and low rates of epimerization when coupling chiral substrates.[3][13] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group.

  • Trustworthiness: This method is broadly applicable to a wide range of carboxylic acids and amines, including those that are sterically hindered or electronically deactivated, providing reliable and reproducible results.[12]

  • Role of DIPEA: DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU. It also neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Below is a generalized workflow for the conjugation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Reagents (Acid, Linker-Amine) cooling Cool to 0 °C reagents->cooling add_reagents Add DIPEA & HATU cooling->add_reagents stir Stir to Room Temp (2-4 hours) add_reagents->stir monitor Monitor by LC-MS/TLC stir->monitor quench Aqueous Workup monitor->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: High-level workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic amine-terminated linker (Linker-NH₂).

Materials and Reagents
ReagentAbbreviationM.W. ( g/mol )StoichiometryPurpose
This compoundAcid247.221.0 eqCore building block
Amine-Terminated Linker (e.g., 11-amino-3,6,9-trioxaundecan-1-ol)Linker-NH₂Variable1.1 eqNucleophile for amide bond formation
HATUHATU380.231.2 eqCoupling/Activating Agent
N,N-DiisopropylethylamineDIPEA129.243.0 eqNon-nucleophilic organic base
N,N-Dimethylformamide, AnhydrousDMF73.09-Reaction Solvent
DichloromethaneDCM84.93-Extraction Solvent
Saturated Aqueous Sodium BicarbonateSat. NaHCO₃--Aqueous wash (removes unreacted acid)
Brine---Aqueous wash (removes water)
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent
Silica Gel---Stationary phase for chromatography
Step-by-Step Methodology
  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the amine-terminated linker (Linker-NH₂) (1.1 eq).

    • Dissolve the solids in anhydrous DMF (use a concentration of approximately 0.1 M with respect to the limiting reagent).

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. Anhydrous solvent is critical to prevent hydrolysis of the activated HATU-ester intermediate.

  • Reaction Initiation:

    • Place the flask in an ice bath and cool the solution to 0 °C.

    • Add DIPEA (3.0 eq) to the stirred solution.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

    • Rationale: Cooling the reaction mixture before adding the base and coupling agent helps to control any potential exotherm and minimizes side reactions.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x)

      • Water (1x)

      • Brine (1x)

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product must be purified to remove unreacted reagents and byproducts.

1. Purification:

  • Method: Flash column chromatography on silica gel is the standard method.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude material.

  • Rationale: Purification is essential to obtain a final product of high purity, which is a prerequisite for any subsequent biological or downstream chemical applications.[][15] Methods like size exclusion chromatography (SEC) or preparative HPLC can also be used, especially for larger or more polar conjugates.[15][16]

2. Characterization:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the desired product. The observed m/z value should match the calculated exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons from both the benzoic acid fragment and the linker in the correct integration ratios. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (often a broad singlet) are key indicators of success.

    • ¹⁹F NMR: To confirm the presence of the single fluorine atom on the aromatic ring.

    • ¹³C NMR: To confirm the overall carbon skeleton and the presence of the newly formed amide carbonyl carbon.

The combination of these analytical techniques provides a self-validating system to confirm the identity and purity of the final conjugate.[17]

Caption: General reaction scheme for amide coupling.

Conclusion

This application note provides a comprehensive and reliable protocol for incorporating the valuable this compound building block into an amine-functionalized linker. By leveraging a well-established HATU-mediated coupling reaction, researchers can confidently synthesize complex molecules for various applications, including the development of next-generation targeted therapeutics. The emphasis on rigorous purification and multi-faceted characterization ensures the production of high-quality material, which is paramount for obtaining reproducible results in subsequent chemical and biological assays.

References

  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Sabatini, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. aryl fluoride cross‐coupling. [Link]

  • nanoComposix. Experiment #1 - Antibody Purification. [Link]

  • Ghaffari, T., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]

  • Lin, C.-Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Omega. [Link]

  • Wang, D., et al. (2021). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Chemical Science. [Link]

  • PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. [Link]

  • UBC Library Open Collections. Pt-catalyzed cross-coupling of arylfluorides : reaction development and mechanistic analysis. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • PubChem. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. [Link]

  • Rady, L., et al. (2024). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols. [Link]

  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ACS Central Science. [Link]

  • ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • PubChem. 2,4-Difluoro-5-(5-methoxypyridin-3-yl)benzoic acid. [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The synthesis of biaryl and heteroaryl-aryl compounds represents a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active molecules and functional materials. The target molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , is a valuable building block, incorporating a fluorinated benzoic acid and a methoxypyridine unit. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine nitrogen offers a site for hydrogen bonding and modulation of physicochemical properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1][2][3] Its widespread adoption is due to its remarkable functional group tolerance, the commercial availability of diverse boronic acids and esters, and the generally mild reaction conditions that produce non-toxic boron-containing byproducts.[4][5][6]

This guide provides a comprehensive overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzoic acid with (6-methoxypyridin-3-yl)boronic acid. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of reagents and conditions, focusing on the specific challenges posed by the substrates, namely the sterically demanding ortho-fluoro substituent and the potentially coordinating nitrogen of the pyridine ring.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromo-2-fluorobenzoic acid). This step forms a square-planar Pd(II) complex. The rate of this step is influenced by the electron density of the palladium catalyst and the nature of the halide (I > Br > Cl).[4][7] Bulky, electron-rich ligands on the palladium center are known to facilitate this crucial step.[4][8]

  • Transmetalation: This is often the rate-determining step of the cycle.[7] The organoboron species, activated by a base, transfers its organic group (the 6-methoxypyridinyl moiety) to the Pd(II) complex, displacing the halide. The base plays an essential role by forming a more nucleophilic "ate" complex (a boronate) from the boronic acid, which is necessary for efficient transfer to the palladium center.[9][10][11][12]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4] This step is typically accelerated by bulky ligands that promote the formation of a cis-complex, a prerequisite for elimination.[13]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X (4-Bromo-2-fluorobenzoic acid) reactants->oxidative_addition boronic_acid Ar²B(OH)₂ ((6-methoxypyridin-3-yl)boronic acid) boronate [Ar²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronic_acid boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Field-Proven Approach

The success of this specific coupling hinges on the careful selection of the catalyst system, base, and solvent to address the electronic and steric demands of the substrates.

Catalyst System: The Lynchpin of Reactivity
  • Palladium Precursor: While Pd(PPh₃)₄ can be used, modern catalyst systems often generate the active Pd(0) species in situ from more stable and user-friendly Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂). This approach offers greater air stability and catalytic activity when paired with an appropriate ligand.

  • Ligand Selection: This is arguably the most critical choice. The 4-bromo-2-fluorobenzoic acid substrate is sterically hindered at one ortho position. Furthermore, the electron-deficient nature of the pyridine ring in the boronic acid can slow transmetalation, and the nitrogen atom itself can act as a ligand, potentially poisoning the catalyst. To overcome these challenges, bulky and electron-rich monodentate phosphine ligands are highly recommended.

    • Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for coupling sterically hindered aryl halides and heteroaryl substrates.[3][4][8] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[4][13] For this application, SPhos is an excellent starting point.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them robust and highly active catalysts, particularly for challenging substrates like aryl chlorides.[11][14]

The Role of the Base and Solvent
  • Base: A base is required to activate the boronic acid.[11] For substrates containing base-sensitive functional groups (like the carboxylic acid here, which will be deprotonated), moderately strong but non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in promoting transmetalation without causing significant side reactions.[15] Carbonates like Cs₂CO₃ or K₂CO₃ are also widely used.[2]

  • Solvent System: The choice of solvent must ensure adequate solubility for all components. A mixture of an organic solvent and water is highly effective.[15] The water not only helps dissolve the inorganic base but can also play a beneficial role in the catalytic cycle. A combination of 1,4-dioxane and water or toluene and water is a robust and reliable system for this type of coupling.[2][6][16][17]

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of this compound on a 1.0 mmol scale.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Components
ComponentRoleM.W. ( g/mol )Equiv.Amount (mg)Moles (mmol)
4-Bromo-2-fluorobenzoic acidAryl Halide219.011.02191.0
(6-Methoxypyridin-3-yl)boronic acidOrganoboron Reagent152.951.21841.2
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor224.500.024.50.02
SPhosLigand410.510.0416.40.04
Potassium Phosphate (K₃PO₄), anhydrousBase212.272.04252.0
1,4-Dioxane (anhydrous, degassed)Solvent--5 mL-
Water (degassed)Co-Solvent--1 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (219 mg, 1.0 mmol), (6-methoxypyridin-3-yl)boronic acid (184 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).[15]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuation/backfill cycle a total of three times to ensure the reaction atmosphere is completely free of oxygen.

  • Solvent Addition:

    • Using a syringe, add 5 mL of degassed anhydrous 1,4-dioxane to the flask.

    • Follow with the addition of 1 mL of degassed water. The mixture may be a suspension.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 10 mL of water to the reaction mixture.

    • Acidify the aqueous mixture to a pH of ~3-4 using 1 M HCl. This will protonate the carboxylic acid product, making it less water-soluble.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification:

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (with 1% acetic acid added to the mobile phase to prevent streaking of the carboxylic acid) to afford the pure this compound.

Troubleshooting and Advanced Insights

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading to 3-5 mol%. Alternatively, switching to a more robust ligand system like an XPhos-based Buchwald precatalyst may be beneficial.[3][8]

  • Protodeboronation: The pyridine boronic acid can be susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at elevated temperatures or with prolonged reaction times.[18] Using a slight excess of the boronic acid (1.2-1.5 equiv.) can help compensate for this side reaction. Ensuring a rigorously inert atmosphere also minimizes this pathway.

  • Alternative Boron Source: If protodeboronation is a persistent issue, consider using the corresponding pinacol ester of the boronic acid, which often exhibits greater stability.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Bity, A., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Wang, C., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews. [Link]

  • L-A. Sack, V., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Shaughnessy, K. H. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ChemSusChem. [Link]

  • Casanovas, J., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Bernard-Gauthier, V., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Al-Amin, M., & Shaughnessy, K. H. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

Sources

Application Note & Protocols: Robust Amide Bond Formation with 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug discovery.[1][2] The molecule 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a valuable building block, incorporating several key structural features relevant to modern drug design: a fluorinated phenyl ring for modulating metabolic stability and binding interactions, and a methoxypyridine moiety which can act as a hydrogen bond acceptor and influence solubility.

However, the electronic properties of this acid present specific challenges for amide coupling. The ortho-fluoro substituent is strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can also influence the reactivity of activated intermediates. This guide provides a detailed analysis of the substrate's reactivity, offers field-proven protocols for efficient amide coupling, and includes a comprehensive troubleshooting section to address common experimental hurdles.

Reactivity Profile and Mechanistic Considerations

The structure of this compound necessitates a thoughtful approach to reagent selection. The fluorine atom at the C2 position inductively withdraws electron density, making the carboxyl proton more acidic and facilitating its initial reaction with a coupling agent. While this enhanced acidity can be beneficial, electron-deficient aromatic rings can sometimes slow the rate of nucleophilic attack by the amine on the activated ester intermediate.

Therefore, the choice of coupling reagent is paramount. High-efficiency reagents that generate highly reactive intermediates are preferred to ensure rapid and complete conversion, minimizing potential side reactions.[3]

Core Experimental Workflow

The fundamental process for amide bond formation involves two key stages: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[4] This workflow is applicable across various coupling reagents, with differences in the nature of the activated intermediate.

G cluster_0 Activation Stage cluster_1 Coupling Stage Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate  + Coupling Reagent  + Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Base Base Base->Activated Intermediate Amide Product Amide Product Activated Intermediate->Amide Product + Amine Amine Amine Amine->Amide Product

Caption: General workflow for amide bond formation.

Recommended Coupling Protocols

Three robust protocols are presented below, ordered by general reactivity and utility for this class of substrate. All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.[5]

Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its rapid kinetics and low rates of racemization.[3] It is often the first choice for challenging or valuable substrates.

Mechanism Insight: The reaction proceeds via an OAt-active ester intermediate, which is highly reactive towards the amine.[4][6] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[4]

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base HATU HATU Base Base (DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium + HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester Displaces HOAt Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea OAt_ester->TMU HOAt HOAt OAt_ester->HOAt Amine R'-NH2

Caption: Simplified mechanism of HATU-mediated coupling.

Experimental Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.1 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[5]

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[3]

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReagentM.W.EquivalentsAmount (for 100 mg acid)
This compound247.221.0100 mg (0.405 mmol)
HATU380.231.1169 mg (0.445 mmol)
Amine (example: Benzylamine)107.151.148 mg (0.445 mmol)
DIPEA129.242.5177 µL (1.01 mmol)
Anhydrous DMF--~2.0 mL
Protocol 2: EDC/HOBt-Mediated Coupling (Classic & Cost-Effective)

The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), is a widely used and economical method.[1]

Mechanism Insight: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[7] This catalytic cycle also helps to suppress racemization.[5]

Experimental Procedure:

  • Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor progress by TLC or LC-MS.

  • Dilute the reaction with water and extract with DCM or Ethyl Acetate.

  • The urea byproduct from EDC is water-soluble, simplifying the workup.[8] Wash the organic layer with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ReagentM.W.EquivalentsAmount (for 100 mg acid)
This compound247.221.0100 mg (0.405 mmol)
HOBt135.121.266 mg (0.486 mmol)
Amine (example: Benzylamine)107.151.148 mg (0.445 mmol)
EDC·HCl191.701.293 mg (0.486 mmol)
Anhydrous DCM--~2.0 mL
Protocol 3: T3P-Mediated Coupling (Green & Efficient)

Propanephosphonic acid anhydride (T3P®) is a versatile and increasingly popular coupling reagent. It is known for high yields, low epimerization, and water-soluble byproducts, which greatly simplifies purification.[9][10]

Mechanism Insight: The carboxylate anion attacks the T3P reagent to form a highly reactive mixed anhydride intermediate. This intermediate is then readily attacked by the amine to form the amide bond.[10]

Experimental Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent like Ethyl Acetate or THF (0.2 M), add a base such as Pyridine or Triethylamine (3.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor progress by TLC or LC-MS.

  • Quench the reaction by adding saturated aq. NaHCO₃.

  • Extract the mixture with Ethyl Acetate. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layer.[11]

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

ReagentM.W.EquivalentsAmount (for 100 mg acid)
This compound247.221.0100 mg (0.405 mmol)
Amine (example: Benzylamine)107.151.148 mg (0.445 mmol)
Triethylamine101.193.0169 µL (1.21 mmol)
T3P® (50% in EtOAc)318.181.5387 µL (0.607 mmol)
Anhydrous Ethyl Acetate--~2.0 mL

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.[5]2. Amine is non-nucleophilic (e.g., protonated).[5]3. Moisture in the reaction hydrolyzing intermediates.[5]4. Steric hindrance around the amine or acid.[5]1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU).2. Ensure sufficient base is present to deprotonate both the carboxylic acid and any amine salts.3. Use anhydrous solvents and reagents; perform under an inert atmosphere.4. Increase reaction temperature or extend reaction time. Consider converting the acid to an acyl fluoride as a more reactive intermediate.[12]
Recovery of Starting Materials 1. Reaction temperature is too low.2. Insufficient equivalents of coupling reagent or base.3. The amine is electronically deactivated (e.g., an aniline with electron-withdrawing groups).[13]1. Gradually increase the temperature (e.g., from RT to 40-50 °C).2. Re-check calculations and ensure stoichiometry is correct (typically 1.1-1.5 eq of coupling agent).3. For electron-deficient anilines, HATU is strongly recommended. Longer reaction times or heating may be necessary.[1][14]
Formation of Side Products 1. (EDC only) Formation of N-acylurea byproduct.[8]2. (HATU only) Guanidinylation of the amine if HATU is in large excess.[3]3. Racemization if the acid or amine has a stereocenter.1. Ensure an additive like HOBt or OxymaPure is used with EDC to minimize this.[5]2. Avoid using a large excess of HATU; stick to 1.1-1.2 equivalents.3. Use a reagent known to suppress racemization (HATU, T3P). Run the reaction at a lower temperature (0 °C to RT).[5][9]
Difficult Purification 1. Byproducts from coupling reagents are co-eluting with the product (e.g., Tetramethylurea from HATU, DCU from DCC).1. For HATU, the tetramethylurea byproduct can be challenging to remove.[15] An acidic wash can sometimes help. If issues persist, T3P is an excellent alternative as its byproducts are easily removed with a basic aqueous wash.[11]

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. [Link]

  • Amine to Amide (Coupling) - T3P - Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Uphill battles in amide couplings - amphoteros. [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. [Link]

  • 2-Fluoro-4-(2-methylpyridin-3-yl)benzoic acid - PubChem. [Link]

  • 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid - PubChem. [Link]

  • 2-Fluoro-4-(3-methyl-4-pyridinyl)benzoic acid - PubChem. [Link]

Sources

Application Note: Determining the Solubility of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and ultimate therapeutic efficacy. This document provides a detailed protocol for determining the solubility of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, a key building block in medicinal chemistry, in a range of common organic solvents. The methodologies outlined herein are designed to provide reliable and reproducible data, essential for informed decision-making in the drug discovery and development process.

Introduction: The Critical Role of Solubility in Drug Development

This compound (MW: 247.22 g/mol , CAS: 370864-61-2) is a substituted benzoic acid derivative, a structural motif frequently encountered in pharmacologically active compounds.[1][2] The solubility of such compounds is a cornerstone of pre-formulation studies.[3] Poor solubility can lead to low absorption and inadequate bioavailability, rendering a promising drug candidate ineffective. Conversely, a thorough understanding of a compound's solubility profile in various solvents enables the selection of appropriate vehicles for formulation, purification, and analytical method development.

The protocol detailed in this application note is based on the widely accepted and reliable shake-flask method for determining thermodynamic solubility.[4][5] This method involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by quantification of the dissolved solute. High-performance liquid chromatography (HPLC) is the recommended analytical technique for its ability to accurately quantify the analyte and detect any potential impurities or degradation.[4]

Predicted Physicochemical Properties

A preliminary in-silico assessment of this compound can provide insights into its likely solubility behavior.

PropertyPredicted ValueSource
Molecular Weight247.22 g/mol
XLogP3-AA2.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions. The XLogP3-AA value of 2.4 indicates a moderate lipophilicity, suggesting it will likely exhibit solubility in a range of organic solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity ≥96%)[1]

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add selected solvent to each vial A->B Dispense C Incubate on orbital shaker (e.g., 24-72h at 25°C) B->C Seal & Load D Centrifuge to pellet undissolved solid C->D Equilibrium Reached E Filter supernatant (0.22 µm syringe filter) D->E Aspirate F Dilute sample for HPLC analysis E->F Aliquot G Quantify concentration using HPLC F->G Inject

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Vials: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into each glass vial. The key is to have undissolved solid remaining at the end of the experiment.[4]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24h and 48h) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.[5]

  • Sample Preparation for Analysis:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. Quantification is achieved by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)Classification
Dichloromethane9.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethyl Acetate6.0[Experimental Value][Calculated Value][e.g., Soluble]
Acetone21[Experimental Value][Calculated Value][e.g., Freely Soluble]
Isopropanol18[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol25[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile37.5[Experimental Value][Calculated Value][e.g., Soluble]
Methanol33[Experimental Value][Calculated Value][e.g., Freely Soluble]
Tetrahydrofuran (THF)7.6[Experimental Value][Calculated Value][e.g., Very Soluble]
Dimethyl Sulfoxide (DMSO)47[Experimental Value][Calculated Value][e.g., Very Soluble]

Note: The values in this table are for illustrative purposes and must be determined experimentally.

Solubility Classification (based on USP definitions):

  • Very Soluble: < 1 part solvent per 1 part solute

  • Freely Soluble: 1-10 parts solvent

  • Soluble: 10-30 parts solvent

  • Sparingly Soluble: 30-100 parts solvent

  • Slightly Soluble: 100-1,000 parts solvent

  • Very Slightly Soluble: 1,000-10,000 parts solvent

  • Practically Insoluble: > 10,000 parts solvent

Conclusion

This application note provides a robust and reliable protocol for determining the solubility of this compound in common organic solvents. Adherence to this methodology will yield high-quality data, which is indispensable for guiding formulation strategies, process development, and ensuring the successful progression of drug candidates. The shake-flask method, coupled with HPLC analysis, represents the gold standard for obtaining accurate thermodynamic solubility data.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. PubChem. Available at: [Link]

  • This compound, min 96%, 1 gram. Aladdin Scientific. Available at: [Link]

  • 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. PubChem. Available at: [Link]

  • 3-Fluoro-5-(6-methoxypyridin-3-yl)benzoic acid. PubChem. Available at: [Link]

Sources

NMR and mass spectrometry characterization of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of this compound, a key heterocyclic building block in pharmaceutical and materials science research. We present optimized, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind critical experimental choices, from sample preparation to data acquisition and interpretation, is thoroughly explained to ensure technical accuracy and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to perform robust analytical characterization of complex small molecules.

Introduction: The Analytical Challenge

The compound this compound is a bi-aryl molecule featuring multiple functionalities: a carboxylic acid, a fluoro-substituent, a methoxy group, and a pyridine ring. This structural complexity necessitates a multi-technique analytical approach to unambiguously confirm its identity and purity. While each functional group provides a unique spectroscopic handle, they also introduce challenges such as overlapping signals in NMR and potential for complex fragmentation in mass spectrometry.

This guide establishes a self-validating workflow where data from orthogonal techniques—NMR and MS—are used synergistically. High-resolution mass spectrometry (HRMS) provides an unambiguous elemental composition, which is then corroborated by NMR, which in turn reveals the precise atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this particular analyte, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization. The ¹⁹F NMR is particularly crucial for confirming the position of the fluorine substituent.[1][2]

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The primary goal is to create a homogeneous solution free of particulate matter in a suitable deuterated solvent.[3]

Rationale for Solvent Selection: The analyte contains both a polar carboxylic acid and a moderately polar methoxypyridine moiety. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons:

  • Solubility: Its high polarity effectively dissolves the compound, preventing aggregation that can lead to poor spectral resolution.[4]

  • Chemical Compatibility: It is an aprotic solvent, which prevents the exchange of the labile carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum.

  • Spectral Window: Its residual proton peak (~2.50 ppm) and carbon peaks (~39.52 ppm) are in regions that typically do not overlap with the aromatic signals of the analyte.[4][5]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H and ¹⁹F NMR, or 50-100 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[6][7][8]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[9]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height in the tube is adequate (approx. 5 cm or 0.7 mL) for proper instrument locking and shimming.[8][9]

Protocol: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. Users should adjust these based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR (¹H Decoupled)¹⁹F NMR (¹H Decoupled)
Pulse Program zg30zgpg30zgpg30
Spectral Width 20 ppm (-2 to 18 ppm)240 ppm (-20 to 220 ppm)200 ppm (-80 to -180 ppm)
Acquisition Time ~3-4 sec~1-2 sec~1-2 sec
Relaxation Delay (d1) 2 sec2 sec2 sec
Number of Scans 16102464
Data Interpretation & Expected Spectral Features

The structure of this compound dictates a unique set of signals. The predicted chemical shifts and coupling patterns are summarized below.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in DMSO-d₆)

Atom # Type Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm)
1 C - ~166.5 (d, J≈3 Hz) -
2 C - ~162.0 (d, J≈255 Hz) -
2-F F - - ~ -110 to -115
3 CH ~7.6 (dd, J≈11, 2 Hz) ~115.5 (d, J≈25 Hz) -
4 C - ~137.0 (d, J≈3 Hz) -
5 CH ~7.8 (dd, J≈8, 2 Hz) ~132.0 (d, J≈10 Hz) -
6 CH ~8.0 (t, J≈8 Hz) ~131.5 -
COOH H ~13.5 (br s) - -
1' C - ~125.0 -
2' CH ~8.5 (d, J≈2 Hz) ~147.0 -
3' C - ~163.0 -
4' CH ~8.1 (dd, J≈8, 2 Hz) ~139.0 -
5' CH ~7.0 (d, J≈8 Hz) ~111.0 -
6' C - - -

| OCH₃ | CH₃ | ~3.9 (s) | ~54.0 | - |

Note: Predicted values are estimates. Actual spectra may vary. "d" denotes doublet, "t" denotes triplet, "dd" denotes doublet of doublets, "s" denotes singlet, "br s" denotes broad singlet.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_interp Data Interpretation P1 Weigh Sample (10-20 mg) P2 Dissolve in DMSO-d6 (0.7 mL) P1->P2 P3 Homogenize & Filter if Needed P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Acquire 1H Spectrum P4->A1 A2 Acquire 13C Spectrum A3 Acquire 19F Spectrum I1 Assign Proton Signals (Chemical Shift, Integration, Multiplicity) A1->I1 A1->I1 I2 Assign Carbon Signals (C-F Coupling) A2->I2 I3 Confirm Fluoro-Substitution (19F Shift & Coupling) A3->I3 I4 Correlate All Data for Final Structure Confirmation I1->I4 I2->I4 I3->I4 G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_plus_H [M+H]⁺ m/z = 248.0727 Frag1_pos Loss of H₂O [M+H-H₂O]⁺ m/z = 230.0621 M_plus_H->Frag1_pos - H₂O Frag2_pos Loss of CH₃ [M+H-CH₃]⁺ m/z = 233.0491 M_plus_H->Frag2_pos - •CH₃ M_minus_H [M-H]⁻ m/z = 246.0570 Frag1_neg Loss of CO₂ [M-H-CO₂]⁻ m/z = 202.0664 M_minus_H->Frag1_neg - CO₂

Caption: Predicted major fragmentation pathways in MS/MS.

The most characteristic fragmentation in negative ion mode for benzoic acids is the loss of carbon dioxide (44 Da). [10]In positive ion mode, losses of water (18 Da) from the carboxylic acid or a methyl radical (15 Da) from the methoxy group are plausible.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR spectroscopy and high-resolution mass spectrometry. The protocols and interpretive guidelines presented herein provide a robust framework for researchers. The high-resolution mass measurement confirms the elemental composition, while the detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including the characteristic carbon-fluorine couplings, validates the specific isomeric arrangement of the substituents. This multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for applications in drug discovery and materials science.

References

  • Small molecule NMR sample preparation. (2023). Emory University. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. Available at: [Link]

  • Sample preparation for the ES/MS. University of Cambridge. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2023). Longdom Publishing. Available at: [Link]

  • Sample Preparation Protocol for High Resolution ESI service. University of Oxford. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Available at: [Link]

  • DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019). ACS Publications. Available at: [Link]

  • Ionization Methods in Modern Mass Spectrometry. (2024). Pharma Focus Europe. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Avance Beginners Guide - Solvent Selection. University of Ottawa. Available at: [Link]

  • NMR Sample Preparation. Michigan State University. Available at: [Link]

  • NMR Sample Preparation. University of Basel. Available at: [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. Available at: [Link]

  • Cech, N. B., & Enke, C. G. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A. Available at: [Link]

  • Trimpin, S., & Inutan, E. D. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. Spectroscopy Online. Available at: [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). ACS Publications. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (2024). Organomation. Available at: [Link]

  • Wang, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ESI-MS spectra of A, compound 1. ResearchGate. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Semantic Scholar. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2002). ACS Publications. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Benzoic acids and derivatives. MassBank. Available at: [Link]

  • Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. (1969). Transactions of the Faraday Society. Available at: [Link]

Sources

Application Notes and Protocols: The Role of Fluoro-Benzoic Acid Derivatives in Oncology Research, Featuring the PARP Inhibitor Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for "2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid" did not yield specific applications in oncology research. However, the structurally related compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a well-documented key intermediate in the synthesis of Olaparib, a pioneering PARP (Poly ADP-ribose polymerase) inhibitor with significant applications in cancer therapy[1][2][3][4]. This guide will, therefore, focus on the application of Olaparib as a representative and highly relevant fluoro-benzoic acid derivative in oncology research, providing in-depth protocols and mechanistic insights.

Introduction to Olaparib and its Significance in Oncology

Olaparib (marketed as Lynparza) is a first-in-class PARP inhibitor that has revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.[2] It is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with these genetic alterations.[1][5] The core of Olaparib's efficacy lies in the concept of synthetic lethality, a phenomenon where the combination of two genetic or functional defects results in cell death, while a single defect does not.[6]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] When PARP is inhibited by Olaparib, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[6] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The inhibition of PARP in these already compromised cells leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, apoptotic cell death.[6] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.

Synthetic Lethality with Olaparib cluster_Normal_Cell Normal Cell (Functional HR) cluster_Cancer_Cell BRCA-Deficient Cancer Cell DNA_SSB_Normal Single-Strand Break (SSB) PARP_Normal PARP-mediated Repair (BER) DNA_SSB_Normal->PARP_Normal Repair Replication_Normal DNA Replication DNA_SSB_Normal->Replication_Normal Cell_Survival_Normal Cell Survival PARP_Normal->Cell_Survival_Normal DSB_Normal Double-Strand Break (DSB) Replication_Normal->DSB_Normal Stalled Fork Collapse HR_Repair Homologous Recombination (HR) (BRCA1/2 Proficient) DSB_Normal->HR_Repair Repair HR_Repair->Cell_Survival_Normal DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB_Cancer->PARP_Inhibition Olaparib Olaparib Olaparib->PARP_Inhibition Blocks Replication_Cancer DNA Replication PARP_Inhibition->Replication_Cancer DSB_Cancer Accumulated DSBs Replication_Cancer->DSB_Cancer Stalled Fork Collapse Deficient_HR Deficient HR (BRCA1/2 Mutant) DSB_Cancer->Deficient_HR Repair Failure Apoptosis Apoptosis Deficient_HR->Apoptosis

Caption: Mechanism of synthetic lethality induced by Olaparib in BRCA-deficient cancer cells.

In Vitro Applications and Protocols

Cell Viability Assays

Objective: To determine the cytotoxic effect of Olaparib on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian cancer cell line OVCAR-3 and BRCA-wildtype cell line SK-OV-3 as a control) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Olaparib (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Causality behind Experimental Choices: The 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe the effects of a cell cycle-dependent mechanism of action like that of Olaparib. The use of both BRCA-mutant and wildtype cell lines is crucial to demonstrate the synthetic lethal effect.

Colony Formation Assay

Objective: To assess the long-term effect of Olaparib on the clonogenic survival of cancer cells.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of Olaparib for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Causality behind Experimental Choices: This assay measures the ability of single cells to proliferate and form a colony, providing a more stringent test of cytotoxicity than short-term viability assays.

In Vitro Experimental Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines (BRCA-mutant and BRCA-wildtype) cell_culture Cell Culture and Expansion start->cell_culture seeding Seeding for Assays cell_culture->seeding treatment Olaparib Treatment (Dose-response) seeding->treatment viability Cell Viability Assay (72h) (e.g., MTT) treatment->viability colony Colony Formation Assay (10-14d) treatment->colony apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis viability->data_analysis colony->data_analysis apoptosis->data_analysis results Results: - IC50 Values - Clonogenic Survival - Apoptosis Induction data_analysis->results

Caption: A typical workflow for the in vitro evaluation of Olaparib.

In Vivo Applications and Protocols

Objective: To evaluate the anti-tumor efficacy of Olaparib in a preclinical animal model.

Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of BRCA-deficient human cancer cells (e.g., 5 x 10^6 Capan-1 pancreatic cancer cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare Olaparib in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water). Administer Olaparib orally (e.g., by gavage) at a dose of 50-100 mg/kg daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers like PARylation).

Causality behind Experimental Choices: The use of immunodeficient mice is necessary to prevent the rejection of human tumor xenografts. Oral administration mimics the clinical route of Olaparib delivery. Monitoring body weight is a critical indicator of drug toxicity.

Data Presentation

Table 1: Representative IC50 Values of Olaparib in Cancer Cell Lines

Cell LineCancer TypeBRCA1/2 StatusIC50 (µM)Reference
OVCAR-3OvarianWildtype~9.0[7]
MDA-MB-436BreastMutant~0.01[7]
Capan-1PancreaticMutant~0.01[7]
DLD-1 BRCA2-/-ColorectalMutant~0.005[7]
DLD-1 BRCA2+/+ColorectalWildtype~2.5[7]

Conclusion

While "this compound" is not directly implicated in oncology research, its structural relationship to the synthetic precursors of Olaparib provides a gateway to understanding the application of advanced fluoro-benzoic acid derivatives in cancer therapy. Olaparib serves as a paradigm for targeted therapy, exploiting specific genetic vulnerabilities in cancer cells. The protocols and mechanistic insights provided herein offer a robust framework for researchers to investigate the effects of PARP inhibitors and other DNA damage response-targeting agents in preclinical settings.

References

  • [Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1][3]benzothiazine-6-carboxylic acid - PubMed]([Link])

Sources

Application Note: Strategic Development of Kinase Inhibitors Utilizing a 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of novel kinase inhibitors, leveraging the privileged structural features of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. This building block is of significant interest due to its combination of a fluorinated benzoic acid, a known pharmacophore in kinase inhibition, and a methoxypyridine moiety that can be strategically employed to achieve selectivity and desirable pharmacokinetic properties. We present a detailed, field-proven protocol for the synthesis of a lead compound, its purification, and a tiered biological evaluation cascade, from initial in vitro kinase assays to cell-based functional screens. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The title compound, this compound (CAS No. 370864-61-2), serves as a versatile scaffold for the synthesis of such inhibitors.[1] Its key structural attributes include:

  • A Fluorinated Phenyl Ring: The fluorine substitution can enhance metabolic stability and binding affinity of the resulting drug candidates.[2]

  • A Carboxylic Acid Group: This functional group provides a convenient handle for amide bond formation, a common linkage in kinase inhibitors, allowing for the introduction of diverse chemical moieties to explore the ATP-binding pocket.

  • A 6-Methoxypyridin-3-yl Moiety: This heterocyclic system can engage in hydrogen bonding and other non-covalent interactions within the kinase active site, contributing to both potency and selectivity.

Based on the prevalence of similar bi-aryl structures in known kinase inhibitors, compounds derived from this scaffold are hypothesized to target kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), or Bruton's tyrosine kinase (BTK), which are pivotal in inflammatory and oncogenic signaling pathways.

Synthesis and Purification of a Lead Compound

The following protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor, N-(4-amino-1H-pyrazol-3-yl)-2-fluoro-4-(6-methoxypyridin-3-yl)benzamide , through a standard amide coupling reaction.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(4-amino-1H-pyrazol-3-yl)-2-fluoro-4-(6-methoxypyridin-3-yl)benzamide.

Materials:

  • This compound

  • 4-Amino-1H-pyrazol-3-amine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-amino-1H-pyrazol-3-amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired product.

Characterization

The purified compound should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation Cascade

A tiered approach to biological evaluation is recommended to efficiently identify and characterize promising kinase inhibitors.

Tier 1: In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against a panel of target kinases.

Protocol: A common method is a luminescence-based kinase assay, such as the Kinase-Glo® assay (Promega).

  • Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP at its Kₘ concentration.

  • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Tier 2: Cell-Based Assays

Objective: To assess the compound's ability to inhibit kinase activity in a cellular context and evaluate its effect on cell proliferation.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Seed cells from a relevant cancer cell line (e.g., a leukemia or lymphoma line for a BTK inhibitor) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for 72 hours.

  • Add the MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Tier 3: Target Engagement and Selectivity Profiling

Objective: To confirm that the compound interacts with the intended target in cells and to assess its selectivity across the kinome.

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status of the target kinase's downstream substrates. A reduction in phosphorylation indicates target engagement.

  • Kinome Scanning: Services like the KINOMEscan™ from DiscoveRx can provide a comprehensive profile of the compound's binding affinity against a large panel of kinases, revealing its selectivity.[3][4][5][6]

Structure-Activity Relationship (SAR) Studies

The initial lead compound can be systematically modified to improve its potency, selectivity, and drug-like properties. Key modifications could include:

  • Varying the Amine Component: Synthesize a library of analogs by coupling the this compound with different substituted anilines, pyridines, or other heterocyclic amines.

  • Modifying the Methoxypyridine Moiety: Explore the effect of different substituents on the pyridine ring to probe for additional interactions within the kinase active site.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation start This compound coupling Amide Coupling (PyBOP, DIPEA) start->coupling purification Column Chromatography coupling->purification characterization NMR, HRMS, HPLC purification->characterization ic50 In Vitro Kinase Assay (IC50 Determination) characterization->ic50 Lead Compound cell_prolif Cell-Based Proliferation Assay (GI50 Determination) ic50->cell_prolif target_eng Target Engagement (Western Blot) cell_prolif->target_eng kinome_scan Kinome Scan (Selectivity Profile) target_eng->kinome_scan signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pdpk1 PDK1 pi3k->pdpk1 akt Akt pdpk1->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Synthesized Inhibitor inhibitor->akt Inhibition

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust foundation for the synthesis, purification, and comprehensive biological evaluation of lead compounds. By systematically exploring the structure-activity relationships, researchers can optimize these molecules to achieve high potency, selectivity, and desirable pharmacological properties, ultimately contributing to the discovery of next-generation targeted therapies.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SU-14813. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of the human kinome based on sequence identity.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and.... Retrieved from [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Chemical Entity for a Critical Neurological Target

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis with limited effective treatments. A key pathological hallmark in many of these disorders is the dysregulation of cellular signaling pathways, leading to neuronal dysfunction and death. One of the most promising therapeutic targets to emerge in this field is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes including tau hyperphosphorylation, amyloid-β production, and neuroinflammation.[1][2][3] The overexpression and aberrant activity of GSK-3β are considered central to the progression of Alzheimer's disease pathology.[3][4]

This document provides a comprehensive guide to the potential application of a novel small molecule, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , in the investigation and potential treatment of neurodegenerative diseases. While this molecule is a new chemical entity, its structural motifs suggest potential as a kinase inhibitor. These application notes are therefore designed to provide a strategic framework for its evaluation as a putative GSK-3β inhibitor.

The Scientific Rationale: Why Target GSK-3β?

GSK-3β is a constitutively active enzyme that is regulated by inhibitory phosphorylation.[5] In a healthy brain, its activity is tightly controlled. However, in the context of neurodegenerative disease, its hyperactivity is linked to:

  • Tau Hyperphosphorylation: GSK-3β is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau.[2] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a classic hallmark of Alzheimer's disease.[6]

  • Amyloid-β (Aβ) Production: GSK-3β can influence the processing of the amyloid precursor protein (APP), promoting the production of neurotoxic Aβ peptides that form amyloid plaques.[4]

  • Neuroinflammation: GSK-3β plays a role in modulating the inflammatory response in the brain, and its inhibition has been shown to have anti-inflammatory effects.[3]

  • Neuronal Apoptosis: Increased GSK-3β activity can promote neuronal cell death.[7]

Therefore, the identification of novel, potent, and selective GSK-3β inhibitors is a critical goal in the development of disease-modifying therapies for neurodegenerative disorders.

Proposed Mechanism of Action for this compound

Based on its chemical structure, we hypothesize that this compound acts as an ATP-competitive inhibitor of GSK-3β. The pyridine and benzoic acid moieties may form key hydrogen bonding interactions within the kinase hinge region, while the fluoro- and methoxy- substitutions could provide selectivity and favorable pharmacokinetic properties.

GSK-3_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Pathological Effects Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K phosphorylates (Ser9) inactivates Wnt Wnt GSK-3β (Active) GSK-3β (Active) Wnt->GSK-3β (Active) inhibits Akt Akt PI3K->Akt phosphorylates (Ser9) inactivates Akt->GSK-3β (Active) phosphorylates (Ser9) inactivates p-GSK-3β (Inactive) p-GSK-3β (Inactive) Akt->p-GSK-3β (Inactive) Tau Tau GSK-3β (Active)->Tau phosphorylates APP APP GSK-3β (Active)->APP promotes cleavage Neuroinflammation Neuroinflammation GSK-3β (Active)->Neuroinflammation Apoptosis Apoptosis GSK-3β (Active)->Apoptosis Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau NFTs NFTs Hyperphosphorylated Tau->NFTs Aβ Production Aβ Production APP->Aβ Production Amyloid Plaques Amyloid Plaques Aβ Production->Amyloid Plaques This compound This compound This compound->GSK-3β (Active) inhibits

Figure 1: Proposed mechanism of action targeting the GSK-3β signaling pathway.

Experimental Workflows and Protocols

The following sections outline a comprehensive, multi-stage approach to characterize the activity of this compound.

Part 1: In Vitro Biochemical and Cellular Characterization

This initial phase focuses on determining the direct interaction of the compound with GSK-3β and its effects in a cellular context.

In_Vitro_Workflow Start Start Biochemical Kinase Assay Biochemical Kinase Assay Start->Biochemical Kinase Assay Determine IC50 Determine IC50 Biochemical Kinase Assay->Determine IC50 Kinase Selectivity Profiling Kinase Selectivity Profiling Determine IC50->Kinase Selectivity Profiling Potent? Data Analysis & Reporting Data Analysis & Reporting Determine IC50->Data Analysis & Reporting Not Potent Cell-Based Tau Phosphorylation Assay Cell-Based Tau Phosphorylation Assay Kinase Selectivity Profiling->Cell-Based Tau Phosphorylation Assay Selective? Kinase Selectivity Profiling->Data Analysis & Reporting Not Selective Western Blot Analysis Western Blot Analysis Cell-Based Tau Phosphorylation Assay->Western Blot Analysis Cytotoxicity Assay Cytotoxicity Assay Western Blot Analysis->Cytotoxicity Assay Cytotoxicity Assay->Data Analysis & Reporting End End Data Analysis & Reporting->End

Figure 2: Workflow for the in vitro characterization of the compound.

Objective: To determine the in vitro inhibitory activity and calculate the IC50 value of this compound against human recombinant GSK-3β.

Materials:

  • GSK-3β Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control[8]

  • DMSO (vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer (e.g., 100 µM to 0.1 nM). Also, prepare dilutions of the positive control.

  • In a 96-well plate, add 5 µL of the compound dilutions or controls.

  • Add 10 µL of a mixture containing the GSK-3β enzyme and the substrate (GSK-3 substrate peptide).

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.

CompoundTargetIC50 (nM)
This compoundGSK-3βTo be determined
CHIR-99021 (Control)GSK-3β~10

Objective: To assess the ability of the compound to inhibit GSK-3β activity in a cellular context by measuring the phosphorylation of tau.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Okadaic acid (to induce tau hyperphosphorylation)

  • This compound

  • Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-p-GSK-3β (Ser9), anti-total-GSK-3β, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture SH-SY5Y cells in 6-well plates until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 4 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting to analyze the levels of phosphorylated and total tau, as well as phosphorylated and total GSK-3β. Use β-actin as a loading control.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Part 2: In Vivo Preclinical Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

This phase aims to evaluate the compound's efficacy, pharmacokinetics, and pharmacodynamics in a relevant animal model.

In_Vivo_Workflow Start Start Pharmacokinetic Study Pharmacokinetic Study Start->Pharmacokinetic Study Determine Brain Penetrance Determine Brain Penetrance Pharmacokinetic Study->Determine Brain Penetrance Chronic Dosing in 3xTg-AD Mice Chronic Dosing in 3xTg-AD Mice Determine Brain Penetrance->Chronic Dosing in 3xTg-AD Mice Brain Penetrant? Data Analysis & Reporting Data Analysis & Reporting Determine Brain Penetrance->Data Analysis & Reporting Not Penetrant Behavioral Testing (Morris Water Maze) Behavioral Testing (Morris Water Maze) Chronic Dosing in 3xTg-AD Mice->Behavioral Testing (Morris Water Maze) Post-mortem Brain Tissue Analysis Post-mortem Brain Tissue Analysis Behavioral Testing (Morris Water Maze)->Post-mortem Brain Tissue Analysis Immunohistochemistry (pTau, Aβ) Immunohistochemistry (pTau, Aβ) Post-mortem Brain Tissue Analysis->Immunohistochemistry (pTau, Aβ) Biochemical Analysis (Western Blot) Biochemical Analysis (Western Blot) Immunohistochemistry (pTau, Aβ)->Biochemical Analysis (Western Blot) Biochemical Analysis (Western Blot)->Data Analysis & Reporting End End Data Analysis & Reporting->End

Figure 3: Workflow for the in vivo evaluation of the compound.

Objective: To determine if chronic administration of this compound can ameliorate the cognitive deficits observed in a transgenic mouse model of Alzheimer's disease.

Animal Model: 3xTg-AD mice, which develop both amyloid plaques and neurofibrillary tangles. Age-matched wild-type mice will be used as controls.

Procedure:

  • Begin dosing of 6-month-old 3xTg-AD mice with this compound (e.g., 10, 30 mg/kg, oral gavage) or vehicle daily for 3 months.

  • After the treatment period, conduct behavioral testing using the Morris water maze to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform over 5 consecutive days. Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and immunohistochemical analysis.

Treatment GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (%)
Wild-Type + VehicleExpected LowExpected High
3xTg-AD + VehicleExpected HighExpected Low
3xTg-AD + Compound (10 mg/kg)To be determinedTo be determined
3xTg-AD + Compound (30 mg/kg)To be determinedTo be determined

Objective: To visualize and quantify the effect of the compound on amyloid plaque and hyperphosphorylated tau pathology in the brains of treated mice.

Procedure:

  • Perfuse the mice and fix the brains in 4% paraformaldehyde.

  • Prepare 40 µm thick sagittal brain sections using a cryostat.

  • Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).

  • Use appropriate secondary antibodies and a detection system (e.g., DAB or fluorescence).

  • Image the stained sections of the hippocampus and cortex.

  • Quantify the plaque burden and the number of AT8-positive neurons using image analysis software.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its biochemical and cellular activity, and its in vivo efficacy in a relevant disease model, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. Positive outcomes from these studies would warrant further investigation into its safety profile, mechanism of action, and potential for clinical translation.

References

  • Maurer, V. G., & Matus, A. (2011). GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. International Journal of Alzheimer's Disease, 2011, 897920. [Link]

  • Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry, 104(6), 1433-1439. [Link]

  • Shi, J., Zhang, T., Zhou, Y., & Hu, W. (2020). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS Chemical Neuroscience, 11(15), 2328-2338. [Link]

  • Brouillette, J., & Doré, S. (2010). In Vitro and In Vivo Evaluation of GSK-3 Radioligands in Alzheimer's Disease: Preliminary Evidence of Sex Differences. Frontiers in Aging Neuroscience, 2, 14. [Link]

  • Jacobs, K. M., Bhave, S. R., & Yoshino, H. (2020). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega, 5(2), 1078-1087. [Link]

  • Szychowski, K. A., Gmiat, A., & Wnorowski, K. (2021). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(10), 6659-6678. [Link]

  • Wang, G., Pan, J., & Chen, S. D. (2020). GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib. Frontiers in Molecular Neuroscience, 13, 99. [Link]

  • Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry, 104(6), 1433-1439. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

  • Palomo, V., Perez, D. I., & Perez, C. (2012). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. ACS Chemical Biology, 7(8), 1363-1372. [Link]

  • D'Andrea, L. D., Liguori, L., & Marasco, D. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. International Journal of Molecular Sciences, 24(8), 7500. [Link]

  • Muro, F., Iimura, S., & Yoneda, Y. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Rahman, M. A., Akter, R., & Kamal, M. A. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 29(3), 648. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Lukiw, W. J. (2019). Aluminum in Neurological and Neurodegenerative Disease. Molecular Neurobiology, 56(6), 3981-3988. [Link]

  • ResearchGate. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Yamuna, T. S., Jasinski, J. P., & Anderson, B. J. (2013). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]

  • Kumar, G. S., Reddy, P. S., & Kumar, B. S. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 22(10), 4786-4796. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(6-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Navigating the Patent and Experimental Landscape of PROTACs Utilizing 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Novel Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of destruction, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This technology opens the door to targeting proteins previously considered "undruggable."[3][4]

A PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination and subsequent degradation of the target protein.[1][5]

The vast majority of PROTACs in clinical development recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[6] Consequently, the chemical space of ligands for these E3 ligases is heavily patented and explored.[7][8][9] The molecule at the heart of this guide, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid , represents a strategic building block for creating novel chemical entities in this competitive landscape. Its unique electronic and structural features—a fluorinated benzoic acid for potential amide coupling and a methoxypyridine ring system for establishing specific protein contacts—make it an attractive starting point for novel E3 ligase ligands or other PROTAC components designed to achieve improved properties and circumvent existing intellectual property.

This document provides an in-depth analysis of the patent landscape surrounding such scaffolds and delivers detailed, field-proven protocols for their synthesis and biological characterization.

Part 1: Patent Landscape Analysis

The intellectual property landscape for PROTACs is dynamic and crowded, with foundational patents held by institutions like Yale University and companies such as Arvinas, which was the first to advance PROTACs into human clinical trials.[10][11][12] Major players, including the Dana-Farber Cancer Institute, are also significant contributors to the patent literature, covering a wide range of targets and chemical matter.[13][14][15][16]

While direct patent filings for "this compound" as a standalone PROTAC component are not broadly indexed, its utility lies in its role as a key intermediate for more complex, patentable final molecules. The strategy is to use such novel building blocks to generate PROTACs with distinct properties that fall outside the claims of existing patents.

Patents in the PROTAC space typically claim:

  • The final heterobifunctional molecule: Covering the specific combination of warhead, linker, and E3 ligase ligand.

  • A genus of related compounds: Often defined by a Markush structure.

  • Methods of use: For treating specific diseases, such as various forms of cancer.[13][15]

  • Novel E3 Ligase Ligands: This is a key area of competition and innovation.[7][8][9]

The table below summarizes representative patent assignees and the general scope of their claims, providing context for the innovation landscape in which a novel scaffold like this compound would compete.

Key Patent Assignee General Scope of PROTAC Patents Representative Therapeutic Areas Representative Patent/Application
Arvinas, Inc. Broad claims on PROTAC compositions, linkers, and methods for degrading specific targets like Androgen Receptor (AR) and Estrogen Receptor (ER).[10][17]Prostate Cancer, Breast CancerUS10584101B2[17]
Dana-Farber Cancer Institute Extensive filings on PROTACs for various cancer targets, including kinases and chromatin-related proteins.[13][14][15]Leukemia, Various CancersWO 2018089736[13]
University of Florida PROTACs targeting anti-apoptotic proteins like BCL-XL and BCL-2.[18]CancerWO2020/163823[18]
Various (General Trend) Focus on novel E3 ligase ligands, particularly for Cereblon (CRBN), to expand the toolkit beyond thalidomide-like scaffolds.[7][8][9][19]BroadNot Applicable

Part 2: Application Notes & Experimental Protocols

The following protocols outline a comprehensive workflow for utilizing this compound to synthesize and validate a novel PROTAC.

Workflow Overview: From Synthesis to Cellular Degradation

This diagram illustrates the logical flow of the experimental plan, beginning with the synthesis of a key building block and culminating in the validation of a functional PROTAC.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biochemical & Cellular Validation A Protocol 1: Synthesis of Amine-Functionalized Ligand Intermediate B Protocol 2: Final PROTAC Assembly via Amide Coupling A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D Protocol 3: Binary Binding Assays (SPR or FP) C->D Validated PROTAC E Protocol 4: Ternary Complex Formation (TR-FRET) D->E F Protocol 5: Target Degradation Assay (Western Blot) E->F G Selectivity Profiling (Proteomics) F->G

Caption: High-level workflow for PROTAC development.

Protocol 1: Synthesis of a Key Amine-Functionalized Intermediate

Causality: The carboxylic acid of the title compound is an ideal chemical handle for modification. To incorporate it into a PROTAC linker, it is often advantageous to convert it into a different functional group, such as an amine. This protocol describes a robust method to convert the benzoic acid into a key Boc-protected amine intermediate, which is a versatile building block for subsequent amide coupling reactions to linkers or warheads.

Step-by-Step Methodology:

  • Starting Material: this compound.

  • Step 1: Activation of Carboxylic Acid:

    • Dissolve 1.0 equivalent of the starting acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

    • Add 1.1 equivalents of Oxalyl chloride and a catalytic amount of Dimethylformamide (DMF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Step 2: Curtius Rearrangement:

    • Dissolve the crude acid chloride in anhydrous Acetone.

    • Add 1.5 equivalents of Sodium azide (NaN3) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours. Caution: Sodium azide is highly toxic and potentially explosive.

    • The resulting acyl azide is not isolated. Add anhydrous t-Butanol to the reaction mixture and heat to reflux (approx. 80-90 °C) for 12-16 hours. This facilitates the rearrangement to the Boc-protected aniline.

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in Ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-protected amine intermediate.

  • Self-Validation (Characterization):

    • LC-MS: Confirm the mass of the desired product.

    • ¹H and ¹³C NMR: Confirm the chemical structure and purity.

    • HRMS: Obtain an exact mass for final confirmation.

Protocol 2: Final PROTAC Assembly via Amide Coupling

Causality: With the key amine intermediate in hand, the final PROTAC can be assembled. This protocol uses a standard peptide coupling agent, HATU, which is highly efficient for forming amide bonds, even with sterically hindered substrates. This modular approach allows for the straightforward coupling of the three components: the warhead (with a carboxylic acid handle), the linker (with a carboxylic acid handle), and our newly synthesized E3 ligand precursor (now with an amine handle).

G cluster_ligand E3 Ligand Precursor cluster_protac Final PROTAC Warhead Warhead-COOH Linker H2N-Linker-COOH step1_output Warhead-Linker-COOH Warhead->step1_output HATU, DIPEA, DMF Linker->step1_output HATU, DIPEA, DMF Ligand H2N-Ligand PROTAC Warhead-Linker-Ligand Ligand->PROTAC HATU, DIPEA, DMF step1_output->PROTAC Amide Coupling Step 2

Caption: Modular assembly of a PROTAC molecule.

Step-by-Step Methodology:

  • Reactants:

    • 1.0 eq. of Warhead-Linker-COOH conjugate.

    • 1.1 eq. of the amine-functionalized intermediate from Protocol 1.

    • 1.2 eq. of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • 3.0 eq. of DIPEA (N,N-Diisopropylethylamine).

  • Procedure:

    • Dissolve the Warhead-Linker-COOH conjugate and the amine intermediate in anhydrous DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU in one portion and stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with Ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous Sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC compound using reverse-phase preparative HPLC.

  • Self-Validation (Characterization):

    • Confirm the identity and purity (>95%) of the final PROTAC using analytical HPLC, LC-MS, HRMS, and NMR.

Protocol 3: In Vitro Assay Cascade for PROTAC Validation

Causality: A synthesized PROTAC must be rigorously tested to confirm its mechanism of action. This involves a logical cascade of experiments: first, confirming it binds to its two targets independently (binary binding); second, proving it can bring them together (ternary complex formation); and finally, demonstrating it leads to the desired biological outcome (protein degradation in cells).

Assay Technique Purpose Expected Outcome
Binary Binding Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP)To measure the binding affinity (KD) of the PROTAC to the isolated POI and the E3 Ligase.[20][21]Measurable KD values, ideally in the micromolar to nanomolar range.
Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)To demonstrate the PROTAC-induced proximity of the POI and E3 Ligase.A bell-shaped dose-response curve ("hook effect") is characteristic of efficient ternary complex formation.
Target Degradation Western Blot or In-Cell WesternTo quantify the reduction of POI levels in cells after PROTAC treatment.Dose- and time-dependent reduction of the POI band intensity.
Degradation Selectivity Global Proteomics (LC-MS/MS)To determine if the PROTAC degrades other proteins besides the intended target.[20]High selectivity for the POI with minimal off-target degradation.

Protocol 3A: Target Degradation via Western Blot

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation).

Conclusion

The development of novel PROTACs is a complex, multi-disciplinary endeavor that sits at the intersection of synthetic chemistry, cell biology, and intellectual property strategy. The use of unique chemical building blocks, such as This compound , provides a strategic avenue for generating new chemical entities with potentially superior pharmacological properties and a distinct patent position. The protocols and workflows detailed in this guide provide a robust framework for the rational design, synthesis, and validation of such next-generation protein degraders, enabling researchers to confidently navigate this exciting therapeutic frontier.

References

  • Dana-Farber Cancer Institute patents new PROTAC compounds for cancer - BioWorld. (2018-06-11).
  • Application Notes & Protocols: A Step-by-Step Guide to Novel PROTAC Development - Benchchem.
  • Patents Assigned to Arvinas, Inc.
  • Dana-Farber Cancer Institute patents DOT1L degraders - BioWorld. (2020-07-31).
  • Recent PROTAC Patent Publications and Target Proteins - Marin Biologic Laboratories.
  • Ligands for Cereblon: 2017-2021 patent overview - PubMed. (2021-10-27).
  • Key considerations when patenting PROTACs in Europe - GJE. (2025-08-08).
  • Ligands for cereblon: 2017–2021 patent overview - Taylor & Francis.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • US10584101B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents.
  • PROTAC BRD9 Degrader-1(Dana-Farber Cancer Institute) - Drug Targets, Indications, Patents - Synapse.
  • Arvinas, Inc. - Drug pipelines, Patents, Clinical trials - Patsnap Synapse.
  • Ligands for cereblon: 2017–2021 patent overview - Taylor & Francis Online.
  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins.
  • PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK. (2023-07-07).
  • Ligands for Cereblon: 2017-2021 patent overview | Request PDF - ResearchGate.
  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20).
  • Global landscape of PROTAC: Perspectives from patents, drug pipelines, clinical trials, and licensing transactions - ResearchGate. (2025-12-09).
  • Current strategies for the design of PROTAC linkers: a critical review.
  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021-07-23).
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • PROTAC Product Handbook - MedchemExpress.com.

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during synthetic reactions, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, particularly in the development of protein degraders and other complex molecular architectures.[1] Its unique structure, featuring an ortho-fluorinated benzoic acid and a methoxypyridine moiety, presents both opportunities for diverse functionalization and specific challenges in reaction execution. Understanding the interplay of these functional groups is critical for successful synthesis.

Key Structural Features and Their Implications:

  • Ortho-Fluoro Benzoic Acid: The fluorine atom at the ortho position increases the acidity of the carboxylic acid due to its electron-withdrawing inductive effect. This can influence the choice of base and activation agent in coupling reactions.[2][3]

  • 6-Methoxypyridine Ring: The pyridine nitrogen is basic and can interact with acidic reagents or catalysts. The methoxy group is electron-donating, affecting the electron density of the pyridine ring. The pyridine ring itself can be susceptible to nucleophilic attack under certain conditions.[4]

  • Biaryl System: The connection between the benzoic acid and pyridine rings allows for rotational flexibility, which can impact reaction kinetics.

Common Reaction Failures and Troubleshooting

This section provides a detailed, question-and-answer guide to troubleshooting failed or low-yielding reactions involving this compound.

Amide Coupling Reactions

Amide bond formation is a frequent transformation for this molecule. However, its electronic and steric properties can lead to common issues.

Question 1: My amide coupling reaction with a primary amine using HATU/DIPEA is showing low conversion and multiple byproducts on TLC/LC-MS. What are the likely causes and how can I fix this?

Answer:

Low conversion and byproduct formation in HATU-mediated amide couplings with this substrate can stem from several factors. Here’s a systematic troubleshooting approach:

Potential Cause 1: Incomplete Activation of the Carboxylic Acid

The ortho-fluoro group, while increasing acidity, can also sterically hinder the approach of the coupling reagent.

  • Troubleshooting Steps:

    • Pre-activation: Instead of adding all reagents at once, first, activate the carboxylic acid. Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF, DCM) and add the base (DIPEA, 2-3 eq.). Then, add HATU (1.1-1.5 eq.) and stir at room temperature for 15-30 minutes to allow for the formation of the active ester before adding the amine (1.0-1.2 eq.).[5]

    • Choice of Coupling Reagent: If HATU continues to give poor results, consider a phosphonium-based reagent like PyBOP, which can be more effective for sterically hindered couplings.[6]

Potential Cause 2: Side Reaction with the Pyridine Nitrogen

The pyridine nitrogen can be nucleophilic enough to react with the activated carboxylic acid or the coupling reagent itself, leading to unwanted byproducts.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a minimal excess of the coupling reagent and base.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Potential Cause 3: Amine Reactivity and Base Choice

The choice of base is crucial. While DIPEA is a common choice, its steric bulk might not be sufficient to prevent all side reactions.

  • Troubleshooting Steps:

    • Alternative Bases: Consider using a more sterically hindered, non-nucleophilic base like 2,4,6-collidine.

    • Amine Salt: If your amine is not particularly basic, you might be able to run the reaction with a weaker base or even without a tertiary amine base if the amine hydrochloride salt is used with a stoichiometric amount of a base like triethylamine to liberate the free amine in situ.

Experimental Protocol: Optimized Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add HATU (1.2 eq) and stir the mixture at room temperature for 20 minutes.

  • Add the amine (1.1 eq) and continue stirring at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

DOT Diagram: Troubleshooting Amide Coupling

G start Low Yield in Amide Coupling cause1 Incomplete Activation start->cause1 cause2 Pyridine N-Interference start->cause2 cause3 Suboptimal Base/Amine Reactivity start->cause3 solution1a Pre-activate Acid with HATU/Base cause1->solution1a solution1b Switch to PyBOP cause1->solution1b solution2a Control Reagent Stoichiometry cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Use a Hindered Base (e.g., Collidine) cause3->solution3a solution3b Use Amine Salt with Stoichiometric Base cause3->solution3b

Caption: Troubleshooting flowchart for failed amide coupling reactions.

Esterification Reactions

Esterification of this compound can be challenging, especially under harsh acidic conditions.

Question 2: I am attempting a Fischer esterification with methanol and sulfuric acid, but I am observing significant decomposition of my starting material. What is happening and what are the alternatives?

Answer:

The methoxypyridine moiety is likely sensitive to strong acidic conditions, especially at elevated temperatures required for Fischer esterification. The pyridine nitrogen can be protonated, increasing the electron deficiency of the ring and potentially making it susceptible to side reactions. Furthermore, harsh acidic conditions can lead to demethylation of the methoxy group.

Potential Cause: Acid-Mediated Degradation

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Replace sulfuric acid with a milder acid catalyst like p-toluenesulfonic acid (p-TSA).

    • Alternative Esterification Methods: Avoid strongly acidic conditions altogether. Consider the following alternatives:

      • Activation with Coupling Reagents: Use standard amide coupling reagents like EDC or DCC with the alcohol in the presence of a catalytic amount of DMAP.[7] This is a much milder approach.

      • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base like cesium carbonate (Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide for a methyl ester) in a solvent like DMF.

Experimental Protocol: Mild Esterification using EDC/DMAP

  • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C and add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Reaction ConditionCatalyst/ReagentTemperatureCommon Issues
Fischer Esterification H₂SO₄, MeOHRefluxDecomposition, Demethylation
Mild Acid Catalysis p-TSA, MeOHRefluxSlower reaction times
EDC/DMAP Coupling EDC, DMAP, Alcohol0 °C to RTByproduct removal (EDU)
Alkylation Cs₂CO₃, Alkyl HalideRT to 50 °CRequires stoichiometric base

Caption: Comparison of esterification methods for this compound.

General Troubleshooting

Question 3: My starting material seems to be sparingly soluble in common organic solvents like DCM and THF. How can I improve its solubility for reactions?

Answer:

The relatively polar nature of the molecule, with its carboxylic acid and pyridine ring, can lead to solubility issues in less polar solvents.

  • Solvent Selection:

    • Polar Aprotic Solvents: For many reactions, especially couplings, polar aprotic solvents like DMF, DMAc, or NMP are excellent choices.

    • Mixed Solvent Systems: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMF in DCM can significantly increase the solubility of polar starting materials.

  • Formation of a Salt:

    • For reactions where the carboxylic acid is deprotonated in the first step (e.g., alkylation), initial treatment with a base to form the carboxylate salt can improve solubility in some polar solvents.

Question 4: I am concerned about the thermal stability of my compound. Are there any known degradation pathways I should be aware of?

Answer:

While generally stable at room temperature, prolonged heating, especially under harsh conditions, can lead to degradation.

  • Decarboxylation: Benzoic acids can undergo decarboxylation at high temperatures to yield the corresponding arene.[8][9] For this compound, this would result in the formation of 3-fluoro-2'-methoxy-5-phenylpyridine. This is more likely to occur at temperatures above 150-200 °C.

  • Demethylation: As mentioned, strong acids can cause demethylation of the methoxy group to yield the corresponding phenol.

To mitigate these risks, it is advisable to conduct reactions at the lowest effective temperature and to avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It should be stored in a cool, dry place, away from strong oxidizing agents. Storage at room temperature is generally acceptable.[1]

Q2: Is the fluorine atom on the benzene ring susceptible to nucleophilic aromatic substitution (SNAr)?

A2: While the fluorine is on an electron-rich ring system (due to the methoxypyridine), the ortho-position to the carboxylic acid makes it somewhat activated. However, SNAr reactions with fluorine are generally less favorable than with other halogens like chlorine or bromine under typical conditions. For SNAr to occur, very strong nucleophiles and/or harsh conditions would likely be required.

Q3: Can the pyridine ring be N-oxidized during reactions involving oxidizing agents?

A3: Yes, the pyridine nitrogen is susceptible to oxidation. If your reaction involves oxidizing agents, protection of the pyridine nitrogen might be necessary, or alternative synthetic routes should be considered.

Q4: In Suzuki coupling reactions where this molecule is used as a partner (e.g., after conversion to a boronic ester or halide), are there any specific considerations?

A4: Yes, the pyridine ring can coordinate to the palladium catalyst, potentially affecting its activity. The choice of ligand for the palladium catalyst can be critical in such cases. Ligands that are less susceptible to displacement by the pyridine nitrogen, or using a higher catalyst loading, may be necessary.[10]

References

  • Serfass, L., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 834-841. [Link]

  • Bonnet, V., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 253-261. [Link]

  • Shang, R., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(42), 13909-13913. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Khairuddean, M., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(25), 4153-4158. [Link]

  • Yates, K., & Stewart, R. (1961). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 39(12), 2509-2515. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Taylor, R. (1969). The thermal decomposition of benzoic acid. Journal of the Chemical Society B: Physical Organic, 6, 1364-1367. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chelli, S., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11‐12), 1813-1830. [Link]

  • Quora. (2024). What is the reaction between pyridine and sodium amide, and why does it not happen with benzene?. [Link]

  • Ray, M. S., et al. (2006). Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. Coordination Chemistry Reviews, 250(13-14), 1617-1641. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Johnstone, T. C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (91), 51915. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3195-3204. [Link]

  • ResearchGate. (2014). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2020). amide coupling help. [Link]

  • Aladdin Scientific. (n.d.). This compound, min 96%, 1 gram. [Link]

  • ResearchGate. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • Check, C. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(10), 4411-4418. [Link]

  • Bentham Science. (2021). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(23), 3011-3014. [Link]

  • ResearchGate. (2021). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. [Link]

  • ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Royal Society of Chemistry. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Aapptec. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • ResearchGate. (2009). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl scaffold. We will delve into the critical aspects of the Suzuki-Miyaura cross-coupling reaction, the final hydrolysis step, and purification strategies, providing field-proven insights to enhance your reaction yields and product purity.

I. Synthetic Overview: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This key C-C bond-forming reaction couples an appropriate boronic acid or ester with an aryl halide. Typically, this involves the reaction of a methyl 2-fluoro-4-halobenzoate (e.g., the bromo or iodo derivative) with (6-methoxypyridin-3-yl)boronic acid.

  • Ester Hydrolysis: The resulting methyl ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthetic_Workflow start Starting Materials (Methyl 2-fluoro-4-bromobenzoate & (6-methoxypyridin-3-yl)boronic acid) suzuki Step 1: Suzuki-Miyaura Coupling start->suzuki intermediate Intermediate (Methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate) suzuki->intermediate hydrolysis Step 2: Ester Hydrolysis intermediate->hydrolysis purification Purification hydrolysis->purification product Final Product (this compound) purification->product

Caption: General two-step synthesis workflow.

II. Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful reaction, but its success is highly dependent on a number of factors.[1] This section addresses common issues in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue and can often be traced back to a few key areas:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Ensure your palladium source and ligand are of high quality and have not degraded. Older catalysts can lose activity.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of the boronic acid. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inappropriate Ligand Choice: For coupling an electron-deficient aryl halide (like methyl 2-fluoro-4-bromobenzoate) with a heteroarylboronic acid, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos are often effective as they promote the oxidative addition step and stabilize the palladium catalyst.[2]

  • Suboptimal Base or Solvent: The base is essential for activating the boronic acid for transmetalation.[1] For this type of coupling, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices. The solvent system also plays a significant role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[2][3]

Troubleshooting Decision Tree:

Troubleshooting_Suzuki start Low/No Conversion check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Consider a Pd(0) source start->check_catalyst check_inertness Ensure Inert Atmosphere - Degas solvents thoroughly - Purge with Ar/N2 start->check_inertness optimize_ligand Optimize Ligand - Try bulky, e--rich ligands (e.g., SPhos, XPhos) start->optimize_ligand optimize_conditions Adjust Base/Solvent - Screen K2CO3, K3PO4 - Use Dioxane/H2O or Toluene/H2O start->optimize_conditions improve Improved Yield

Caption: Decision tree for troubleshooting low conversion.

Q2: I am observing significant amounts of homocoupled biaryl byproduct from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen. To minimize this:

  • Rigorous Degassing: As mentioned before, ensure all solvents and the reaction vessel are thoroughly deoxygenated.

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.

Q3: My reaction is sluggish, and I suspect protodeboronation of the (6-methoxypyridin-3-yl)boronic acid. How can I confirm this and what can be done?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. Heteroarylboronic acids can be particularly susceptible to this side reaction.

  • Confirmation: You can monitor the reaction mixture by LC-MS to look for the mass of 6-methoxypyridine.

  • Mitigation Strategies:

    • Use a More Stable Boronic Ester: Consider using the pinacol ester or MIDA ester of the boronic acid, which are generally more stable.

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can suppress protodeboronation.

    • Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, which can promote decomposition of the boronic acid.

Parameter Recommendation for Optimization Rationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf), or a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄)Pd(II) sources are often more air-stable but require in-situ reduction. Pd(0) can sometimes give cleaner reactions.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesThese ligands facilitate the oxidative addition of the electron-deficient aryl bromide and stabilize the active catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield by influencing the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA mixed solvent system is often necessary to dissolve all reactants. The choice can affect reaction kinetics.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but can also lead to degradation.

III. Troubleshooting Guide & FAQs: Ester Hydrolysis and Purification

Q1: My ester hydrolysis to the final carboxylic acid is incomplete. What can I do?

A1: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base/Acid or Reaction Time: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) and allow the reaction to proceed for an adequate amount of time. Monitor by TLC or LC-MS until the starting material is consumed.

  • Steric Hindrance: The ortho-fluoro group may slightly hinder the approach of the hydroxide ion. Increasing the reaction temperature can often overcome this.

  • Solubility Issues: The starting ester may have poor solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.

Q2: I am struggling with the purification of the final product. Standard extraction seems to give low yields. What is a better approach?

A2: this compound is an amphoteric molecule, meaning it has both an acidic (carboxylic acid) and a basic (pyridine) functional group. This can make purification by standard liquid-liquid extraction challenging. A highly effective method for purifying such compounds is isoelectric point (pI) precipitation .[4]

  • Principle: The solubility of an amphoteric molecule is at its minimum at its isoelectric point, the pH at which the net charge of the molecule is zero.[4]

  • Procedure:

    • Dissolve the crude product in an aqueous basic solution (e.g., dilute NaOH) to form the sodium carboxylate salt.

    • Filter the solution to remove any non-acidic, insoluble impurities.

    • Slowly add an acid (e.g., dilute HCl) to the filtrate with stirring. As the pH approaches the pI of the molecule, the product will precipitate out of solution.

    • Monitor the pH and continue adding acid until precipitation is complete.

    • Collect the precipitated solid by filtration, wash with water to remove salts, and dry under vacuum.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-fluoro-4-bromobenzoate with (6-methoxypyridin-3-yl)boronic acid

This is a representative protocol and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 2-fluoro-4-bromobenzoate (1.0 equiv.), (6-methoxypyridin-3-yl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 equiv.) and dppf (0.06 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis of Methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate

  • Reaction Setup: Dissolve the methyl ester (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of lithium hydroxide monohydrate (e.g., 3.0 equiv.).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Work-up and Purification (Isoelectric Point Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or hexanes to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl with stirring. The product will begin to precipitate.

    • Continue adding acid until the pH is in the range of 4-6 (the optimal pH for precipitation may need to be determined empirically).

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

V. Analytical Characterization

  • ¹H and ¹³C NMR: The structure of the final product and key intermediates should be confirmed by NMR spectroscopy. For 2-Fluoro-4-(methoxycarbonyl)benzoic acid, characteristic signals in the ¹H NMR spectrum include a singlet for the methyl ester protons around 3.97 ppm and aromatic protons in the range of 7.8-8.1 ppm.[5] The ¹³C NMR will show characteristic peaks for the carbonyl carbons and the fluorine-coupled aromatic carbons.[5]

  • LC-MS: Liquid chromatography-mass spectrometry is an invaluable tool for monitoring the progress of both the Suzuki coupling and the hydrolysis reaction. It allows for the detection of starting materials, the intermediate ester, the final product, and any side products. For carboxylic acids, LC-MS analysis can sometimes be challenging due to poor ionization; derivatization or the use of specific mobile phase additives may be necessary for sensitive detection.[6][7]

VI. References

  • Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o2340. [Link]

  • Su, W., et al. (2015). Supramolecular catalysis of Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances, 5(68), 55435-55441. [Link]

  • PubChem. 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, J., et al. (2017). Mild and Highly Regioselective Synthesis of Biaryl Acids via Rh(I)-Catalyzed Cross-Dehydrogenative Coupling of Benzoic Acids. Organic Letters, 19(15), 4054–4057. [Link]

  • Royal Society of Chemistry. (Year). Organic & Biomolecular Chemistry. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0238173). [Link]

  • Cai, J., et al. (2013). United States Patent. [Link]

  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

  • Google Patents. (2001). Processes for the preparation of fluorinated benzoic acids.

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 488, 1-22. [Link]

  • Holčapek, M., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(15), 10465–10473. [Link]

  • Wang, N. S. Isoelectric Precipitation. University of Maryland. [Link]

  • Kaur, H., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(5), 299. [Link]

  • Google Patents. (2001). Processes for the preparation of fluorinated benzoic acids.

  • Roberts, D. M., et al. (2015). Mechanisms of precipitate formation during the purification of an Fc-fusion protein. Biotechnology and Bioengineering, 112(11), 2284–2295. [Link]

  • Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o1239. [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. As a key building block in contemporary pharmaceutical research, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during its synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-fluoro-4-halobenzoic acid derivative (typically the bromo or iodo analog) with a 6-methoxypyridin-3-yl boronic acid or a corresponding boronate ester, such as a pinacol ester.[1]

Q2: What are the critical process parameters to control during the Suzuki-Miyaura coupling for this synthesis?

Several parameters are crucial for maximizing yield and minimizing byproduct formation:

  • Inert Atmosphere: The Palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Maintaining an inert atmosphere (e.g., with Argon or Nitrogen) throughout the reaction is critical to prevent catalyst deactivation and the formation of oxidative side products.

  • Base Selection: The choice of base is vital as it activates the boronic acid for transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The base's strength and solubility can influence reaction kinetics and the prevalence of side reactions like protodeboronation.

  • Solvent System: Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF), often with an aqueous component for the base, are typical.[3] The choice of solvent can affect the solubility of reactants and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from 80-110 °C. Insufficient temperature can lead to low conversion, while excessive heat may promote byproduct formation and catalyst decomposition.

Q3: Which analytical techniques are most effective for identifying byproducts in this synthesis?

A combination of techniques is recommended for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for detecting and quantifying the main product and impurities. The mass-to-charge ratio (m/z) provides the molecular weight of each component.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR can be particularly useful for tracking fluorine-containing species.

  • HPLC (High-Performance Liquid Chromatography): Used with a UV detector, HPLC is excellent for assessing the purity of the product and monitoring the progress of the reaction.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues related to impurity formation during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Presence of a byproduct with a mass corresponding to 6-methoxypyridine.

This impurity is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4]

  • Mechanism of Formation: This side reaction is often catalyzed by the base or impurities in the reaction mixture and is more prevalent with electron-rich or sterically hindered boronic acids. The presence of water is also a key factor.

  • Prevention and Mitigation:

    • Use a Boronate Ester: Pinacol esters of the boronic acid are generally more stable and less prone to protodeboronation than the free boronic acids.

    • Control Base Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can accelerate this side reaction.

    • Anhydrous Conditions: While some water is often necessary to dissolve the base, using rigorously dried solvents can minimize protodeboronation.

    • Reaction Temperature: Avoid unnecessarily high temperatures or prolonged reaction times.

  • Purification Strategy: 6-methoxypyridine is a relatively non-polar and volatile compound compared to the desired carboxylic acid product. It can typically be removed during the aqueous workup by extraction into an organic solvent at a basic pH (where the product is in the aqueous layer as its carboxylate salt).

Problem 2: Detection of 2-Fluorobenzoic acid in the crude product.

This byproduct arises from protodehalogenation (or hydrodehalogenation) of the 2-fluoro-4-halobenzoic acid starting material.[3]

  • Mechanism of Formation: In this process, the halogen substituent is replaced by a hydrogen atom. This can be promoted by certain bases or hydride sources and can occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[3]

  • Prevention and Mitigation:

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene. Protic solvents such as alcohols should be avoided if this is a persistent issue.[3]

    • Base Selection: Non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides.

  • Purification Strategy: 2-Fluorobenzoic acid has similar acidic properties to the final product, which can make separation by simple extraction challenging. Purification is best achieved by column chromatography on silica gel or by recrystallization.

Problem 3: Identification of high molecular weight impurities.

These are typically homocoupling byproducts . Two main types can be observed:

  • Bipyridine byproduct: From the coupling of two molecules of the 6-methoxypyridine-3-boronic acid.

  • Biphenyl byproduct: From the coupling of two molecules of the 2-fluoro-4-halobenzoic acid.

  • Mechanism of Formation: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium complex. Homocoupling of the aryl halide can also occur, particularly at high catalyst loadings or temperatures.

  • Prevention and Mitigation:

    • Strictly Inert Conditions: Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas is the most effective way to prevent homocoupling of the boronic acid.

    • Controlled Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol%).

    • Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and minimize self-coupling.

  • Purification Strategy: These dimeric byproducts have significantly different polarity and solubility compared to the desired monomeric product. They are generally well-separated by column chromatography or recrystallization.

Problem 4: A byproduct with m/z corresponding to the loss of a methyl group is observed.

This indicates demethylation of the methoxy group, resulting in the formation of 2-Fluoro-4-(6-hydroxypyridin-3-yl)benzoic acid.

  • Mechanism of Formation: The methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, particularly with some palladium catalysts and bases at elevated temperatures.

  • Prevention and Mitigation:

    • Milder Reaction Conditions: If demethylation is significant, reducing the reaction temperature and time may be effective.

    • Catalyst and Base Screening: Some palladium precursors or bases may be more prone to promoting this side reaction. Screening different combinations can identify a more selective system.

  • Purification Strategy: The resulting hydroxypyridine derivative is significantly more polar than the desired methoxy product due to the presence of the phenolic hydroxyl group. This difference in polarity allows for effective separation by column chromatography. Its acidic nature also means its solubility during aqueous workup will be pH-dependent, which can be exploited for separation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the main synthetic route and the formation of key byproducts.

Suzuki_Miyaura_Synthesis A 2-Fluoro-4-bromobenzoic Acid Catalyst Pd Catalyst + Base A->Catalyst BP2 Protodehalogenation (2-Fluorobenzoic Acid) A->BP2 Side Reaction B 6-Methoxypyridine-3-boronic Acid B->Catalyst BP1 Protodeboronation (6-Methoxypyridine) B->BP1 Side Reaction BP3 Homocoupling (Bipyridine) B->BP3 Side Reaction P This compound Catalyst->P Desired Pathway BP4 Demethylation (Hydroxy-Product) P->BP4 Side Reaction

Caption: Main synthetic pathway and potential side reactions.

Byproduct_Mechanisms cluster_protodeboronation Protodeboronation cluster_protodehalogenation Protodehalogenation cluster_homocoupling Homocoupling Boronic Pyridyl-B(OH)₂ Product_PD Pyridyl-H Boronic->Product_PD Base/Heat Proton H⁺ Source (e.g., H₂O) Proton->Product_PD ArylHalide Aryl-Br Product_PH Aryl-H ArylHalide->Product_PH Pd Catalyst Hydride Hydride Source Hydride->Product_PH Boronic2 2 x Pyridyl-B(OH)₂ Product_HC Pyridyl-Pyridyl Boronic2->Product_HC Pd Catalyst / O₂

Caption: Simplified mechanisms for key byproduct formations.

Summary of Byproducts and Characteristics

Byproduct NameCommon CauseRelative PolarityRecommended Purification Method
6-MethoxypyridineProtodeboronationLowAqueous workup (extraction at basic pH)
2-Fluorobenzoic AcidProtodehalogenationHigh (similar to product)Column chromatography, Recrystallization
Bipyridine DimerHomocoupling of Boronic AcidModerate to HighColumn chromatography, Recrystallization
Biphenyl DimerHomocoupling of Aryl HalideHighColumn chromatography, Recrystallization
2-Fluoro-4-(6-hydroxypyridin-3-yl)benzoic acidDemethylationVery HighColumn chromatography

References

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • RSC Publishing. (n.d.). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Available at: [Link]

  • NIH. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for PROTACs Containing 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid moiety. The unique physicochemical properties of this building block can present specific challenges during purification. This resource is designed to provide you with the expertise and practical guidance to overcome these hurdles and ensure the isolation of high-purity PROTACs for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of PROTACs containing the this compound warhead.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reverse-Phase HPLC

Question: I'm observing significant peak tailing for my PROTAC during reverse-phase HPLC purification. What are the likely causes and how can I improve the peak shape?

Answer:

Poor peak shape in reverse-phase HPLC is a frequent challenge, particularly with molecules like PROTACs that possess diverse functional groups. The presence of the carboxylic acid in the this compound moiety is a primary contributor to this issue.

Causality:

  • Ionization State: The carboxylic acid group can exist in both its protonated (neutral) and deprotonated (anionic) forms during chromatography, especially if the mobile phase pH is close to its pKa. This mixed ionization state leads to multiple retention behaviors for the same molecule, resulting in peak tailing.[1]

  • Secondary Interactions: The polar carboxylic acid and the nitrogen on the pyridine ring can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.

Solutions:

  • Mobile Phase Modification (Acidification): The most effective strategy is to suppress the ionization of the carboxylic acid by acidifying the mobile phase. A general rule of thumb is to adjust the mobile phase pH to at least two units below the pKa of the acidic functional group.[1]

    • Recommended Modifiers: Add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid (FA) to both the aqueous and organic mobile phases.[2] TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds, while formic acid is more volatile and compatible with mass spectrometry.

  • Column Selection:

    • End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column to minimize interactions with free silanol groups.

    • Phenyl-Hexyl Columns: For PROTACs with aromatic systems, a phenyl-hexyl stationary phase can offer alternative selectivity and potentially improved peak shape.

  • Optimize Gradient and Flow Rate: A shallower gradient can sometimes improve peak shape by allowing for better equilibration of the analyte between the mobile and stationary phases. Reducing the flow rate can also enhance resolution and peak symmetry.[3]

Issue 2: Co-elution of PROTAC with Starting Materials or Intermediates

Question: My final PROTAC product is co-eluting with unreacted this compound or other synthesis intermediates. How can I achieve better separation?

Answer:

Co-elution is a common problem when the polarity of the final product is very similar to that of the precursors. Given the large size and complex nature of PROTACs, subtle differences in structure may not be sufficient for baseline separation under standard conditions.

Causality:

  • Similar Polarity: The overall polarity of the PROTAC may not be significantly different from a large, unreacted fragment, especially if the linker is relatively non-polar.

  • Suboptimal Selectivity: The chosen stationary phase and mobile phase combination may not provide sufficient selectivity to resolve the PROTAC from its closely related impurities.

Solutions:

  • Method Development:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Vary Additives: As mentioned previously, switching between TFA and formic acid can impact selectivity.

    • Temperature Optimization: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.

  • Alternative Chromatography Modes:

    • Normal-Phase Chromatography: If the PROTAC and impurities have different polarities that are not well-resolved by reverse-phase, normal-phase chromatography (e.g., using a silica or diol column with a hexane/ethyl acetate or dichloromethane/methanol mobile phase) can be an effective alternative.

    • Ion-Exchange Chromatography (IEX): The presence of the carboxylic acid provides a handle for anion-exchange chromatography. This can be a powerful technique for separating the final PROTAC from neutral or basic impurities.

  • "Catch-and-Release" Purification:

    • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with an appropriate stationary phase (e.g., a weak anion exchanger) to selectively bind the PROTAC containing the acidic moiety, wash away neutral impurities, and then elute the purified PROTAC.

Issue 3: Presence of Atropisomers and Difficulty in their Separation

Question: I suspect my PROTAC exists as a mixture of atropisomers due to the biaryl axis in the 2-Fluoro-4-(6-methoxypyyridin-3-yl)benzoic acid moiety. How can I confirm this and separate them?

Answer:

The potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a critical consideration for PROTACs containing biaryl motifs.[4] These isomers can have different biological activities, making their separation and characterization important.

Causality:

  • Restricted Bond Rotation: The steric hindrance around the bond connecting the fluoro-benzoic acid and the methoxypyridine rings can be significant enough to slow rotation, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature.[5]

Solutions:

  • Analytical Confirmation:

    • Variable Temperature NMR (VT-NMR): This is the definitive technique to study the rotational barrier. If atropisomers are present, you may see distinct sets of signals at lower temperatures that coalesce as the temperature is raised.

    • Chiral HPLC/SFC: Analytical chiral chromatography is the most direct way to visualize the presence of multiple isomers.

  • Preparative Separation:

    • Chiral Chromatography: This is the most common and effective method for separating atropisomers.[5][6]

      • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often successful. Immobilized CSPs are generally more robust to a wider range of solvents.

      • Mobile Phases: A variety of mobile phases can be screened, including normal-phase (hexane/isopropanol), polar organic (acetonitrile/methanol), and reversed-phase (acetonitrile/water). Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its high efficiency and speed.[5]

    • Temperature Control: Low-temperature chromatography can be crucial to prevent on-column interconversion of the atropisomers if the rotational barrier is relatively low.[5][6]

Parameter Recommendation for Atropisomer Separation Rationale
Technique Chiral HPLC or Chiral SFCProvides the necessary selectivity for separating stereoisomers.
Stationary Phase Immobilized polysaccharide-based (e.g., cellulose or amylose derivatives)Broad applicability and robustness.[4]
Mobile Phase Screen normal-phase, polar organic, and reversed-phase modifiers.The optimal mobile phase is highly compound-dependent.
Temperature Maintain low to ambient temperature (e.g., 10-25 °C)Prevents on-column racemization.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a PROTAC containing this compound?

A1: A two-step purification strategy is often the most robust approach:

  • Initial Purification: Reverse-phase flash chromatography on a C18 column using a water/acetonitrile or water/methanol gradient with 0.1% formic acid as a modifier. This will remove the bulk of the impurities.

  • Final Polishing: Preparative reverse-phase HPLC on a high-resolution C18 or phenyl-hexyl column, again with an acidified mobile phase. This step will ensure high purity (>95%) for biological assays.

Q2: How does the acidic nature of the this compound moiety affect the overall properties of the PROTAC?

A2: The carboxylic acid group can significantly impact the physicochemical properties of the PROTAC:

  • Solubility: It can increase aqueous solubility at physiological pH, which can be beneficial for biological assays but may also impact cell permeability.[7]

  • Cell Permeability: The presence of a charged group can decrease passive diffusion across cell membranes. Strategies to transiently mask the carboxylic acid (e.g., as a prodrug ester) are sometimes employed to improve cell uptake.

  • Purification: As discussed, it provides a handle for ion-exchange chromatography but can cause peak tailing in reverse-phase HPLC if the mobile phase is not properly acidified.[1]

Q3: Are there any specific analytical techniques I should use to characterize my purified PROTAC?

A3: Comprehensive characterization is crucial to ensure the identity, purity, and stability of your PROTAC. The following are highly recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

  • Analytical HPLC/UPLC: To determine the final purity (typically with UV detection at multiple wavelengths).

  • (If applicable) Chiral HPLC/SFC: To determine the isomeric ratio if atropisomers are present.

Q4: My PROTAC appears to be degrading during purification. What could be the cause?

A4: PROTACs, being complex molecules, can be susceptible to degradation under certain conditions.

  • Hydrolysis: The linker, particularly if it contains ester or other labile functional groups, can be susceptible to hydrolysis under strongly acidic or basic conditions. If you are using TFA, consider switching to the milder formic acid.

  • Oxidation: Some functional groups can be sensitive to oxidation. Ensure you are using high-purity solvents and consider degassing them before use.

  • Light Sensitivity: Some PROTACs may be light-sensitive. It is good practice to protect samples from light during purification and storage.

Section 3: Experimental Protocols & Visualizations

Protocol: Standard Reverse-Phase HPLC Purification
  • Column: C18, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or a solvent compatible with the initial mobile phase conditions.

Diagram: General PROTAC Purification Workflow

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_PROTAC Crude PROTAC Mixture Flash_Chromatography Reverse-Phase Flash Chromatography (Bulk Impurity Removal) Crude_PROTAC->Flash_Chromatography Load Sample Prep_HPLC Preparative HPLC (High Purity Polishing) Flash_Chromatography->Prep_HPLC Collect Fractions QC_Analysis QC Analysis (LC-MS, NMR, Purity) Prep_HPLC->QC_Analysis Analyze Fractions Pure_PROTAC Pure PROTAC (>95%) QC_Analysis->Pure_PROTAC Confirm Purity & Identity

Caption: A typical workflow for the purification and analysis of PROTACs.

Diagram: Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase Acidified? (e.g., 0.1% FA or TFA) Start->Check_pH Acidify Action: Add 0.1% Acid to Mobile Phase Check_pH->Acidify No Check_Column Is Column End-Capped and in Good Condition? Check_pH->Check_Column Yes Good_Peak Good Peak Shape Acidify->Good_Peak Replace_Column Action: Use New/Different Column (e.g., Phenyl-Hexyl) Check_Column->Replace_Column No/Old Optimize_Method Action: Optimize Gradient, Flow Rate, or Temperature Check_Column->Optimize_Method Yes Replace_Column->Good_Peak Optimize_Method->Good_Peak

Caption: A decision tree for troubleshooting poor HPLC peak shape.

References

  • He, B., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
  • Molnar-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • Carlsson, A. C. C., et al. (2022). Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. Accounts of Chemical Research, 55(20), 2875-2887.
  • Allouch, A., et al. (2012). HPLC Separation of Hydrophobic Atropisomers. International Journal of Chemical Sciences, 10(2), 799-807.
  • Bric-Furlong, E., & Ciulli, A. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(6), 986-1004.
  • Roda, G., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]

  • Lee, H., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry – A European Journal, e202400326.
  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770.
  • Mateen, S., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(14), 9445-9465.
  • Signal Transduction and Targeted Therapy. (2020). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]

  • Vistoli, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6447-6465.
  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • National Institutes of Health. (2023). Click chemistry in the development of PROTACs. Retrieved from [Link]

  • ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Retrieved from [Link]

  • Hrvaćanin, E., & Erak, M. (2020). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Arhiv za farmaciju, 70(4), 173-190.
  • Chromatography Forum. (2010). Reverse Phase HPLC of protein using neutral PH mobile phase. Retrieved from [Link]

  • Nanjiang Bio. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Characterizing 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs incorporating the 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid moiety. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of these molecules. The heterobifunctional nature of PROTACs presents unique analytical hurdles, and the specific physicochemical properties of this particular chemical scaffold can further complicate data interpretation.[1][2] This resource is designed to provide both foundational understanding and actionable solutions to ensure the generation of high-quality, reproducible data.

Section 1: Physicochemical Properties and Initial Characterization

The inherent structure of PROTACs, often placing them "beyond the Rule of Five," predisposes them to issues with solubility, permeability, and aggregation.[3][4] The this compound warhead, while crucial for target engagement, contributes to the overall polarity and potential for intramolecular interactions that can impact analytical behavior.

FAQ 1: My PROTAC shows poor solubility in aqueous buffers, leading to inconsistent results in my initial assays. What are the likely causes and how can I improve this?

Answer: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and often hydrophobic nature.[5][6] The this compound moiety, with its aromatic rings, can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Aggregation: PROTACs can self-associate in aqueous solutions.

    • Solution: Perform dynamic light scattering (DLS) to assess the aggregation state of your PROTAC solution. If aggregation is detected, consider the inclusion of surfactants like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%).

  • Suboptimal Buffer Conditions: The pH of your buffer can significantly impact the ionization state of the carboxylic acid and the pyridine nitrogen, affecting solubility.

    • Solution: Experiment with a range of buffer pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your specific PROTAC. The pKa of the benzoic acid is a critical parameter to consider.

  • Use of Co-solvents: For in vitro assays, the addition of a small percentage of an organic co-solvent can improve solubility.

    • Solution: Titrate in small amounts of DMSO or ethanol (typically starting from 1-5%) to your aqueous buffer, ensuring the final concentration does not interfere with your assay.

Parameter Recommended Action Purpose
Solubility Assessment Measure kinetic and thermodynamic solubility in various buffers (e.g., PBS, HEPES).To determine the optimal buffer system for your experiments.
Aggregation Analysis Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).To identify and mitigate aggregation that can lead to artifacts.
pH Optimization Test a range of pH values around the physiological pH of 7.4.To ensure the PROTAC is in its most soluble ionization state.
Diagram 1: Workflow for Solubility Optimization

G start Poor PROTAC Solubility Observed check_aggregation Assess Aggregation (DLS/SEC) start->check_aggregation aggregation_present Aggregation Detected? check_aggregation->aggregation_present add_surfactant Add Surfactant (e.g., Tween-20) aggregation_present->add_surfactant Yes optimize_buffer Optimize Buffer pH aggregation_present->optimize_buffer No add_surfactant->optimize_buffer ph_successful Solubility Improved? optimize_buffer->ph_successful add_cosolvent Introduce Co-solvent (e.g., DMSO) ph_successful->add_cosolvent No proceed Proceed with Assays ph_successful->proceed Yes cosolvent_successful Solubility Adequate? add_cosolvent->cosolvent_successful cosolvent_successful->proceed Yes reformulate Consider Reformulation cosolvent_successful->reformulate No

Caption: A decision-making workflow for troubleshooting poor PROTAC solubility.

Section 2: LC-MS Bioanalysis Challenges

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for quantifying PROTACs in various matrices. However, their unique structures can lead to several analytical artifacts.

FAQ 2: I'm observing poor peak shape and inconsistent retention times for my PROTAC during reverse-phase HPLC analysis. What could be the issue?

Answer: Poor chromatography is often linked to the physicochemical properties of the PROTAC and its interaction with the stationary phase.

Potential Causes & Troubleshooting Steps:

  • Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a column with end-capping or a hybrid particle technology. Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).

  • On-column Degradation: The linker of the PROTAC can sometimes be labile under certain mobile phase conditions.

    • Solution: Ensure the mobile phase pH is within the stable range for your PROTAC. Avoid highly acidic or basic conditions if your linker is susceptible to hydrolysis.

  • Multiple Conformations: The flexible nature of the linker can lead to the existence of multiple conformers in solution, which may resolve into broadened or split peaks.[7]

    • Solution: Increase the column temperature (e.g., to 40-60 °C) to promote faster interconversion between conformers, which can sharpen the peak.

FAQ 3: My PROTAC shows a weak or unstable signal in the mass spectrometer, and I suspect in-source fragmentation. How can I confirm and mitigate this?

Answer: The relatively high molecular weight and complex structure of PROTACs make them susceptible to fragmentation in the ion source of the mass spectrometer.[1][8]

Potential Causes & Troubleshooting Steps:

  • Labile Linker: The linker is often the most fragile part of the PROTAC molecule and can cleave under energetic ionization conditions.

    • Solution:

      • Optimize MS Parameters: Reduce the cone voltage (or fragmentor voltage) and use a lower ion source temperature to minimize in-source fragmentation.[1]

      • Monitor for Fragment Ions: In your full scan MS data, look for the masses of the individual warhead and E3 ligase ligand components. Their presence is a strong indicator of in-source fragmentation.

  • Multiple Charge States: Large molecules like PROTACs can exist in multiple charge states (e.g., [M+H]+, [M+2H]2+), which can dilute the signal for any single species.[1]

    • Solution: Widen your mass range in the full scan to identify all charge states. For quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, sum the signals from the most abundant charge states.

Diagram 2: Troubleshooting Poor LC-MS Performance

G start Poor LC-MS Data (Bad Peak Shape / Weak Signal) check_hplc Evaluate HPLC Peak Shape start->check_hplc check_ms Evaluate MS Signal start->check_ms peak_tailing Peak Tailing? check_hplc->peak_tailing use_endcapped_column Use End-capped Column or Add Mobile Phase Modifier (TEA) peak_tailing->use_endcapped_column Yes split_peak Broad/Split Peak? peak_tailing->split_peak No use_endcapped_column->check_ms increase_temp Increase Column Temperature split_peak->increase_temp Yes split_peak->check_ms No increase_temp->check_ms weak_signal Weak/Unstable Signal? check_ms->weak_signal reduce_energy Reduce Cone Voltage & Source Temperature weak_signal->reduce_energy Yes optimized Optimized Method weak_signal->optimized No look_for_fragments Monitor for Fragment Ions reduce_energy->look_for_fragments multiple_charges Multiple Charge States? look_for_fragments->multiple_charges sum_charge_states Sum Signals from Abundant Charge States multiple_charges->sum_charge_states Yes multiple_charges->optimized No sum_charge_states->optimized

Caption: A systematic approach to diagnosing and resolving common LC-MS issues with PROTACs.

Section 3: NMR Spectroscopy Challenges

Nuclear Magnetic Resonance (NMR) is essential for the structural confirmation of your final PROTAC. However, the spectra can be complex and challenging to interpret.

FAQ 4: The 1H NMR spectrum of my PROTAC is very broad and the signals are poorly resolved. What is causing this and how can I improve the quality?

Answer: Broad NMR signals for PROTACs can arise from several factors, including aggregation, conformational exchange, and the presence of paramagnetic impurities.

Potential Causes & Troubleshooting Steps:

  • Aggregation: As with other assays, aggregation in the NMR tube will lead to significant line broadening.

    • Solution:

      • Lower Concentration: Acquire the spectrum at a lower concentration.

      • Change Solvent: A different deuterated solvent (e.g., from CDCl3 to DMSO-d6) might disrupt aggregates.[9]

      • Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes break up aggregates.

  • Conformational Dynamics: The flexible linker can lead to multiple conformations that are in intermediate exchange on the NMR timescale, resulting in broad peaks.[7]

    • Solution:

      • Variable Temperature NMR: Acquire spectra at different temperatures. At higher temperatures, the exchange may become fast, leading to sharp, averaged signals. At lower temperatures, the exchange may become slow, allowing you to see distinct signals for each conformer.

  • Residual Paramagnetic Metals: Trace amounts of paramagnetic metals from synthesis (e.g., palladium from a cross-coupling reaction) can cause significant line broadening.

    • Solution: Purify the sample again, potentially using a metal scavenger resin.

Section 4: Biological Assays

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein. This involves a cascade of events, from cell entry to ternary complex formation and subsequent ubiquitination.[10][11]

FAQ 5: My PROTAC is not showing any degradation of the target protein in my cellular assay (e.g., Western Blot or HiBiT). Where should I start troubleshooting?

Answer: A lack of degradation can be due to a failure at any step in the PROTAC mechanism of action. A systematic, stepwise investigation is required.[12]

Potential Causes & Troubleshooting Steps:

  • Cell Permeability: The PROTAC may not be entering the cells.[12][13]

    • Troubleshooting: Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that the PROTAC is engaging with its target inside the cell.[12][14] If there is no engagement, poor permeability is a likely culprit.

  • Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase.[15][]

    • Troubleshooting: Use a biophysical assay like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a proximity-based assay like TR-FRET or AlphaLISA to directly measure ternary complex formation in a purified system.[10][13] A lack of a stable ternary complex is a common reason for PROTAC inactivity.

  • E3 Ligase Availability: The chosen E3 ligase may not be expressed at sufficient levels in your cell line, or it may not be in the same subcellular compartment as your target protein.[17]

    • Troubleshooting: Confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line by Western Blot or qPCR. Use cell fractionation and immunofluorescence to confirm co-localization of the target and the E3 ligase.

  • Proteasome Inhibition: Ensure that other treatments or the PROTAC itself are not inadvertently inhibiting the proteasome.

    • Troubleshooting: Run a control where you co-treat cells with your PROTAC and a known proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms that the degradation is proteasome-dependent.[18]

Diagram 3: Decision Tree for a Failed Degradation Assay

Caption: A logical workflow for diagnosing the root cause of a failed cellular degradation experiment.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Donovan, K. A., Ferguson, F. M., Bushman, J. D., Eleuteri, N. A., Bhunia, D., Ryu, M. J., ... & Gray, N. S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. bioRxiv. Retrieved from [Link]

  • Overcoming Roadblocks in PROTAC Characterizations. (n.d.). The Scientist. Retrieved from [Link]

  • Duevel, H., et al. (2022). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. ResearchGate. Retrieved from [Link]

  • Schwalm, M., Krämer, A., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Semantic Scholar. Retrieved from [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (n.d.). PubMed Central. Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). PubMed Central. Retrieved from [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2025, February 21). PubMed Central. Retrieved from [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. (n.d.). RSC Publishing. Retrieved from [Link]

  • PROTAC Technology: Opportunities and Challenges. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved from [Link]

  • Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. (n.d.). PubMed Central. Retrieved from [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 3). MDPI. Retrieved from [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. (2021, March 19). RSC Chemical Biology. Retrieved from [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2025, October 13). ResearchGate. Retrieved from [Link]

  • 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluoro-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). (2024, November 21). YouTube. Retrieved from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). The Biochemist. Retrieved from [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality. (n.d.). NIH. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020, December 25). ACS Publications. Retrieved from [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022, March 18). MDPI. Retrieved from [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. Retrieved from [Link]

  • Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. (n.d.). SCIEX. Retrieved from [Link]

  • 3-Fluoro-4-(5-methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Linker Optimization for PROTACs with a 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4][5] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][6]

This guide focuses on the specific challenges and strategies for optimizing linkers for PROTACs that incorporate a 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid moiety. This particular chemical entity presents unique considerations for linker design due to its electronic and steric properties, which can significantly impact molecular conformation and interactions. Optimizing the linker is often an iterative process of trial and error, but a rational, data-driven approach can significantly accelerate the identification of potent and selective degraders.[7]

This technical support center provides a series of troubleshooting guides in a question-and-answer format to address common issues encountered during the linker optimization phase of your research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) (with this compound binding site) PROTAC->POI E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 POI_bound POI E3_bound E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead binding Proteasome Proteasome POI_bound->Proteasome Recognition E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound E3 Ligand binding Ub Ubiquitin Ub->E3_bound E2-mediated transfer Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-induced protein degradation.

Troubleshooting & FAQs

Question 1: My PROTAC shows weak or no degradation of the target protein (high DC₅₀ value). Where do I start with linker optimization?

Answer: Weak degradation is the most common initial hurdle. It often points to suboptimal ternary complex formation. The linker's length, rigidity, and chemical nature are the primary levers for addressing this.[5] Before embarking on extensive chemical synthesis, it's crucial to diagnose the potential point of failure.

Step-by-Step Troubleshooting Guide:

  • Confirm Target Engagement: First, ensure your warhead (the this compound moiety) is binding to the target protein inside the cell.

    • Recommended Assay: A cellular target engagement assay, such as the NanoBRET™ Target Engagement (TE) assay, is ideal.[8][9] This assay can quantify compound binding in live cells, providing insight into both target affinity and cell permeability.[10][11]

    • Interpretation: If you see poor target engagement in live cells but good engagement in permeabilized cells, the issue is likely poor cell permeability, not the warhead's affinity.[10] If engagement is poor in both, the warhead itself may be the problem.

  • Assess Ternary Complex Formation: If target engagement is confirmed, the next step is to determine if the PROTAC can effectively bridge the target protein and the E3 ligase.

    • Recommended Assays: Several biophysical techniques can measure ternary complex formation, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and TR-FRET.[5][12][13][14][15]

    • Rationale: These assays quantify the stability (Kᴅ) and kinetics (kₒₙ/kₒff) of the ternary complex.[16][17] A PROTAC that forms a stable, long-lived ternary complex is generally more effective.[18]

    • Expected Outcome: If the ternary complex is weak or doesn't form, the linker is the most probable culprit.

  • Initiate Rational Linker Modification: Based on the data above, begin modifying the linker. There is no universal strategy, so an iterative approach is necessary.[7]

    • Vary Linker Length: Synthesize a small library of PROTACs where the linker length is systematically varied. Start with simple alkyl or polyethylene glycol (PEG) chains.[7] Sometimes, a linker that is too short causes steric clashes, while one that is too long prevents effective protein-protein interactions.[19]

    • Modulate Linker Rigidity: If flexible linkers (like PEG) are ineffective, introduce more rigid elements such as piperazine/piperidine rings or alkynes.[] A rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the warhead and E3 ligand.

    • Change Attachment Points: The exit vector—the point where the linker attaches to the warhead and E3 ligand—is critical.[6] Analyze the crystal structure or a homology model of your target bound to its warhead. The linker should extend from a solvent-exposed area to avoid disrupting key binding interactions.[6][]

Hypothetical Linker Optimization Data:

PROTAC IDLinker TypeLinker Length (atoms)Target Engagement IC₅₀ (nM, NanoBRET)Ternary Complex Kᴅ (nM, SPR)Cellular DC₅₀ (nM)
PROTAC-01PEG855>1000>1000
PROTAC-02PEG1252450850
PROTAC-03PEG1658120200
PROTAC-04Alkyl-Piperazine15603545

This table illustrates how increasing linker length (PROTAC-01 to -03) can improve ternary complex formation and degradation. Introducing a more rigid element (PROTAC-04) further enhances ternary complex stability and leads to a potent degrader.

Question 2: My dose-response curve shows a "hook effect." What causes this and how can I fix it?

Answer: The "hook effect" is a characteristic bell-shaped curve where the PROTAC's degradation efficiency decreases at higher concentrations.[21][22] This phenomenon is caused by the formation of non-productive binary complexes (Target-PROTAC or E3-PROTAC) that predominate at high concentrations, preventing the formation of the required ternary complex.[21][22]

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-E3) Binary1 Non-Productive Binary Complex (POI-PROTAC) Binary2 Non-Productive Binary Complex (E3-PROTAC)

Figure 2: At high concentrations, PROTACs favor non-productive binary complexes.

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: The key is to design a linker that promotes favorable protein-protein interactions between the target and the E3 ligase within the ternary complex. This "cooperativity" makes the ternary complex more stable than the two binary complexes, thus widening the effective concentration window.

    • Action: Systematically alter the linker's chemical structure. Introducing moieties capable of forming hydrogen bonds or hydrophobic interactions can create new, favorable contacts between the two proteins.

    • Assessment: Use biophysical methods like SPR to measure the cooperativity (alpha factor).[12] A high alpha value indicates positive cooperativity and is desirable.[12]

  • Optimize Linker Rigidity and Conformation: A more rigid or conformationally constrained linker can orient the two binding moieties in a way that is highly favorable for ternary complex formation but less so for binary binding.[]

    • Action: Introduce cyclic structures (piperidine, piperazine) or double/triple bonds into the linker chain to reduce flexibility. This can help overcome the hook effect by making ternary complex formation more efficient.[][23]

Question 3: My PROTAC is potent but causes degradation of off-target proteins. Can the linker influence selectivity?

Answer: Yes, the linker can significantly impact selectivity. Off-target effects can arise from the warhead binding to other proteins or from the PROTAC inducing the degradation of proteins that are not the intended target.[24] The latter is often a consequence of the specific geometry of the ternary complex, which can be modulated by the linker.

Troubleshooting Steps:

  • Identify Off-Targets: The first step is to identify which proteins are being unintentionally degraded.

    • Recommended Assay: Use unbiased, mass spectrometry-based proteomics to compare the proteome of cells treated with your PROTAC versus a vehicle control.[24] This provides a global view of protein level changes.

  • Synthesize a Negative Control: To confirm that the off-target degradation is dependent on the PROTAC machinery, create a negative control.

    • Action: Synthesize an epimer of your PROTAC where the E3 ligase binder is inactivated (e.g., by methylating a key hydroxyl group on a VHL ligand). This molecule should still bind the target but cannot recruit the E3 ligase.

    • Interpretation: If the off-target is still degraded by the negative control, the effect is likely due to the warhead's activity and not PROTAC-mediated degradation.[12] If the negative control does not degrade the off-target, then the effect is indeed linker- and E3-ligase-dependent.[12]

  • Modify Linker Attachment Point and Rigidity: Different linker attachment points on the warhead can project the E3 ligase into a different spatial orientation, altering the potential for forming productive ternary complexes with off-target proteins.[6]

    • Action: Synthesize PROTACs with the linker attached to a different, solvent-exposed position on the this compound moiety.[] Varying linker rigidity can also disrupt the specific conformation required for off-target degradation while maintaining the one needed for the intended target.

Question 4: My PROTAC works well in biochemical and cellular degradation assays, but has poor pharmacokinetic (PK) properties. How can the linker help?

Answer: PROTACs are often large molecules that fall outside of traditional "Rule of 5" space, making properties like cell permeability and oral bioavailability a challenge.[2][21] The linker is a major contributor to the overall physicochemical properties of the molecule.

Strategies for Linker-Mediated PK Improvement:

  • Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): High PSA and HBD count are detrimental to cell permeability.

    • Action: Replace hydrophilic PEG linkers with more hydrophobic alkyl chains.[25] However, this can reduce solubility. A balance is needed. Incorporating cyclic elements like piperazine can sometimes shield polarity and improve permeability.[26][27][28]

    • Insight: Studies have shown that linkers promoting folded conformations in nonpolar environments can mask polar groups, improving passive permeability.[26][27]

  • Improve Metabolic Stability: Long, flexible linkers can be susceptible to metabolic degradation.

    • Action: Introduce steric hindrance near metabolically liable spots. Replacing a hydrogen with a methyl group or incorporating a gem-dimethyl group can block cytochrome P450 enzymes. Introducing rigid elements like aromatic rings or alkynes can also reduce metabolic breakdown.

Linker_Optimization_Workflow cluster_troubleshoot Troubleshooting Start Start: Initial PROTAC Design Synth Synthesize PROTAC Start->Synth Test_Deg Test Cellular Degradation (e.g., Western Blot) Synth->Test_Deg Potent Potent Degrader? Test_Deg->Potent Test_TE Assess Target Engagement (e.g., NanoBRET) Potent->Test_TE No Test_Selectivity Assess Selectivity (Proteomics) Potent->Test_Selectivity Yes TE_OK Engagement OK? Test_TE->TE_OK Test_TC Assess Ternary Complex (e.g., SPR, TR-FRET) TE_OK->Test_TC Yes Redesign_Warhead Redesign Warhead TE_OK->Redesign_Warhead No TC_OK Complex Forms? Test_TC->TC_OK TC_OK->Test_Deg Yes (Re-evaluate) Redesign_Linker Modify Linker: - Length - Rigidity - Attachment Point TC_OK->Redesign_Linker No Redesign_Warhead->Synth Redesign_Linker->Synth Selective Selective? Test_Selectivity->Selective Selective->Redesign_Linker No Test_PK Assess DMPK Properties Selective->Test_PK Yes PK_OK PK Acceptable? Test_PK->PK_OK PK_OK->Redesign_Linker No End Lead Candidate PK_OK->End Yes

Figure 3: Iterative workflow for PROTAC linker optimization.

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10,000 nM) and controls (vehicle, inactive epimer) for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors.[29] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[29][30]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[29]

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a high-level overview for measuring binary and ternary complex kinetics.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binding affinity and kinetics (Kᴅ, kₐ, kₔ) of the PROTAC-E3 binary interaction.

  • Binary Binding (PROTAC to POI): In a separate experiment, immobilize the purified target protein (POI) and inject the PROTAC to measure the Kᴅ of the PROTAC-POI binary interaction.

  • Ternary Complex Formation: To measure ternary complex formation, inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of concentrations of the POI over the immobilized E3 ligase surface.[15]

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the affinity and stability of the ternary complex.[14] Comparing the binary and ternary affinities allows for the calculation of the cooperativity factor (α).[18]

References

  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.). Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
  • Vertex AI Search. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH.
  • Vertex AI Search. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs.
  • ACS Publications. (2019).
  • Promega Corporation. (n.d.).
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • The Biochemist. (2021).
  • Benchchem. (n.d.). Technical Support Center: Mitigating the Hook Effect in PROTAC Dose-Response Curves.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). (PDF) An overview of PROTACs: a promising drug discovery paradigm.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • NIH. (n.d.). Proteolysis-targeting chimeras with reduced off-targets - PMC.
  • Open Exploration Publishing. (2020).
  • LifeSensors. (n.d.).
  • NIH. (n.d.).
  • Selvita. (2025).
  • PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC.
  • Protocols.io. (2022).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
  • Cytiva. (2024).
  • Abcam. (n.d.). Western blot protocol.
  • PubMed. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
  • Chemical Society Reviews (RSC Publishing). (2022).
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • PubMed Central. (n.d.).
  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • PubMed. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • bioRxiv. (2025).
  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
  • MedchemExpress.com. (n.d.). PROTAC Product Handbook.
  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect.
  • bioRxiv. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets.
  • BOC Sciences. (2024).
  • Proteintech Group. (n.d.). WESTERN BLOTTING.
  • ACS Omega. (n.d.).
  • ACS Medicinal Chemistry Letters. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • ResearchGate. (2022). (PDF)

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Target Protein Degradation by Novel PROTACs: A Comparative Analysis Featuring a 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid-based Degrader

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2][3][4] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), including those previously deemed "undruggable".[2][5][6] The validation of a novel PROTAC's efficacy and mechanism of action is a multi-faceted process that demands rigorous experimental scrutiny. This guide provides a comprehensive framework for researchers to validate target protein degradation, using a hypothetical PROTAC incorporating a novel E3 ligase ligand derived from 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as an illustrative case study.

The Foundational Principle: PROTAC-Mediated Degradation

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7][8][9] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical initiating event.[9][10] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[7][11] Our hypothetical PROTAC, hereafter referred to as "Novel-PROTAC-1," is designed with a warhead for a kinase of interest (KOI) and an E3 ligase ligand synthesized from this compound, which is postulated to engage an E3 ligase such as Cereblon (CRBN).

cluster_0 PROTAC Mechanism of Action Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitination 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Recognition Degradation Degradation 26S Proteasome->Degradation Proteolysis

Caption: The canonical pathway of PROTAC-mediated protein degradation.

Primary Validation: Confirming Target Protein Degradation

The initial and most fundamental step in validating a new PROTAC is to demonstrate its ability to reduce the intracellular levels of the target protein. Western blotting is the gold-standard technique for this purpose due to its accessibility and ability to provide clear, quantifiable data on protein abundance.[12][13]

Experimental Protocol: Western Blotting for Target Degradation
  • Cell Culture and Treatment: Plate the chosen cell line (e.g., one that endogenously expresses the KOI) at an appropriate density. After allowing the cells to adhere, treat them with a dose-response range of Novel-PROTAC-1 (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC that cannot bind the E3 ligase.[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the integrity of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the KOI. A loading control antibody (e.g., GAPDH, β-actin) is crucial to normalize for any variations in protein loading.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Quantification: Densitometrically quantify the protein bands and normalize the KOI signal to the loading control.

cluster_1 Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Immunoblotting (Primary & Secondary Abs) E->F G Detection & Quantification F->G

Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.

Interpreting the Data

A successful PROTAC will induce a dose-dependent decrease in the level of the target protein. The "hook effect," a phenomenon where degradation is less efficient at very high concentrations, is often observed with PROTACs and is a hallmark of their catalytic mechanism.[13]

Treatment GroupKOI Level (Normalized)% Degradation
Vehicle Control1.000%
Novel-PROTAC-1 (1 nM)0.8515%
Novel-PROTAC-1 (10 nM)0.4060%
Novel-PROTAC-1 (100 nM)0.1585%
Novel-PROTAC-1 (1 µM)0.1090%
Novel-PROTAC-1 (10 µM)0.3565% (Hook Effect)
Negative Control (1 µM)0.982%

Table 1: Hypothetical Western Blot quantification data for Novel-PROTAC-1, demonstrating dose-dependent degradation of the Kinase of Interest (KOI) and the characteristic hook effect.

Quantitative Assessment: Determining DC₅₀ and Dₘₐₓ

To rigorously compare the potency and efficacy of different PROTACs, it is essential to determine the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[7][15][16] These parameters are derived from the dose-response curve generated by Western Blotting or other quantitative protein assays.

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC. A higher Dₘₐₓ value indicates greater efficacy.

cluster_2 Dose-Response Curve start dc50_point start->dc50_point Increasing PROTAC Concentration end dmax_point dc50_point->dmax_point dmax_point->end

Caption: Conceptual representation of a PROTAC dose-response curve.

PROTACTargetDC₅₀ (nM)Dₘₐₓ (%)E3 Ligase Recruited
Novel-PROTAC-1 KOI8.5 92% CRBN (Hypothesized)
Competitor-PROTAC-AKOI15.288%VHL
Competitor-PROTAC-BKOI25.075%CRBN

Table 2: Hypothetical comparative data for Novel-PROTAC-1 against established competitor PROTACs, highlighting its superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).

Mechanistic Validation: Unraveling the "How"

Confirming that the observed protein depletion occurs through the intended PROTAC mechanism is paramount for advancing a lead candidate.[17] This involves demonstrating both target ubiquitination and dependence on the proteasome.

Target Ubiquitination Assay

A key mechanistic step for a functional PROTAC is the ubiquitination of the target protein.[18] This can be assessed by immunoprecipitating the target protein and then performing a Western Blot to detect ubiquitin.

  • Treat cells with Novel-PROTAC-1 and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[14]

  • Lyse the cells and immunoprecipitate the KOI using a specific antibody.

  • Elute the immunoprecipitated proteins and analyze them by Western Blotting using an anti-ubiquitin antibody.

An increase in the high-molecular-weight smear, corresponding to polyubiquitinated KOI, in the PROTAC-treated sample confirms that the PROTAC is successfully inducing ubiquitination of its target.

cluster_3 Ubiquitination Assay Workflow A Cell Treatment (PROTAC + MG132) B Cell Lysis A->B C Immunoprecipitation of Target Protein B->C D Western Blot with Anti-Ubiquitin Ab C->D E Detection of Polyubiquitinated Target D->E

Caption: Workflow for confirming target protein ubiquitination.

Proteasome-Dependent Degradation

To confirm that the degradation is mediated by the proteasome, a rescue experiment can be performed.[12] Co-treatment of cells with the PROTAC and a proteasome inhibitor should prevent the degradation of the target protein.

This is typically demonstrated by Western Blotting, where the lane corresponding to the co-treatment shows a restored level of the target protein compared to the lane with the PROTAC alone.

Advanced Validation and Selectivity Profiling: Proteomics

While Western Blotting is excellent for validating the degradation of a specific target, it does not provide a global view of the PROTAC's effects on the entire proteome. Mass spectrometry-based quantitative proteomics is a powerful tool for confirming on-target degradation and, crucially, for identifying any off-target proteins that are also degraded.[19][20]

Experimental Workflow: LC-MS/MS Proteomics
  • Treat cells with the PROTAC or vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantification.

  • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify thousands of proteins across the different treatment groups.

cluster_4 Proteomics Workflow for Selectivity A Cell Treatment (PROTAC vs. Vehicle) B Lysis & Protein Digestion A->B C Peptide Labeling (e.g., TMT) B->C D LC-MS/MS Analysis C->D E Data Analysis & Protein Quantification D->E F Identify On- and Off-Target Effects E->F

Caption: A typical workflow for assessing PROTAC selectivity using proteomics.

A highly selective PROTAC will show a significant and specific decrease in the abundance of the intended target protein with minimal changes to the levels of other proteins.

Comparative Summary of Validation Techniques

TechniquePrincipleKey Information ProvidedAdvantagesDisadvantages
Western Blotting Immunoassay to detect specific proteinsTarget protein levels, dose-responseAccessible, relatively inexpensive, direct visualizationLow throughput, semi-quantitative without careful controls
DC₅₀/Dₘₐₓ Analysis Mathematical modeling of dose-response dataPROTAC potency and efficacyQuantitative comparison, essential for SARDependent on the quality of the primary data
Ubiquitination Assay Immunoprecipitation followed by Western BlotMechanistic confirmation of ubiquitinationDirect evidence of MoACan be technically challenging, requires good antibodies
Proteomics (LC-MS/MS) Mass spectrometry-based protein identification and quantificationGlobal proteome changes, on- and off-target effectsUnbiased, high-throughput, comprehensiveExpensive, requires specialized equipment and expertise

Table 3: A comparative overview of the primary methods for validating PROTAC-mediated protein degradation.

Conclusion

The validation of a novel PROTAC, such as our hypothetical "Novel-PROTAC-1" derived from this compound, is a systematic and evidence-based process. It begins with the unequivocal demonstration of target degradation via Western Blotting, proceeds to quantitative characterization of potency and efficacy through DC₅₀ and Dₘₐₓ determination, and is solidified by mechanistic studies confirming ubiquitination and proteasome-dependency. Finally, advanced techniques like proteomics provide a global perspective on selectivity. By following this multi-tiered validation strategy, researchers can build a robust data package to confidently advance promising new protein degraders toward therapeutic applications.

References

  • Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Testa, A., et al. (2021). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]

  • Scott, J. S., et al. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. ACS Medicinal Chemistry Letters. [Link]

  • Profacgen. Ubiquitination Assay. [Link]

  • Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]

  • Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • Metcalfe, C., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

  • Zhang, C., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Chemical Biology. [Link]

  • CatScI. PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights. [Link]

  • ScienceOpen. Application of PROTACs in target identification and validation. [Link]

  • Chalmers University of Technology. Modeling PROTAC degradation activity with machine learning. [Link]

  • Tran, V., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]

  • Proteome Sciences. Protein Degrader/PROTAC assays. [Link]

  • Oxford Academic. rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • PubMed. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma.... [Link]

  • Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • Sapient Bio. Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]

  • National Institutes of Health. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]

  • National Institutes of Health. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]

  • ACS Publications. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PROTACs, molecular glues and other degraders. [Link]

  • National Institutes of Health. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. [Link]

  • National Institutes of Health. E3 ligase ligand optimization of Clinical PROTACs. [Link]

  • ResearchGate. (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • ChemRxiv. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. [Link]

  • National Institutes of Health. Degradation of proteins by PROTACs and other strategies. [Link]

  • National Institutes of Health. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. [Link]

  • National Institutes of Health. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]

  • ResearchGate. (PDF) An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • National Institutes of Health. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. [Link]

  • National Institutes of Health. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

Sources

comparing the efficacy of different linkers with 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance of targeted therapy using Antibody-Drug Conjugates (ADCs) is a field of immense promise and significant challenge. The success of an ADC hinges on the harmonious interplay of its three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and, critically, the linker that tethers them.[1][2] The linker is far more than a simple tether; it is a sophisticated chemical entity engineered to ensure the ADC remains stable in systemic circulation and releases its payload only upon reaching the target cancer cell.[1][2][3] This guide provides an in-depth comparison of the efficacy of different linker technologies, offering experimental insights to inform rational ADC design.

While the initial exploration for this guide considered the specific molecule 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, our comprehensive review of the current landscape of ADC development did not identify it as a prevalent component in widely used linker chemistries. Therefore, this guide has been pivoted to provide a broader and more universally applicable comparison of the established and clinically validated linker strategies that are at the forefront of ADC research and development.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Linkers

The fundamental division in ADC linker technology lies in the mechanism of payload release: cleavable and non-cleavable linkers.[][] The choice between these two strategies is a critical decision in ADC design, profoundly impacting the therapeutic window, efficacy, and toxicity profile of the conjugate.[6]

G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) cleavable_linker Cleavable Linker ADC->cleavable_linker employs non_cleavable_linker Non-Cleavable Linker ADC->non_cleavable_linker employs payload_release Payload Release in Tumor Microenvironment or Intracellularly cleavable_linker->payload_release Specific Trigger (e.g., enzymes, pH) lysosomal_degradation Antibody & Linker Degradation in Lysosome non_cleavable_linker->lysosomal_degradation

Part 1: Cleavable Linkers: Designing for Conditional Payload Release

Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to undergo cleavage to release the payload in response to specific triggers present in the tumor microenvironment or within the target cancer cell.[7] This conditional release mechanism is a key advantage, as it can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thus enhancing the overall anti-tumor activity.[8] There are three primary classes of cleavable linkers based on their cleavage mechanism.[7][9]

Protease-Cleavable Linkers: The Power of Enzymatic Precision

This is the most clinically successful class of cleavable linkers, utilizing dipeptide sequences that are substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[10]

  • Mechanism of Action: The dipeptide linker, most commonly valine-citrulline (Val-Cit), is stable in circulation but is efficiently cleaved by Cathepsin B within the lysosome of the target cell following ADC internalization.[][10][11] This cleavage initiates a self-immolative cascade, often involving a p-aminobenzyl alcohol (PABA) spacer, leading to the release of the unmodified payload.[12]

G

  • Advantages:

    • High Stability in Circulation: The peptide bond is generally stable in the bloodstream, minimizing premature drug release.[11]

    • Efficient Intracellular Release: The high concentration of specific proteases in the lysosome ensures rapid and efficient payload release.

    • Clinically Validated: This technology is utilized in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin-piiq).[]

  • Disadvantages:

    • Dependence on Protease Expression: Efficacy can be limited in tumors with low expression of the target protease.

    • Potential for Off-Target Cleavage: While generally stable, some level of off-target cleavage by other proteases can occur.[13]

pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

These linkers leverage the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4) to trigger payload release.[7]

  • Mechanism of Action: Hydrazone linkers are a common example. They remain relatively stable at neutral pH but are readily hydrolyzed in the acidic environment of the endosome and lysosome, releasing the payload.

  • Advantages:

    • Broad Applicability: The pH differential is a general feature of endocytic uptake, making this approach applicable to a wide range of cancer types.

    • Extracellular Release Potential: Some pH-sensitive linkers can be designed to release their payload in the acidic tumor microenvironment, not just intracellularly.

  • Disadvantages:

    • Instability Concerns: Hydrazone linkers can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.

    • Limited Payload Compatibility: The chemistry of hydrazone formation can be restrictive for certain payloads.

Disulfide Linkers: Responding to the Redox Potential

This strategy exploits the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm.

  • Mechanism of Action: Disulfide bonds within the linker are stable in the oxidative environment of the bloodstream. Upon internalization, the high intracellular concentration of GSH reduces the disulfide bond, cleaving the linker and releasing the payload.[14]

  • Advantages:

    • High Intracellular Cleavage Efficiency: The high concentration of GSH in the cytoplasm ensures rapid cleavage.

    • Tunable Stability: The steric hindrance around the disulfide bond can be modified to tune the linker's stability and release kinetics.[14]

  • Disadvantages:

    • Potential for Instability: Disulfide exchange with circulating thiols, such as albumin, can lead to premature drug release.

    • Complex Release Mechanism: The release often results in the payload attached to a small linker fragment, which could potentially impact its activity.

Part 2: Non-Cleavable Linkers: Relying on Antibody Catabolism

In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release.[] Instead, the payload is liberated only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[8]

  • Mechanism of Action: The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). After the ADC is trafficked to the lysosome, the antibody is broken down into its constituent amino acids. This process releases the payload still attached to the linker and the amino acid (typically lysine or cysteine) to which it was conjugated.

G

  • Advantages:

    • Exceptional Plasma Stability: Non-cleavable linkers are generally more stable in circulation than cleavable linkers, leading to a lower risk of off-target toxicity.[15]

    • Improved Therapeutic Window: The enhanced stability can contribute to a better overall therapeutic window.

    • Reduced Bystander Effect: The payload-linker-amino acid catabolite is often less cell-permeable, which minimizes the bystander effect and can reduce toxicity to neighboring healthy cells.[6]

  • Disadvantages:

    • Dependence on Lysosomal Degradation: Efficacy is entirely reliant on the efficient lysosomal processing of the antibody.

    • Active Metabolite Requirement: The payload-linker-amino acid catabolite must retain potent cytotoxic activity.

    • Limited Bystander Killing: The lack of a significant bystander effect can be a disadvantage in treating heterogeneous tumors.[6]

Part 3: Comparative Efficacy and Experimental Data

The choice of linker has a profound impact on the therapeutic index of an ADC. The following table summarizes key comparative aspects of the discussed linker technologies.

Linker TypeCleavage MechanismPlasma StabilityBystander EffectKey AdvantagesKey DisadvantagesRepresentative Approved ADC(s)
Protease-Cleavable (Val-Cit) Enzymatic (Cathepsin B)HighYesHigh stability, efficient release, clinically validatedDependent on protease expressionAdcetris®, Polivy®, Padcev®[][7]
pH-Sensitive (Hydrazone) Acid HydrolysisModerateYesBroad applicability, potential for extracellular releasePotential for instabilityMylotarg®, Besponsa®[]
Disulfide Reduction (Glutathione)Moderate to HighYesHigh intracellular cleavage efficiency, tunable stabilityPotential for premature release
Non-Cleavable (SMCC) Antibody DegradationVery HighLimited/NoExceptional stability, improved therapeutic windowRequires active metabolite, no bystander effectKadcyla®[17]

Part 4: Experimental Protocols for Linker Evaluation

A robust and rigorous experimental workflow is essential for the preclinical evaluation and comparison of different linker technologies.

ADC Synthesis and Characterization

Protocol: Synthesis of a Cysteine-Linked ADC with a Maleimide-Containing Linker (e.g., Val-Cit or SMCC)

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the number of available thiol groups for conjugation.

    • Incubate the reaction at 37°C for a defined period (e.g., 90 minutes).

  • Linker-Payload Conjugation:

    • Dissolve the maleimide-containing linker-payload in a suitable organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will influence the final drug-to-antibody ratio (DAR).

    • Incubate the conjugation reaction at room temperature for a specified time (e.g., 1 hour).

  • Purification and Characterization:

    • Purify the ADC from unconjugated linker-payload and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the purified ADC to determine:

      • Drug-to-Antibody Ratio (DAR): This is a critical quality attribute and can be determined by methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

      • Purity and Aggregation: Assessed by SEC.

      • In vitro Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).

In Vitro Efficacy and Stability Assays

Protocol: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • ADC Treatment: Plate the cells in 96-well plates and treat with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each ADC and control to determine its potency and specificity.

Protocol: Plasma Stability Assay

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C for various time points.

  • Analysis: At each time point, analyze the ADC by a method that can differentiate between the intact ADC and the released payload, such as ELISA, LC-MS, or HIC-HPLC.

  • Data Interpretation: Determine the half-life of the ADC in plasma to assess its stability.

In Vivo Efficacy Studies

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Implant antigen-positive tumor cells into immunocompromised mice.

  • ADC Administration: Once tumors reach a specified size, administer the ADCs and control articles (e.g., vehicle, non-targeting ADC) intravenously.

  • Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly.

  • Efficacy Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the ADCs.

Conclusion

The selection and design of the linker are paramount to the success of an antibody-drug conjugate. There is no single "best" linker; the optimal choice depends on the specific target antigen, the payload, and the desired mechanism of action. Cleavable linkers offer the potential for bystander killing, which can be advantageous in heterogeneous tumors, while non-cleavable linkers provide superior plasma stability and a potentially wider therapeutic window. A thorough and systematic evaluation of different linker strategies, using the experimental approaches outlined in this guide, is crucial for the development of safe and effective ADC therapeutics.

References

  • Current ADC Linker Chemistry. Pharmaceutical Research, 2015. [Link]

  • Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate. ResearchGate, 2020. [Link]

  • ADC Linker Products - Creative Biolabs. Creative Biolabs. [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • Advances in Bioconjugation. Current Organic Chemistry, 2010. [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 2017. [Link]

  • SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers - Interchim. Interchim. [Link]

  • Linkers for ADCs - NJ Bio, Inc. NJ Bio, Inc.. [Link]

  • Chemical structures of non-cleavable and cleavable linkers. (A) SMCC... - ResearchGate. ResearchGate. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation - Bio-Synthesis. Bio-Synthesis, 2023. [Link]

  • SMCC and Sulfo-SMCC for Cross-Linking and Conjugation - Bio-Synthesis. Bio-Synthesis, 2023. [Link]

  • Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. - ResearchGate. ResearchGate. [Link]

  • US Patent for Compositions and methods for preparing gefitinib Patent (Patent # 8,350,029). Google Patents. [Link]

  • What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. ChemMedChem, 2021. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism) | GeneMedi. GeneMedi. [Link]

  • US20210128733A1 - Bioorthogonal compositions - Google Patents.

Sources

bioisosteric replacements for the 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid fragment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bioisosteric Replacements for the 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid Fragment

Introduction: Deconstructing a Privileged Fragment for Optimization

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while altering other properties—is a cornerstone of this optimization process.[1][2] This guide focuses on the this compound fragment, a structure emblematic of moieties found in contemporary medicinal chemistry programs. Its constituent parts, a carboxylic acid, a fluorinated phenyl ring, and a methoxypyridine heterocycle, each present unique opportunities and challenges.

The rationale for employing bioisosteric replacement is multifaceted. It can be a powerful strategy to enhance target potency and selectivity, improve metabolic stability, increase membrane permeability, reduce off-target toxicity, and generate novel intellectual property.[2][3] The success of any such replacement is highly context-dependent, relying on the specific drug target and its binding site environment.[4][5] Therefore, a systematic exploration of bioisosteres, grounded in physicochemical principles, is essential.

This guide provides a comparative analysis of potential bioisosteric replacements for the three key regions of the this compound scaffold. We will delve into the causality behind these strategic replacements, present comparative data, and provide foundational experimental protocols to empower researchers in their drug development endeavors.

Figure 1: Key regions of the parent fragment for bioisosteric modification.

Part 1: Navigating Alternatives to the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore element, often engaging in crucial hydrogen bonding or ionic interactions within a target binding site. However, its presence is frequently associated with significant liabilities, including low cell permeability due to its ionizable nature at physiological pH, rapid metabolism via pathways like acyl glucuronidation (which can lead to reactive metabolites), and potential for off-target toxicities.[4][6] Consequently, replacing the carboxylic acid is a primary objective in many lead optimization campaigns.

Acidic Bioisosteres: Mimicking the Charge

The most direct strategy is to replace the carboxylic acid with another acidic group that can replicate its key interactions.

  • Tetrazoles: As one of the most widely used non-classical bioisosteres, 5-substituted 1H-tetrazoles exhibit a pKa (~4.5–4.9) very similar to that of carboxylic acids (~4.2–4.5).[2] This allows them to maintain the critical anionic charge for binding. While tetrazoles are more lipophilic, they do not always lead to improved membrane permeability. Their capacity for strong hydrogen bonding can result in high desolvation energies, which can offset gains from increased lipophilicity.[2]

  • Acyl Sulfonamides: Simple sulfonamides are significantly weaker acids (pKa ~9-10) than carboxylic acids.[2] However, acylating the sulfonamide nitrogen dramatically increases its acidity, bringing it into a range that can better mimic a carboxylate. This moiety offers the advantage of engaging in multiple hydrogen bond interactions through its two sulfonyl oxygens, which can lead to significant gains in potency.[2]

  • Hydroxamic Acids & Phosphonic Acids: Hydroxamic acids are often employed for their metal-chelating abilities but can also serve as effective carboxylic acid bioisosteres.[4] Phosphonic and phosphinic acids are generally more polar than carboxylic acids, which can be a useful property to modulate solubility, though it may negatively impact permeability.[4]

Neutral Bioisosteres: A Paradigm Shift

In cases where CNS penetration is desired or ionic interactions are detrimental, replacing the carboxylic acid with a neutral group can be highly effective. This strategy relies on replicating the hydrogen bonding pattern of the carboxylic acid through non-ionic interactions.[6] For instance, strategically placed hydrogen bond donors and acceptors on a heterocyclic ring can mimic the interaction profile of the carboxylate group. Another advanced approach involves leveraging cation-π interactions, where an aryl ring in the drug molecule interacts with a key arginine or lysine residue in the binding site, effectively replacing a salt-bridge interaction.[6]

Comparative Data: Carboxylic Acid vs. Key Bioisosteres
BioisostereRepresentative pKaGeneral Lipophilicity (LogP)Key Features & Considerations
Carboxylic Acid (Parent) ~4.2 - 4.5BaselineProne to acyl glucuronidation; poor permeability.[4][6]
Tetrazole ~4.5 - 4.9HigherMetabolically more stable; high desolvation energy can limit permeability gains.[2]
Acyl Sulfonamide ~4.0 - 6.0HigherCan form multiple H-bonds, potentially increasing potency; improved stability.[2]
Sulfonamide ~9.0 - 10.0HigherWeaker acid; may not mimic binding if ionization is critical.[2]
Hydroxamic Acid ~9.0LowerCan chelate metal ions; potential for metabolic instability.[4]
Experimental Protocol: Synthesis of a Tetrazole from a Nitrile Intermediate

This protocol outlines a common method for converting a carboxylic acid to a tetrazole via a nitrile intermediate.

Step 1: Conversion of Carboxylic Acid to Primary Amide

  • Dissolve the starting carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir for 10 minutes at room temperature, then add aqueous ammonia (~5 eq).

  • Continue stirring at room temperature for 2-4 hours until TLC or LC-MS indicates completion.

  • Perform an aqueous workup and purify the resulting primary amide by column chromatography.

Step 2: Dehydration of Amide to Nitrile

  • Dissolve the primary amide (1.0 eq) in a solvent such as pyridine or dioxane.

  • Add a dehydrating agent (e.g., trifluoroacetic anhydride or Burgess reagent, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, perform an aqueous workup, and purify the nitrile product.

Step 3: Cycloaddition to form the Tetrazole

  • Dissolve the nitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Cool the reaction, acidify with aqueous HCl to protonate the tetrazole, and extract the product.

  • Purify the final tetrazole product by recrystallization or column chromatography.

Figure 2: A typical workflow for selecting a carboxylic acid bioisostere.

Part 2: Modulating Properties via Fluoro Group Replacement

The fluorine atom is a powerful tool in medicinal chemistry. Its small size (van der Waals radius of 1.35 Å) is similar to that of hydrogen (1.2 Å), allowing it to replace hydrogen with minimal steric perturbation.[7] However, its high electronegativity profoundly alters the electronic properties of the molecule, influencing pKa, dipole moment, and metabolic stability (by blocking sites of oxidation).[8][9] The decision to replace a fluorine atom is typically driven by the need to fine-tune these properties or to introduce different types of intermolecular interactions.

  • Hydrogen: The most straightforward replacement is with a hydrogen atom. This "de-fluorination" allows chemists to directly assess the contribution of the fluorine to binding affinity and other properties. If activity is retained, it suggests the electronic or blocking effects of fluorine were not critical.

  • Chlorine: Chlorine is larger and more polarizable than fluorine but less electronegative. This change can alter halogen bonding capabilities and lipophilicity. While fluorinated compounds are often less lipophilic than their non-halogenated parents, chlorinated compounds are typically more lipophilic.[10]

  • Nitrile (CN) or Methoxy (OCH₃): These groups can act as hydrogen bond acceptors, an interaction that fluorine engages in only weakly. They offer different electronic and steric profiles, providing avenues to explore alternative binding interactions.

  • Trifluoromethyl (CF₃): This group is a much stronger electron-withdrawing and significantly more lipophilic substituent than a single fluorine atom. It is often used to drastically lower the pKa of nearby acidic or basic groups and can fill larger hydrophobic pockets.[11]

Comparative Data: Physicochemical Properties of Fluoro Replacements
Substituentvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch π)Key Impact
-F (Parent) 1.473.98+0.14Strong inductive effect; blocks metabolism.[7]
-H 1.202.200.00Baseline for comparison.
-Cl 1.753.16+0.71More lipophilic; more polarizable.[10]
-CH₃ 2.002.55+0.56Adds steric bulk and lipophilicity.
-CN 1.602.55-0.57H-bond acceptor; electron-withdrawing.
-CF₃ 2.443.4 (group)+0.88Strongly electron-withdrawing; very lipophilic.[11]
Experimental Protocol: Suzuki Coupling for Aryl Fluoride Replacement

Aryl fluorides are generally less reactive in cross-coupling reactions than other aryl halides. However, specialized conditions can achieve this transformation. A more common strategy involves starting from a bromo- or iodo-analogue and using Suzuki coupling to install various groups.

  • To a reaction vessel, add the aryl bromide precursor (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a de-gassed solvent mixture, typically dioxane/water (4:1).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the product by column chromatography to yield the desired bioisostere.

Part 3: Reimagining the Heterocyclic Core

The 6-methoxypyridin-3-yl group serves several functions: it provides a specific vector and geometry for the molecule, the pyridine nitrogen acts as a hydrogen bond acceptor, and the methoxy group can influence electronics and solubility. Modifying this core can lead to significant changes in selectivity, solubility, and metabolic profile.

  • Alternative Heterocycles: Replacing the pyridine with other six-membered heterocycles like pyrimidine, pyridazine, or pyrazine alters the position and number of hydrogen bond acceptors, which can fine-tune binding and improve properties like aqueous solubility. Five-membered rings like thiophene or thiazole can also be explored to change the geometry and electronic nature of the core.

  • Benzonitrile: The replacement of a pyridine nitrogen with a 'C-CN' unit is a well-established bioisosteric strategy. The nitrile group effectively mimics the hydrogen-bond accepting capability of the pyridine nitrogen.[12] This can be particularly useful for displacing "unhappy" water molecules from a binding site, leading to an entropic advantage and increased affinity.[12]

  • Saturated Scaffolds: To increase the fraction of sp³ carbons (a desirable trait for improving physicochemical properties), the aromatic pyridine ring can be replaced with a saturated bioisostere. Scaffolds like 3-azabicyclo[3.1.1]heptane have been shown to be effective pyridine mimetics, leading to dramatic improvements in solubility and metabolic stability while maintaining the necessary geometric vectors for biological activity.[13]

G cluster_aromatic Aromatic Replacements cluster_saturated Saturated Replacements center Pyridine Core Phenyl Phenyl center->Phenyl Remove H-bond acceptor Increase lipophilicity Benzonitrile Benzonitrile center->Benzonitrile Mimic H-bond acceptor Displace water[12] Pyrimidine Pyrimidine center->Pyrimidine Modulate basicity Alter solubility Piperidine Piperidine center->Piperidine Increase flexibility Remove aromaticity Azabicycloheptane 3-Azabicyclo[3.1.1]heptane center->Azabicycloheptane Improve solubility & stability Increase sp3 character[13]

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of IRAK4 PROTACs: A Case Study with 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of Structure-Activity Relationship (SAR) for PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will use the novel warhead, 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, as a guiding example to explore the critical experimental choices and logic that underpin the optimization of a potent and selective protein degrader.

Introduction: Beyond Inhibition to Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Its central role in innate immunity has made it a compelling target for treating inflammatory and autoimmune diseases.[1][3] However, IRAK4 possesses both kinase and scaffolding functions, and merely inhibiting its catalytic activity may not be sufficient to block downstream signaling completely.[1][4][5]

This limitation has driven the development of Proteolysis Targeting Chimeras (PROTACs) to induce the complete degradation of the IRAK4 protein. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate a target protein.[6] This guide will dissect the nuanced SAR of IRAK4 degraders, focusing on the three key components: the warhead, the E3 ligase ligand, and the connecting linker.

The PROTAC Modality: A Tripartite System

A PROTAC's efficacy is not merely the sum of its parts but a result of the complex interplay between them, dictating the formation and stability of a productive ternary complex (Target-PROTAC-E3 Ligase).

PROTAC_Mechanism cluster_cell Cellular Environment POI IRAK4 (Target Protein) Ternary Ternary Complex (IRAK4-PROTAC-E3) POI->Ternary Binding Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC:s->PROTAC:s PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Recruitment Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Part 1: Warhead Design and Attachment Vector

The journey begins with a ligand—the "warhead"—that binds the target protein. For our case study, we consider the novel scaffold This compound . This structure is analogous to warheads used in known IRAK4 inhibitors and degraders, such as the clinical candidate Zimlovisertib (PF-06650833).[7][8]

Causality Behind Warhead Selection: The choice of warhead is paramount. Its affinity and selectivity for the target protein are the foundation of the PROTAC's specificity. However, unlike an inhibitor, the warhead's binding kinetics and the point of linker attachment are equally critical. The linker must extend from a solvent-exposed region of the warhead without disrupting key binding interactions with IRAK4.[4][9]

Experimental Workflow: Warhead Validation & Linker Attachment Point Selection

Warhead_Workflow Start Start: Novel Warhead (2-Fluoro-4-...benzoic acid) Docking Computational Docking (with IRAK4 PDB: 6UYA) Start->Docking Synthesis Synthesize Warhead & Linker Precursors Docking->Synthesis Identify solvent- exposed vector BindingAssay Binding Assay (e.g., ITC, SPR, FP) Synthesis->BindingAssay Decision Affinity Retained? BindingAssay->Decision Proceed Proceed to PROTAC Synthesis Decision->Proceed Yes Fail Redesign Linker Attachment or Warhead Decision->Fail No

Caption: Workflow for validating a novel warhead and its linker attachment point.

Part 2: Comparative Analysis of Linker and E3 Ligase Ligand

Once a warhead and attachment vector are chosen, the linker and E3 ligase ligand must be optimized. SAR studies in this phase are often empirical, requiring the synthesis of a matrix of PROTACs.[6]

E3 Ligase Ligand Comparison: VHL vs. CRBN

The two most commonly used E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice between them can profoundly impact degradation efficiency. Early studies on IRAK4 degraders explored ligands for VHL, CRBN, and even Inhibitor of Apoptosis (IAP) proteins.[9] In one key study, only the VHL-based PROTACs initially induced degradation, while CRBN and IAP-based versions were inactive.[9] However, subsequent research from other groups successfully developed potent CRBN-based IRAK4 degraders.[4][10]

This highlights a critical principle: the geometric compatibility required for a productive ternary complex is specific to the combination of the target protein, PROTAC, and E3 ligase.[9] The inability of one E3 ligase to degrade a target does not preclude another from being highly effective.

Linker Optimization: Length and Composition

The linker is not a passive spacer. Its length, rigidity, and composition are critical for establishing favorable protein-protein interactions within the ternary complex.

Key SAR Observations from IRAK4 Degrader Studies:

  • Linker Length is Crucial: In one study, CRBN-based PROTACs with shorter linkers (e.g., alkyl chains) showed almost no IRAK4 degradation. In contrast, extending the linker with a PEG2 moiety resulted in a dramatic increase in degradation, suggesting the shorter linkers were unable to span the distance required to form a stable ternary complex.[4]

  • Linker Composition Influences Properties: Hydrophilic linkers like PEG can improve solubility and cell permeability, while more rigid, cyclic linkers can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[9][10] A study that evolved a flexible linker into a more rigid, spirocyclic pyrimidine-containing linker saw an increase in degradation potency and improved metabolic stability.[9][10]

Table 1: Comparative SAR Data for Representative IRAK4 PROTACs

PROTAC IDWarhead BaseE3 LigaseLinker Type & LengthDC50 (nM)Dmax (%)Key FindingReference
Compound 3 PF-06650833 analogVHL12-atom alkyl~3000~50%VHL-based degradation is feasible.[9]
Compound 9 PF-06650833 analogVHLRigid spirocyclic151>80%Rigidification of linker improves potency.[9]
Compound 7 Inhibitor 1 analogCRBNShort alkylModerateN/AShorter linkers can be less effective.[4]
Compound 9 Inhibitor 1 analogCRBNPEG2<1000>90%PEG linker extension enables potent degradation.[4]
FIP22 Novel analogCRBNRigid piperazine3.2>90%Rigid linker leads to high potency and stability.[10]
KT-474 UndisclosedCRBNUndisclosed0.88>95%Clinically evaluated degrader shows picomolar potency.[11][12]

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions (e.g., cell lines, treatment times) may vary.

Part 3: Experimental Protocols for SAR Evaluation

Trustworthy SAR data relies on robust and reproducible experimental protocols. The following are standard methodologies for characterizing PROTAC performance.

Protocol 1: Western Blot for Protein Degradation

This is the gold-standard assay for directly measuring the reduction in target protein levels.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., PBMCs, OCI-LY10, or TMD8 for IRAK4 studies) at an appropriate density and allow them to adhere overnight.[4][9]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-IRAK4) overnight at 4°C. Incubate with a loading control antibody (e.g., anti-GAPDH or anti-Actin) as well.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Self-Validation System:

  • Negative Control: A crucial control is an inactive diastereomer of the PROTAC (e.g., with an inverted stereocenter on the E3 ligand) or a methylated version that cannot bind the E3 ligase. This compound should not induce degradation, confirming the effect is E3 ligase-dependent.[4][9]

  • Competition Assay: Co-treatment with an excess of the free warhead or the free E3 ligase ligand should rescue degradation, proving the mechanism requires ternary complex formation.[4]

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or epoxomicin) should block PROTAC-induced degradation, confirming the involvement of the proteasome.[4][9]

Protocol 2: Cell Viability/Anti-Proliferative Assay

This assay assesses the downstream functional consequence of protein degradation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Compound Treatment: Add serial dilutions of the PROTAC, the parent warhead inhibitor, and a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

  • Measurement: Read the signal (luminescence, absorbance, or fluorescence) on a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 or GI50 values using non-linear regression.

Conclusion and Future Directions

The development of an effective PROTAC is a multifactorial optimization challenge. As demonstrated with IRAK4, successful degradation is not guaranteed by simply linking a potent inhibitor to an E3 ligase ligand. A systematic SAR investigation, comparing different E3 ligases, linker lengths, and linker compositions, is essential. For a novel warhead like This compound , the principles derived from existing IRAK4 degraders provide a robust roadmap. By using established degraders like KT-474 as benchmarks and employing rigorous, self-validating experimental protocols, researchers can efficiently navigate the complex SAR landscape to develop next-generation therapeutics that harness the power of targeted protein degradation.

References

  • Nunes, J. J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081–1085. [Link]

  • Wang, L., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(10), 1937–1943. [Link]

  • Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1629–1642. [Link]

  • Chen, J., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]

  • Xie, Y., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 11, 1195619. [Link]

  • Hsieh, C., et al. (2025). Developmental Toxicology Profile of the IRAK4 Degrader KT-474. Toxicological Sciences. [Link]

  • Anderson, N. A., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ResearchGate. [Link]

  • Zhang, X., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Evotec. (2023). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Evotec SE. [Link]

  • Anderson, N. A., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. Squarespace. [Link]

  • Lee, K. L., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

  • Anderson, N. A., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. PubMed. [Link]

  • Unspecified Patent. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Kargbo, R. B. (2022). PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to Assessing Off-Target Effects of PROTACs Derived from 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of PROTAC Specificity

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of proteins previously considered "undruggable."[1][2][3] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that tags the POI for destruction by the proteasome.[4][7]

However, this elegant mechanism introduces unique and complex challenges in ensuring target specificity. Off-target effects are a primary concern, potentially leading to unforeseen toxicity and derailing promising therapeutic candidates.[1][8] For a PROTAC built upon a novel scaffold, such as one incorporating 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a warhead, a rigorous and multi-faceted assessment of its off-target profile is not just a regulatory hurdle, but a fundamental necessity for understanding its true mechanism of action.

Off-target effects in PROTACs can arise from several sources:

  • Warhead Promiscuity: The POI-binding moiety (the "warhead") may bind to proteins other than the intended target.

  • E3 Ligase Ligand promiscuity: The E3 ligase-recruiting ligand can have its own off-targets. For instance, the widely used cereblon (CRBN) ligand pomalidomide is known to independently degrade various zinc-finger proteins.[7][9][10]

  • Ternary Complex-Dependent Neosubstrates: The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces, leading to the degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[9]

  • The "Hook Effect": At excessive concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-E3), reducing on-target degradation and potentially increasing off-target pharmacology.[9]

This guide provides an in-depth comparison of key experimental methodologies to comprehensively profile and validate the specificity of your PROTACs, ensuring a clear path from discovery to clinical translation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., from this compound) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Global Proteomics: The Unbiased First Look

The most direct way to assess off-target degradation is to simply look at what proteins have disappeared. Mass spectrometry (MS)-based global proteomics provides an unbiased, system-wide snapshot of protein abundance changes following PROTAC treatment.[2][11][12]

Scientific Principle: This approach quantifies thousands of proteins from cell lysates treated with the PROTAC versus a vehicle control. A significant decrease in the abundance of a protein other than the intended target is a red flag for an off-target degradation event.

Comparative Overview of Quantitative Proteomic Methods
MethodPrincipleThroughputProsCons
Label-Free Quantification (LFQ) Compares peptide signal intensities across different MS runs.HighNo metabolic labeling required; cost-effective.Prone to run-to-run variation; requires sophisticated data analysis.
Tandem Mass Tags (TMT) Isobaric chemical tags label peptides from different samples. Samples are pooled, and reporter ions in the MS/MS spectrum are used for relative quantification.High (up to 18-plex)High precision and accuracy; multiplexing reduces instrument time.Higher cost of reagents; potential for ratio compression.
SILAC (Stable Isotope Labeling) Cells are metabolically labeled with "heavy" or "light" amino acids. Cell populations are mixed before processing for direct relative quantification.LowHighly accurate; low experimental variation.Limited to cells that can be metabolically labeled; costly isotopes.
Experimental Protocol: TMT-based Global Proteomics

This protocol provides a robust workflow for identifying both on- and off-target degradation events.

Proteomics_Workflow A 1. Cell Culture & Treatment (PROTAC vs. Vehicle vs. Negative Control) B 2. Cell Lysis & Protein Quantification A->B C 3. Protein Digestion (e.g., with Trypsin) B->C D 4. TMT Labeling & Pooling C->D E 5. Peptide Fractionation (e.g., High-pH Reversed-Phase LC) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Protein ID & Quantification) F->G H 8. Identify Significantly Downregulated Proteins G->H

Caption: Workflow for TMT-based quantitative proteomics.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the PROTAC at its optimal degradation concentration (e.g., DC₅₀), a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand) for a predetermined time (e.g., 24 hours).

  • Lysis and Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify total protein (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the resulting peptide samples from each condition with a unique TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled samples into a single tube. To increase proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

  • Data Analysis: Process the raw MS data using a software suite (e.g., Proteome Discoverer, MaxQuant). Search the data against a protein database to identify peptides and proteins. Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.

  • Hit Identification: Identify proteins that are significantly downregulated in the PROTAC-treated sample compared to both the vehicle and negative controls. The on-target protein should be among the most significantly degraded. Any other proteins are potential off-targets.

Target Engagement Assays: Proving Direct Interaction

While proteomics shows what is degraded, it doesn't confirm direct binding. Target engagement assays are crucial for validating that the PROTAC physically interacts with a potential off-target protein inside the cell.

A. Cellular Thermal Shift Assay (CETSA®)

Scientific Principle: CETSA is founded on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13][14] By measuring the amount of soluble protein remaining after heating, one can infer direct binding in a native, intact cell environment.[15][16]

Causality Behind the Choice: This method is invaluable because it is label-free and performed in a physiologically relevant context, avoiding artifacts from protein tags or cell lysis.[13][15] It can confirm engagement with both the intended target and any suspected off-targets identified via proteomics.

Experimental Protocol: CETSA with Western Blot Readout

  • Treatment: Treat intact cells in suspension with the PROTAC or vehicle control for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the specific protein of interest in the soluble fraction using Western blotting.

  • Data Analysis: Plot the band intensity for the protein against the temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target stabilization and therefore, engagement.

For a broader view, CETSA can be coupled with mass spectrometry (CETSA-MS or Thermal Proteome Profiling) to assess the thermal stability of thousands of proteins simultaneously, providing an unbiased survey of direct binders.[15]

B. NanoBRET™ Target Engagement Assay

Scientific Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (NanoLuc® Luciferase) to a fluorescent acceptor (a tracer molecule or a fluorescently labeled PROTAC).[17][18] Energy transfer only occurs when the donor and acceptor are in very close proximity (<10 nm).

Causality Behind the Choice: NanoBRET is a powerful live-cell method that provides quantitative data on target engagement and can be adapted to measure the formation of the ternary complex itself.[17][18][19][20] It is particularly useful for determining intracellular affinity and assessing cell permeability.[17][19]

Experimental Protocol: Competitive NanoBRET Assay

NanoBRET_Workflow A 1. Engineer Cells (Express POI-NanoLuc fusion) B 2. Add Fluorescent Tracer (Binds to POI) A->B C 3. Add Test PROTAC (Competes with tracer) B->C D 4. Add Substrate (For NanoLuc) C->D E 5. Measure Luminescence & Fluorescence D->E F 6. Calculate BRET Ratio (Dose-dependent decrease indicates binding) E->F

Caption: Workflow for a competitive NanoBRET target engagement assay.

  • Cell Line Generation: Genetically engineer a cell line to express the protein of interest (or a potential off-target) as a fusion with NanoLuc® luciferase. CRISPR/Cas9-mediated endogenous tagging is the gold standard to maintain native expression levels.[18]

  • Assay Setup: Plate the engineered cells in a multi-well plate.

  • Compound Addition: Add a specific fluorescent tracer that binds to the target protein, followed by serial dilutions of your unlabeled test PROTAC.

  • Signal Detection: Add the NanoLuc® substrate. Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader equipped for BRET.

  • Data Analysis: Calculate the BRET ratio. The unlabeled PROTAC will compete with the fluorescent tracer for binding to the NanoLuc-tagged protein, resulting in a dose-dependent decrease in the BRET signal. This allows for the calculation of an IC₅₀ value, representing the PROTAC's binding affinity in live cells.

Affinity Purification-Mass Spectrometry (AP-MS)

Scientific Principle: AP-MS is a classic proteomics technique used to identify protein-protein or protein-small molecule interactions.[21] A "bait" molecule—in this case, an immobilized version of the PROTAC or its warhead—is used to capture "prey" proteins from a cell lysate.[22] The captured proteins are then identified by mass spectrometry.

Causality Behind the Choice: This method is excellent for identifying proteins that bind to your PROTAC, even if they are not subsequently degraded (e.g., due to poor ternary complex formation). It provides a complementary dataset to global proteomics.

Experimental Protocol: PROTAC-Bead Pulldown

  • Bait Immobilization: Synthesize an analogue of your PROTAC with a linker suitable for conjugation to a solid support, such as agarose or magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring protein complexes remain intact.

  • Incubation: Incubate the immobilized PROTAC "bait" with the cell lysate to allow for binding. Include a control with beads alone or beads conjugated with a negative control molecule.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the specifically bound proteins from the beads. Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS to identify the "prey" proteins that interacted with your PROTAC.

Phenotypic Screening: Assessing Functional Consequences

Scientific Principle: Even if a PROTAC appears clean in proteomic and biochemical assays, it may still cause unintended cellular consequences. Phenotypic screening, such as high-content imaging, provides an unbiased view of the PROTAC's overall cellular impact.[23][24][25]

Causality Behind the Choice: This approach captures the integrated result of all on- and off-target activities. The "Cell Painting" assay, for example, uses multiple fluorescent dyes to stain different cellular compartments, creating a rich morphological profile that can reveal unexpected toxicities, such as mitochondrial dysfunction, that might not be predicted from the target's known function.[23][24][26]

Experimental Protocol: Cell Painting Assay

  • Cell Treatment: Plate cells (e.g., U-2 OS) in multi-well plates and treat with a concentration range of your PROTAC, controls, and reference compounds with known toxicities.

  • Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi, and RNA.

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Feature Extraction: Use image analysis software to extract hundreds of quantitative morphological features (e.g., size, shape, texture, intensity) from each cell and its compartments.

  • Profile Analysis: Compare the morphological profile of PROTAC-treated cells to that of control-treated cells. A significant deviation indicates a phenotypic effect. Clustering the profiles with known toxins can help predict the mechanism of toxicity.[24]

Summary and Strategic Integration

No single method is sufficient to fully de-risk a novel PROTAC. A successful strategy relies on an integrated, tiered approach that builds a comprehensive evidence base for selectivity.

Comparative Guide to Off-Target Methodologies
Methodology Key Question Answered Context Throughput Primary Advantage Key Limitation
Global Proteomics (MS) What proteins are degraded?Intact CellsMediumUnbiased, direct measure of degradation.[2]Doesn't confirm direct binding; can be complex.
CETSA Does the PROTAC bind the protein in cells?Intact CellsLow-HighLabel-free, confirms engagement in a native environment.[13][15]Not all proteins produce a thermal shift.
NanoBRET Does the PROTAC bind in live cells? What is its affinity?Live CellsHighReal-time, highly sensitive, measures intracellular affinity.[17][18]Requires genetic engineering of cell lines.
Affinity Purification-MS What proteins physically interact with the PROTAC?Cell LysateMediumIdentifies binders, even non-degraded ones.In vitro artifacts possible; non-specific binding is a concern.
Phenotypic Screening What is the overall functional impact on the cell?Intact CellsHighUnbiased functional readout of all effects.[23][25]Does not identify the molecular off-target.

Recommended Workflow:

  • Primary Screen (Global Proteomics): Begin with an unbiased proteomics screen to identify all potential degradation off-targets.

  • Binding Validation (CETSA or NanoBRET): For high-priority off-targets identified in the proteomics screen, use CETSA or NanoBRET to confirm direct target engagement in cells.

  • Functional Assessment (Phenotypic Screening): Run a Cell Painting assay in parallel to catch any unexpected cellular toxicity or functional changes, regardless of the proteomics results.

  • Iterative Design: If significant off-target effects are confirmed, use the data to guide the rational redesign of the PROTAC, for example, by modifying the warhead or altering the linker length and attachment point.[10]

By systematically applying this multi-pronged strategy, researchers can build a robust data package that thoroughly interrogates the selectivity of PROTACs derived from this compound, paving the way for the development of safer and more effective therapeutics.

References

  • Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Oreate AI Blog. (2026-01-07). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282. [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Trapotsi, M., et al. (2022). Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature. Apollo - University of Cambridge Repository. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. National Center for Biotechnology Information (PMC). [Link]

  • Selvita. (2025-04-18). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Trapotsi, M., et al. (2022-01-18). Cell morphological profiling enables high-throughput screening for PROteolysis TArgeting Chimera (PROTAC) phenotypic signature. bioRxiv. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. [Link]

  • Wang, Y., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram. [Link]

  • Broad Institute. Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • ZeClinics. (2025-06-26). Developmental Toxicity of PROTACs in Drug Development. [Link]

  • Trapotsi, M., et al. (2022). Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature. ACS Publications. [Link]

  • Trapotsi, M., et al. (2022). Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature. PubMed. [Link]

  • Semantic Scholar. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • Sapient Bio. (2024-04-05). Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]

  • Pelago Bioscience. (2023-04-12). Label-free validation of protein degraders using CETSA®. YouTube. [Link]

  • P-A, G., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ResearchGate. (2025-08-06). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Al-Gharabli, S., et al. (2025-06-25). Methods to accelerate PROTAC drug discovery. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. [Link]

  • Testa, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information (PMC). [Link]

  • G, G., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

  • Koravović, M., et al. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. [Link]

  • M, K., et al. (2019-11-25). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

  • Al-Dulaimi, D., et al. (2025-09-04). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

  • BMH learning. (2022-06-05). AP-MS Technique | Affinity Purification Mass Spectrometry |. YouTube. [Link]

  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. National Center for Biotechnology Information (PMC). [Link]

  • K, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(8), 1381–1389. [Link]

  • ChemRxiv. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. [Link]

  • B, S., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. National Center for Biotechnology Information (PMC). [Link]

Sources

Benchmarking the Performance of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic Acid Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker that connects these two critical components.[1][] While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[5][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[6]

This guide provides a comprehensive benchmarking analysis of PROTACs incorporating a specific linker component: 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid . While direct, publicly available data on PROTACs utilizing this exact moiety is limited, we can infer and project its performance by examining structurally related analogs. This guide will dissect the potential advantages conferred by the unique chemical features of this building block and compare them against established linker technologies, supported by experimental data from the literature.

Dissecting the Moiety: Potential Advantages of this compound in PROTAC Linkers

The structure of this compound offers several features that can be advantageous in PROTAC design:

  • Fluorine Substitution: The strategic placement of a fluorine atom can have a profound impact on a molecule's properties. Fluorination is a common strategy in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.[7] In the context of a PROTAC linker, a fluorine atom can introduce favorable conformational constraints, potentially pre-organizing the degrader into a bioactive conformation for ternary complex formation.[7]

  • Methoxypyridine Ring: The inclusion of a pyridine ring introduces a degree of rigidity and a potential hydrogen bond acceptor, which can influence both the linker's conformation and its interaction with the solvent and biological macromolecules. The methoxy group can further modulate solubility and electronic properties. The pyridine nitrogen can also serve as a handle for further chemical modification.

  • Benzoic Acid Core: The benzoic acid scaffold provides a versatile and synthetically tractable anchor point for connecting to the other components of the PROTAC. The carboxylic acid functionality is a key hydrogen bond donor and acceptor, often crucial for interactions within the ternary complex.

Comparative Performance Analysis

To benchmark the potential performance of degraders based on this compound, we will compare them to PROTACs with more conventional linker motifs, such as polyethylene glycol (PEG) and simple alkyl chains. We will also draw comparisons with other rigid and fluorinated linkers for which performance data is available.

Key Performance Metrics for PROTAC Degraders

The efficacy of a PROTAC is primarily assessed by the following parameters:

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax signifies greater efficacy.

  • Degradation Kinetics: The rate at which the target protein is degraded.

  • Selectivity: The ability of the PROTAC to degrade the intended target protein without affecting other proteins in the cell.

Benchmarking Against Common Linker Types
Linker TypeKey CharacteristicsExpected Performance of this compound-based LinkerSupporting Rationale
Alkyl Chains Flexible, hydrophobic, synthetically simple.Potentially improved potency (lower DC50) and efficacy (higher Dmax) due to conformational restriction. May exhibit altered solubility and permeability.The rigid aromatic and heterocyclic core of the proposed moiety can pre-organize the PROTAC, reducing the entropic penalty of forming the ternary complex.[5][8] The fluorine and methoxy groups can modulate physicochemical properties.[7]
PEG Linkers Flexible, hydrophilic, can improve solubility.May offer a more favorable balance of rigidity and flexibility, potentially leading to improved ternary complex stability. The aromatic nature may decrease the high polarity associated with long PEG chains.While PEG linkers are effective, their high flexibility can sometimes be detrimental.[6] The rigid core of the proposed moiety can provide a more defined spatial orientation of the two ligands.
Other Rigid Linkers (e.g., piperazine, piperidine) Conformationally constrained, can improve metabolic stability and cell permeability.Similar benefits in terms of pre-organization and improved pharmacokinetics are expected. The specific stereoelectronic properties of the fluorinated methoxypyridine ring will offer unique design opportunities.The introduction of rigidifying elements in linkers has been shown to enhance PROTAC performance.[8][9] The proposed moiety provides a novel rigid scaffold with distinct chemical properties.
Fluorinated Linkers Can improve metabolic stability, permeability, and introduce favorable conformational bias.The fluorine atom is expected to confer similar advantages, potentially leading to a degrader with a superior pharmacokinetic profile and enhanced cellular activity.Studies on fluorinated linkers have demonstrated their potential to optimize PROTAC properties.[7]

Experimental Protocols for Performance Evaluation

To empirically validate the performance of a novel PROTAC degrader, a series of well-established cellular and biochemical assays are required.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard method for directly quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC degrader (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a key mechanistic step.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration around its DC50 for a shorter time course (e.g., 1-4 hours).

    • Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP):

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated protein smear upon PROTAC treatment confirms its mechanism of action.

Selectivity Profiling using Quantitative Proteomics

This unbiased approach provides a global view of the PROTAC's specificity.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration that gives significant degradation and a vehicle control.

  • Sample Preparation:

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • A selective PROTAC will show a significant decrease only in the level of the intended target protein.

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Benchmarking

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Benchmarking Design Design PROTAC with This compound Synthesis Synthesize PROTAC and Controls Design->Synthesis Degradation Western Blot (DC50, Dmax) Synthesis->Degradation Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Selectivity Proteomics Ubiquitination->Selectivity Kinetics Time-course Western Blot Selectivity->Kinetics Comparison Compare to Alternative Linkers Kinetics->Comparison SAR Structure-Activity Relationship Analysis Comparison->SAR

Caption: A typical workflow for benchmarking a novel PROTAC degrader.

Conclusion and Future Outlook

The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. While direct experimental data for PROTACs containing this compound is not yet widely available, a thorough analysis of its structural features and comparison with existing linker technologies provides a strong rationale for its potential to yield highly potent and selective degraders with favorable pharmacokinetic properties. The combination of a rigidifying aromatic core, a strategically placed fluorine atom, and a methoxypyridine moiety offers a compelling scaffold for the next generation of PROTACs. The experimental protocols outlined in this guide provide a robust framework for researchers to synthesize and rigorously evaluate the performance of such novel degraders, ultimately contributing to the development of more effective therapeutics.

References

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis. [Link]

  • Wang, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Scapozza, L., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 299-304. [Link]

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16219-16234. [Link]

  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 144(30), 13586-13598. [Link]

  • Qin, C., et al. (2018). QCA570 is a potent and selective BRD4 degrader. Cell Chemical Biology, 25(6), 681-692.e10. [Link]

  • Bond, M. J., et al. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375. [Link]

  • Scott, D. E., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 64(18), 13246-13273. [Link]

  • Sun, X., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Journal of Hematology & Oncology, 15(1), 77. [Link]

  • Mares, A., et al. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. British Journal of Haematology, 191(3), 365-374. [Link]

  • Lebraud, H., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Central Science, 2(12), 927-934. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 299-304. [Link]

  • Khan, S., et al. (2020). A comprehensive overview of PROTAC technology for targeted protein degradation. Molecules, 25(22), 5281. [Link]

  • Edmondson, S. D., et al. (2021). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 26(17), 5334. [Link]

  • An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103941. [Link]

  • Bond, M. J., et al. (2020). Targeted Degradation of Oncogenic KRAS G12C by VHL-Recruiting PROTACs. ACS Central Science, 6(8), 1367-1375. [Link]

  • Popow, J., et al. (2021). Development of PROTACS degrading KRAS and SOS1. Cancers, 13(19), 4984. [Link]

  • Liu, J., et al. (2023). Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. Frontiers in Oncology, 13, 1097615. [Link]

  • Scott, D. E., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry, 64(18), 13246-13273. [Link]

  • An, S., et al. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy, 7(1), 1-20. [Link]

  • Zhang, X., et al. (2021). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 11(8), 2135-2155. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 249-265. [Link]

  • Gao, C., et al. (2024). To homeostasis and beyond! Recent advances in the medicinal chemistry of heterobifunctional derivatives. Progress in Medicinal Chemistry. [Link]

  • Al-Yasari, A., et al. (2024). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 29(1), 123. [Link]

  • Al-Obeidi, F. A., et al. (2024). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. [Link]

  • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from Chaucer to the clinic. Pure and Applied Chemistry, 91(4), 683-701. [Link]

  • Zhang, Y., et al. (2022). Rational structure-based design of BRD4 degrader PROTAC. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

Sources

A Comparative Guide: PROTACs vs. Small Molecule Inhibitors for Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of two powerful modalities in drug discovery: traditional small molecule inhibitors and the revolutionary Proteolysis Targeting Chimeras (PROTACs). This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences, experimental considerations, and strategic advantages of each approach when targeting the same protein. We will move beyond theoretical concepts to dissect real-world case studies, providing the experimental data and methodologies necessary to make informed decisions in your own research.

Part 1: Deconstructing the Mechanisms of Action: Occupancy vs. Elimination

The fundamental difference between a small molecule inhibitor and a PROTAC lies in their mechanism of action and pharmacological endpoint.

  • Small Molecule Inhibitors: These are the bedrock of modern pharmacology. They function through an occupancy-driven model . An inhibitor must bind to a specific functional site on its target protein (e.g., an enzyme's active site) and remain bound to exert its effect. The efficacy is directly proportional to the concentration of the drug and its ability to occupy the target, thereby blocking its function.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs operate on an event-driven, catalytic model . These heterobifunctional molecules are not inhibitors in the traditional sense; they are protein degraders. A PROTAC acts as a molecular bridge, simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and destroyed by the cell's own quality control machinery, the proteasome. The PROTAC molecule, having completed its task, is released to target another POI molecule.[1]

This catalytic nature means a single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for potent effects at sub-stoichiometric concentrations.[1]

Mechanisms_of_Action Figure 1: Comparative Mechanisms of Action cluster_SMI Small Molecule Inhibitor (Occupancy-Driven) cluster_PROTAC PROTAC (Event-Driven Degradation) smi Small Molecule|Inhibitor inhibited_complex Inhibited Complex (Inactive) smi->inhibited_complex target1 Target Protein (Active) target1->inhibited_complex Binding protac PROTAC ternary_complex Ternary Complex POI-PROTAC-E3 protac->ternary_complex target2 Target Protein target2->ternary_complex e3 E3 Ligase e3->ternary_complex Recruitment ternary_complex->protac Release & Recycle ub_target Ubiquitinated Target Protein ternary_complex->ub_target Ubiquitination proteasome Proteasome ub_target->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

A side-by-side comparison of inhibitor and PROTAC mechanisms.

Part 2: Head-to-Head Analysis: Key Performance Differentiators

The distinct mechanisms of inhibitors and PROTACs lead to significant differences in their pharmacological profiles. We will explore these through specific case studies.

Potency, Efficacy, and Duration of Action

While an inhibitor's potency is measured by its ability to block a function (IC50), a PROTAC's potency is defined by its ability to induce degradation, measured by DC50 (concentration for 50% degradation) and Dmax (maximal level of degradation).

Case Study: Bromodomain and Extra-Terminal Domain (BET) Proteins - BRD4

BET proteins, particularly BRD4, are critical regulators of oncogene transcription, making them a key target in cancer.

  • Small Molecule Inhibitor (e.g., OTX015): Inhibitors like OTX015 effectively block the acetyl-lysine binding function of BRD4. However, a compensatory mechanism often leads to the accumulation of BRD4 protein within the cell, which can limit the duration and depth of downstream gene suppression (e.g., MYC) and ultimately dampen the anti-proliferative effect.[2]

  • PROTAC (e.g., ARV-825, ARV-771): BRD4-targeting PROTACs, which often use BET inhibitors as their targeting warhead, not only block BRD4 function but also eliminate the protein entirely. This leads to a more profound, significant, and prolonged suppression of downstream targets like MYC.[2] Consequently, these PROTACs often demonstrate stronger anti-proliferative and pro-apoptotic effects in cancer cells compared to their parent inhibitors.[2] The effect of degradation can also be sustained for extended periods even after the PROTAC has been washed out, as the cell must resynthesize the entire protein from scratch.[2]

Parameter Small Molecule Inhibitor (OTX015) PROTAC (ARV-825) Key Takeaway
Mechanism Occupancy-based inhibitionEvent-driven degradationPROTAC removes the protein entirely.
Primary Metric IC50 (Inhibition)DC50 (Degradation)Different pharmacological endpoints.
Effect on BRD4 Level Can cause protein accumulation[2]Efficient and sustained degradation[2]PROTAC avoids compensatory upregulation.
Downstream Effect Limited suppression of MYC[2]More significant, prolonged MYC suppression[2]Deeper pathway inhibition with PROTAC.
Cellular Efficacy Moderate anti-proliferative effectStronger anti-proliferative & apoptotic effect[2]Degradation leads to a stronger phenotype.
Overcoming Acquired Drug Resistance

A primary challenge in targeted therapy is the emergence of resistance, often through mutations in the drug's binding site that reduce binding affinity.

Case Study: Bruton's Tyrosine Kinase (BTK)

The covalent inhibitor ibrutinib is a highly effective therapy for B-cell malignancies. However, its efficacy is compromised in patients who develop a C481S mutation in BTK, which prevents the covalent bond from forming.

  • Small Molecule Inhibitor (Ibrutinib): Relies on high-affinity, covalent binding to the Cys481 residue. The C481S mutation abrogates this mechanism, leading to clinical resistance.

  • PROTAC (e.g., MT-802): A PROTAC built from an ibrutinib derivative can still bind to the mutant BTK. Because PROTACs only require transient, non-covalent binding to form the ternary complex and tag the protein for degradation, the loss of covalent binding is not detrimental.[2] Studies have shown that BTK-targeting PROTACs can potently degrade both wild-type and C481S mutant BTK, effectively overcoming this common resistance mechanism.[2][3]

Resistance_Mechanism Figure 2: Overcoming Resistance with PROTACs cluster_inhibitor Inhibitor vs. Mutant Target cluster_protac PROTAC vs. Mutant Target inhibitor Ibrutinib mutant_btk Mutant BTK (C481S) Binding Site Altered inhibitor:e->mutant_btk:w Weak/No Binding no_effect Binding Failure Target Remains Active mutant_btk->no_effect protac BTK PROTAC mutant_btk2 Mutant BTK (C481S) Transient Binding Sufficient protac:e->mutant_btk2:w Transient Binding degradation Ternary Complex Forms Mutant Protein Degraded protac->degradation mutant_btk2->degradation e3 E3 Ligase e3->degradation

PROTACs can degrade mutant proteins that are resistant to inhibitors.
Targeting Non-Enzymatic Functions and the "Undruggable" Proteome

Many proteins lack a well-defined active site for inhibitors to bind, rendering them "undruggable" by conventional means. Furthermore, inhibitors that target a protein's enzymatic function may leave its non-catalytic scaffolding functions intact.[1]

Case Study: Focal Adhesion Kinase (FAK)

FAK is a protein with both kinase (enzymatic) and scaffolding (non-enzymatic) functions, both of which contribute to cancer progression, particularly cell migration and invasion.[1][3]

  • Small Molecule Inhibitor (e.g., Defactinib): FAK inhibitors effectively block the kinase activity of the protein. However, they do not disrupt the protein's scaffolding role, which can still promote cancer-promoting signals.[1]

  • PROTAC (e.g., PROTAC-3): A FAK-targeting PROTAC eliminates the entire FAK protein, thereby abrogating both its kinase and scaffolding functions.[1][3] In a compelling study, a FAK PROTAC was found to be significantly more effective at limiting the migration and invasion of triple-negative breast cancer cells than its parent inhibitor.[1] This superior efficacy was achieved even though the PROTAC was a less potent inhibitor of FAK's kinase activity, highlighting the importance of eliminating the protein's non-enzymatic functions.[1]

Parameter Small Molecule Inhibitor (Defactinib) PROTAC (PROTAC-3) Key Takeaway
Targeted Function Kinase activity only[1]Entire protein (kinase + scaffold)[1][3]PROTACs eliminate multi-functional proteins.
Kinase Inhibition (IC50) Potent~2-fold less potent than inhibitor[1]Peak inhibitory potency is not required for degradation.
Selectivity Standard kinase selectivity profileDisplayed better selectivity[1]Ternary complex formation can enhance selectivity.
Anti-Metastatic Effect ModerateSignificantly limited cell migration & invasion[1]Targeting scaffolding function is critical for phenotype.

Part 3: Essential Experimental Workflows & Protocols

A robust comparison between an inhibitor and a PROTAC requires well-designed, self-validating experiments. The following protocols represent the foundational assays for such a study.

Experimental_Workflow Figure 3: General Workflow for Comparing Inhibitors and PROTACs cluster_analysis Downstream Analysis start Start: Select Cell Line Expressing Target treatment Treat Cells: - Vehicle Control - Small Molecule Inhibitor - PROTAC (Dose-Response & Time-Course) start->treatment harvest Harvest Cells at Specified Time Points treatment->harvest lysate Prepare Cell Lysates harvest->lysate wb Western Blot Analysis (Target Protein Levels) lysate->wb viability Cell Viability Assay (e.g., CellTiter-Glo) lysate->viability downstream Pathway Analysis (e.g., p-ERK, MYC levels) lysate->downstream data Data Analysis: - Calculate IC50 - Calculate DC50/Dmax - Compare Phenotypes wb->data viability->data downstream->data conclusion Conclusion: Comparative Efficacy and Mechanism data->conclusion

A typical workflow for the head-to-head evaluation of a PROTAC and an inhibitor.
Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment compared to an inhibitor and vehicle control.

Causality: This is the most direct and crucial experiment to validate a PROTAC's primary mechanism. A successful PROTAC will show a dose- and time-dependent decrease in the target protein band intensity, while an inhibitor should show no change or a potential increase due to compensatory mechanisms.

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.

  • Treatment: Aspirate media and add fresh media containing the PROTAC, small molecule inhibitor, or vehicle control (e.g., DMSO) at various concentrations (e.g., 0.1 nM to 10 µM). Incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Self-Validation Control: Co-incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) whose levels should remain unchanged across treatments.

    • Wash the membrane three times with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity of the target protein and normalize it to the loading control. Plot the normalized intensity versus drug concentration to determine the DC50.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

Objective: To assess the functional consequence of target inhibition or degradation on cell proliferation and viability.

Causality: This assay measures the overall cytotoxic or cytostatic effect of the compounds. By comparing the dose-response curves, you can determine if the enhanced biochemical potency of a PROTAC (degradation) translates into a superior functional outcome (cell death or growth arrest) compared to inhibition alone.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a serial dilution of the PROTAC and the small molecule inhibitor in culture medium.

  • Treatment: Treat the cells with the compound dilutions. Include wells for "no cells" (background) and "vehicle control" (100% viability).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and expected drug effect (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis:

    • Subtract the average background luminescence from all other measurements.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the logarithm of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50.

Part 4: Concluding Perspectives

The emergence of PROTACs does not render small molecule inhibitors obsolete. Rather, it expands the therapeutic toolkit, offering a distinct and powerful strategy for modulating protein function.

  • Choose Inhibitors when: A rapid, reversible blockade of a specific enzymatic function is desired, and the target is considered "druggable" with a well-defined active site. They generally have more predictable pharmacokinetics and oral bioavailability due to their smaller size.[4]

  • Choose PROTACs when:

    • Targeting proteins that are considered "undruggable" or lack enzymatic function.[5][6]

    • Needing to abrogate both catalytic and non-catalytic scaffolding functions of a protein.[3][4]

    • Aiming to overcome known resistance mutations that affect inhibitor binding.[2][4]

    • A prolonged duration of effect, delinked from drug exposure, is therapeutically advantageous.[2]

The decision to pursue a PROTAC or a small molecule inhibitor is a strategic one, grounded in the specific biology of the target and the desired therapeutic outcome. By employing the comparative experimental frameworks outlined here, researchers can effectively dissect the advantages of each modality and drive the development of next-generation targeted therapies.

References

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. PMC - NIH.
  • PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG.
  • PROTACS: Upgrading Small Molecule Inhibitors. Pharma's Almanac.
  • Opportunities and Challenges of Small Molecule Induced Targeted Protein Degrad
  • Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. Revvity.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (CAS No. 370864-61-2).[1] As a specialized laboratory chemical, it requires meticulous handling to ensure the safety of researchers and the integrity of experimental outcomes. The following procedures are based on established best practices for handling analogous chemical structures, namely fluorinated and substituted benzoic acids.

Hazard Assessment: A Profile by Chemical Analogy

  • Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[2][3][4][5]

  • Serious Eye Damage/Irritation (Category 1 or 2) : Poses a significant risk of serious eye damage or irritation.[2][3][4][6]

  • Respiratory Irritation (STOT SE 3) : Inhalation of the powdered form may cause respiratory tract irritation.[2][3][5][6][7]

Hazardous decomposition during a fire may produce toxic gases, including carbon oxides (CO, CO2) and gaseous hydrogen fluoride (HF).[5][8]

Hazard and PPE Summary Table
Potential HazardGHS Classification (Inferred)Primary Engineering ControlRequired Personal Protective Equipment (PPE)
Eye Damage Serious Eye Damage, Cat. 1/2Fume Hood / Ventilated EnclosureChemical Safety Goggles & Face Shield
Skin Irritation Skin Irritation, Cat. 2Fume Hood / Glove BoxChemical-Resistant Gloves & Lab Coat
Respiratory Irritation STOT SE, Cat. 3Fume HoodNIOSH-approved N95 Respirator (or higher)
Ingestion Acute Toxicity, Oral (Harmful)Fume HoodN/A (Procedural Control)

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. All PPE should be inspected for integrity before each use.

  • Eye and Face Protection : Due to the high risk of serious eye damage posed by related benzoic acid compounds, robust eye protection is non-negotiable.[2][4][6][9]

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles.

    • Best Practice : Wear a full-face shield over chemical splash goggles, especially when handling larger quantities (>1g) or when there is a risk of splashing.[10][11]

  • Hand Protection : To prevent skin contact and irritation, chemical-resistant gloves are mandatory.[2][10]

    • Recommended Material : Nitrile rubber gloves (minimum thickness 0.35 mm) provide excellent protection against a range of chemicals and are suitable for handling this compound.[2] Butyl or Viton gloves may be used for extended handling periods.[2][12]

    • Protocol : Always double-glove when handling the solid. Inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.[10][13]

  • Body Protection : A lab coat protects street clothes and underlying skin from contamination.

    • Specification : A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Clothing worn underneath should cover the legs (no shorts or skirts).[10][14]

  • Respiratory Protection : The primary risk is the inhalation of fine powder, which can cause respiratory irritation.[6][13]

    • Primary Control : All handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne particles.[10][15]

    • Secondary Control : If a fume hood is not available or when cleaning spills, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[7][8][10]

Operational and Disposal Plan

A systematic workflow minimizes exposure and ensures safe management from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Lay down absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • PPE Donning : Don PPE in the sequence outlined in the diagram below.

  • Aliquotting/Weighing : Conduct all weighing and transfers of the solid compound deep within the fume hood to contain any dust. Use anti-static weigh boats if available.

  • Post-Handling Decontamination : Wipe down all surfaces, glassware, and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[8]

  • PPE Doffing : Remove PPE carefully in the reverse order of donning to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[3][10][13]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Start Start Clean Don_Coat 1. Don Lab Coat Don_Start->Don_Coat Don_Resp 2. Don Respirator (If required) Don_Coat->Don_Resp Don_Goggles 3. Don Goggles & Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Don Gloves (Over cuffs) Don_Goggles->Don_Gloves Don_Ready Ready for Work Don_Gloves->Don_Ready Doff_Start Work Complete Doff_Gloves 1. Doff Outer Gloves (If double-gloved) Doff_Start->Doff_Gloves Doff_Coat 2. Doff Lab Coat & Inner Gloves Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles & Face Shield Doff_Coat->Doff_Goggles Doff_Resp 4. Doff Respirator (If used) Doff_Goggles->Doff_Resp Doff_Wash 5. Wash Hands Doff_Resp->Doff_Wash

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Chemical Waste : All unused or waste this compound, including solutions, must be collected in a designated, labeled, and sealed hazardous waste container.[3][8][16]

  • Contaminated PPE : All disposable items that have come into contact with the chemical, such as gloves, bench paper, and wipes, must be disposed of as solid hazardous waste.[8] Do not mix with regular trash.

  • Regulatory Compliance : Waste disposal must adhere to all local, state, and federal regulations.[2][3] Maintain accurate records of the chemical quantities being discarded.[8] Never dispose of this chemical down the drain.[10][16]

References

  • Benchchem. (n.d.). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
  • PubChem. (n.d.). 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].

  • UK SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved January 19, 2026, from [Link].

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved January 19, 2026, from [Link].

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved January 19, 2026, from [Link].

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved January 19, 2026, from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved January 19, 2026, from [Link].

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved January 19, 2026, from [Link].

  • PubChem. (n.d.). 2-Fluoro-4-(4-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link].

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 19, 2026, from [Link].

  • Unigloves. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 19, 2026, from [Link].

  • Aladdin Scientific. (n.d.). This compound, min 96%, 1 gram. Retrieved January 19, 2026, from [Link].

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved January 19, 2026, from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.